molecular formula C5H10O<br>C5H10O<br>(CH3)2CHCH2CHO B7770604 3-Methylbutanal CAS No. 26140-47-6

3-Methylbutanal

货号: B7770604
CAS 编号: 26140-47-6
分子量: 86.13 g/mol
InChI 键: YGHRJJRRZDOVPD-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

3-Methylbutanal, also known as Isovaleraldehyde, is a branched-chain aliphatic aldehyde (C₅H₁₀O, 86.13 g/mol) that appears as a colorless to pale yellow liquid with a strong, pungent odor often described as fruity, malty, or cocoa-like . In food science research, this compound is identified as a critical flavor compound responsible for the ripened and mature aroma of fermented foods . It is a key odor-active compound in fermented sausages, Cheddar cheese, and other products, where it contributes nutty, malty, and cocoa-like notes and significantly enhances overall aroma and consumer acceptance . Its formation is primarily attributed to microbial metabolic activity, specifically the catabolism of the amino acid leucine by microorganisms such as Lactococcus lactis . Studies focus on enhancing its production in fermented meats and dairy products using starter cultures and precursor supplements like leucine and α-ketoglutaric acid . Beyond food chemistry, this compound serves as a versatile chemical intermediate and building block in organic synthesis . It is used as a reagent for the production of pharmaceuticals, pesticides, vitamins, and specialty chemicals, such as the diuretic butizide and the flavoring agent 2,4,6-Triisobutyl-1,3,5-trioxane . Industrially, it can be synthesized by the hydroformylation of isobutene or the isomerization of isoprenol . Handling and Safety: This compound is a highly flammable liquid with a low flash point (approximately -5 °C / 23 °F) and can form explosive vapor/air mixtures . It is an irritant to the eyes, skin, and respiratory tract. Proper storage, handling in well-ventilated conditions, and appropriate personal protective equipment (PPE) are essential . Disclaimer: This product is intended For Research Use Only (RUO) . It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

3-methylbutanal
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InChI

InChI=1S/C5H10O/c1-5(2)3-4-6/h4-5H,3H2,1-2H3
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InChI Key

YGHRJJRRZDOVPD-UHFFFAOYSA-N
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Canonical SMILES

CC(C)CC=O
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Molecular Formula

C5H10O
Record name ISOVALERALDEHYDE
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DSSTOX Substance ID

DTXSID1021619
Record name 3-Methylbutanal
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Molecular Weight

86.13 g/mol
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Physical Description

Isovaleraldehyde is a colorless liquid with a weak suffocating odor. Floats on water. Produces an irritating vapor. (USCG, 1999), Liquid, Colorless liquid with a pungent odor like apples; [Merck Index], COLOURLESS LIQUID WITH PUNGENT ODOUR., colourless to yellow liquid with a fruity, fatty, animal, almond odour
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Boiling Point

198.5 °F at 760 mmHg (USCG, 1999), 92.5 °C, 90.00 to 93.00 °C. @ 760.00 mm Hg
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Flash Point

55 °F (est.) (USCG, 1999), 48 °F (9 °C) open cup, -3 °C c.c.
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Solubility

Slightly soluble in water; soluble in ethanol, ethyl ether, Miscible with alcohol, ether, SOL IN PROPYLENE GLYCOL AND OILS, In water, 1,400 mg/L at 20 °C, 14 mg/mL at 20 °C, Solubility in water, g/100ml: 2 (poor), soluble in water
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Density

0.785 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.7977 g/cu cm at 20 °C, Relative density (water = 1): 0.8, 0.795-0.815 (20°/20°)
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Vapor Density

2.96 (Air = 1), Relative vapor density (air = 1): 3.0
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Vapor Pressure

50.0 [mmHg], 50 mm Hg at approx 25 °C, Vapor pressure, kPa at 20 °C: 6.1
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Color/Form

Colorless liquid

CAS No.

590-86-3, 26140-47-6
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Melting Point

-60 °F (USCG, 1999), -51 °C
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Foundational & Exploratory

The Genesis of Malty and Nutty Notes: A Technical Guide to 3-Methylbutanal Synthesis in Fermented Foods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Methylbutanal, a potent flavor compound imparting characteristic malty, nutty, and chocolate-like aromas, is a critical contributor to the sensory profile of numerous fermented foods, including cheeses, sourdough breads, and fermented sausages. Its formation is primarily a result of the microbial catabolism of the branched-chain amino acid L-leucine via the well-established Ehrlich pathway. This technical guide provides an in-depth exploration of the biochemical routes, enzymatic machinery, and microbial agents responsible for this compound synthesis. Furthermore, it presents a comprehensive summary of quantitative data, detailed experimental protocols for analysis and enzyme activity assessment, and visual diagrams of the core metabolic pathways to serve as a valuable resource for researchers in food science, microbiology, and biotechnology.

Introduction

The complex and desirable flavors of fermented foods are the result of a symphony of biochemical transformations orchestrated by a diverse consortium of microorganisms. Among the vast array of volatile organic compounds produced during fermentation, aldehydes play a pivotal role in shaping the final aroma profile. This compound, in particular, is recognized as a key flavor compound in a variety of fermented products.[1][2] Its presence, even at low concentrations, can significantly influence consumer acceptance and product characterization.[3] Understanding and controlling the pathways leading to its formation is therefore of considerable interest for optimizing fermentation processes and developing novel flavor profiles. This guide delves into the core mechanisms of this compound synthesis, providing the technical details necessary for advanced research and development.

Core Synthesis Pathway: The Ehrlich Pathway

The primary route for the formation of this compound from L-leucine in fermented foods is the Ehrlich pathway.[4] This catabolic pathway, initially described by Felix Ehrlich in the context of yeast fermentation, is a three-step process involving transamination, decarboxylation, and subsequent reduction or oxidation.

The key steps are as follows:

  • Transamination: The initial step involves the transfer of the amino group from L-leucine to an α-keto acid, most commonly α-ketoglutarate. This reaction is catalyzed by a branched-chain aminotransferase (BCAT), a pyridoxal-5'-phosphate (PLP)-dependent enzyme, yielding α-ketoisocaproate (α-KIC) and L-glutamate.[5][6]

  • Decarboxylation: The resulting α-KIC is then decarboxylated to this compound. This crucial step is catalyzed by an α-keto acid decarboxylase.[7][8] The activity of this enzyme is often considered the rate-limiting step in the overall pathway.[7][9]

  • Reduction/Oxidation: this compound can then be further metabolized. It can be reduced to its corresponding alcohol, 3-methylbutanol (isoamyl alcohol), which also contributes to the flavor profile, or oxidized to 3-methylbutanoic acid (isovaleric acid).[4]

Ehrlich_Pathway Leucine (B10760876) L-Leucine aKIC α-Ketoisocaproate (α-KIC) Leucine->aKIC Transamination (Branched-Chain Aminotransferase) Leucine->aKIC aKG Glu Methylbutanal This compound aKIC->Methylbutanal Decarboxylation (α-Keto Acid Decarboxylase) Methylbutanol 3-Methylbutanol Methylbutanal->Methylbutanol Reduction (Alcohol Dehydrogenase) Methylbutanoic_acid 3-Methylbutanoic Acid Methylbutanal->Methylbutanoic_acid Oxidation (Aldehyde Dehydrogenase) aKG α-Ketoglutarate Glu L-Glutamate aKG->Glu

Figure 1: The Ehrlich pathway for the conversion of L-leucine to this compound.

Microbial and Enzymatic Machinery

A variety of microorganisms present in fermented foods are capable of producing this compound. Lactic acid bacteria (LAB) and yeasts are the primary contributors.

  • Lactic Acid Bacteria (LAB): Species such as Lactococcus lactis, Lactobacillus spp., and Carnobacterium spp. are known to possess the enzymatic machinery for leucine catabolism.[2][7][10] The efficiency of this compound production can vary significantly between different strains.[7]

  • Yeasts: Saccharomyces cerevisiae and other yeasts commonly found in sourdough and cheese are also major producers of this compound via the Ehrlich pathway.[4][11]

The key enzymes involved are:

  • Branched-Chain Aminotransferases (BCATs): These enzymes initiate the pathway by converting leucine to α-KIC.[5] Their activity is crucial for providing the substrate for the subsequent decarboxylation step.

  • α-Keto Acid Decarboxylases: These enzymes are pivotal in the direct formation of this compound from α-KIC.[7][12] The presence and activity of these decarboxylases are often the determining factor for high levels of this compound production.[7][9]

Quantitative Data on this compound in Fermented Foods

The concentration of this compound varies widely among different fermented foods, influenced by factors such as the raw materials, the specific microbiota, fermentation conditions, and ripening time. The following tables summarize reported concentrations of this compound and its precursor, L-leucine, in various fermented products.

Table 1: Concentration of this compound in Various Fermented Foods

Fermented FoodConcentration Range (µg/kg)Reference(s)
Cheese
Cheddar150 - 4083[1][13]
Swiss Raclette-typeVaries with fermentation time[2]
Niva (Blue Cheese)400 - 800[14]
Fermented Sausages
Dry Fermented Sausages25.54 - 311.12[3]
Sourdough Bread
Pumpernickel~36[15]

Table 2: Concentration of L-Leucine in Raw Materials for Fermentation

Raw MaterialConcentrationReference(s)
MilkVaries, typically high[16]
Wheat FlourVaries by type and protein content[6]

Detailed Experimental Protocols

Accurate quantification of this compound and the assessment of key enzyme activities are essential for research in this field. This section provides detailed methodologies for these critical experiments.

Quantification of this compound using Headspace Solid-Phase Microextraction (HS-SPME) Coupled with Gas Chromatography-Mass Spectrometry (GC-MS)

This method is widely used for the analysis of volatile compounds in food matrices.[10][14][17][18][19][20]

Sample Preparation:

  • Weigh 2-10 g of the homogenized fermented food sample (e.g., grated cheese, bread crumb, minced sausage) into a 20 mL headspace vial.[17][18]

  • For liquid or semi-solid samples, a specific volume (e.g., 2-5 mL) can be used.[2]

  • Add a saturated NaCl solution (e.g., 5 mL) to enhance the release of volatile compounds into the headspace.[19]

  • Spike the sample with a known concentration of an internal standard (e.g., 2-methyl-3-heptanone (B77676) or deuterated this compound) for accurate quantification.[2][18]

  • Seal the vial tightly with a PTFE/silicone septum.

HS-SPME Procedure:

  • Incubation/Equilibration: Place the vial in a heated agitator or water bath. Incubate at a specific temperature (e.g., 40-60°C) for a defined period (e.g., 20-60 minutes) to allow volatile compounds to partition into the headspace.[17][19]

  • Extraction: Expose a conditioned SPME fiber (e.g., DVB/CAR/PDMS) to the headspace of the vial for a set time (e.g., 20-40 minutes) at the same temperature.[18][19] Agitation can improve extraction efficiency.

  • Desorption: Retract the fiber and immediately insert it into the hot injection port of the GC-MS system (e.g., 250°C) for thermal desorption of the analytes onto the analytical column.[20]

GC-MS Parameters:

  • Column: A polar capillary column (e.g., DB-WAX or HP-5MS) is typically used for the separation of volatile compounds.[18][19]

  • Oven Temperature Program: A suitable temperature gradient is applied to separate the compounds. For example: initial temperature of 40°C for 2 min, ramp to 160°C at 6°C/min, then ramp to 210°C at 10°C/min.[18]

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).[19]

  • Mass Spectrometer: Operated in electron ionization (EI) mode. For identification, a full scan mode is used. For quantification, selected ion monitoring (SIM) mode is employed for higher sensitivity and specificity, monitoring characteristic ions of this compound (e.g., m/z 44, 57, 86).[20]

SPME_GCMS_Workflow cluster_prep Sample Preparation cluster_spme HS-SPME cluster_gcms GC-MS Analysis Sample Homogenized Sample Vial Headspace Vial Sample->Vial Salt Add Saturated NaCl Vial->Salt IS Add Internal Standard Salt->IS Seal Seal Vial IS->Seal Incubate Incubate & Equilibrate Seal->Incubate Extract Expose SPME Fiber Incubate->Extract Desorb Thermal Desorption in GC Inlet Extract->Desorb Separate Separation on GC Column Desorb->Separate Detect Detection by MS Separate->Detect Quantify Quantification Detect->Quantify

Figure 2: Experimental workflow for this compound quantification.

Branched-Chain Aminotransferase (BCAT) Activity Assay

This assay measures the activity of the first enzyme in the Ehrlich pathway.[7][11][15][21]

Enzyme Extraction:

  • Harvest microbial cells (e.g., LAB) from a culture by centrifugation (e.g., 10,000 x g for 10 min at 4°C).[22]

  • Wash the cell pellet with a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.0).

  • Resuspend the cells in the same buffer and disrupt them using methods like sonication or bead beating to release intracellular enzymes.

  • Centrifuge the lysate to remove cell debris, and collect the supernatant containing the crude enzyme extract.[23]

Assay Principle:

The activity can be measured by monitoring the formation of glutamate (B1630785) from α-ketoglutarate in the presence of leucine. A common method involves a coupled enzyme assay where the α-ketoglutarate produced in the reverse reaction (using glutamate and α-KIC as substrates) is measured.[7]

Reaction Mixture:

  • Buffer (e.g., 100 mM potassium phosphate, pH 8.0)

  • 10 mM L-glutamate

  • 5 mM α-ketoisocaproate

  • 0.1 mM Pyridoxal-5'-phosphate (PLP)

  • Enzyme extract

Procedure:

  • Pre-incubate the reaction mixture without α-ketoisocaproate at 37°C for 5 minutes.

  • Initiate the reaction by adding α-ketoisocaproate.

  • Incubate at 37°C for a defined period (e.g., 30 minutes).

  • Stop the reaction (e.g., by adding trichloroacetic acid).

  • The product, α-ketoglutarate, can be quantified using a coupled reaction with glutamate dehydrogenase and NADH, where the oxidation of NADH is monitored spectrophotometrically at 340 nm.[15]

α-Keto Acid Decarboxylase Activity Assay

This assay determines the activity of the key enzyme responsible for this compound formation.[8][24][25]

Enzyme Extraction:

The enzyme extraction is performed as described for the BCAT assay.

Assay Principle:

The decarboxylase activity is determined by measuring the rate of substrate (α-KIC) disappearance or product (this compound) formation. A common method involves monitoring the decarboxylation of the α-keto acid by measuring the decrease in absorbance at 340 nm in the presence of a coenzyme like thiamine (B1217682) pyrophosphate (TPP) and a reducing agent. Alternatively, the this compound produced can be quantified by GC-MS as described above. A simpler, qualitative method involves using a decarboxylase broth with a pH indicator; the production of the less acidic aldehyde from the keto acid results in a pH increase and a color change.[8][24]

Reaction Mixture:

  • Buffer (e.g., 50 mM sodium phosphate, pH 6.0)

  • 5 mM α-ketoisocaproate

  • 0.2 mM Thiamine pyrophosphate (TPP)

  • 5 mM MgCl₂

  • Enzyme extract

Procedure:

  • Assemble the reaction mixture in a cuvette.

  • Initiate the reaction by adding the enzyme extract.

  • Monitor the decrease in absorbance at a specific wavelength if a coupled assay is used, or stop the reaction at different time points and quantify the this compound formed using HS-SPME-GC-MS.

Conclusion

The synthesis of this compound in fermented foods is a well-defined process primarily governed by the Ehrlich pathway, with L-leucine as the precursor and a variety of microorganisms, particularly lactic acid bacteria and yeasts, as the key players. The activity of branched-chain aminotransferases and α-keto acid decarboxylases are critical control points in this pathway. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers to further investigate and manipulate the formation of this important flavor compound, leading to enhanced control over the sensory characteristics of fermented foods. Future research may focus on strain selection, metabolic engineering of starter cultures, and optimization of fermentation parameters to modulate the production of this compound and achieve desired flavor profiles.

References

The Pivotal Role of 3-Methylbutanal in the Flavor Profile of Various Cheese Varieties: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural occurrence of 3-methylbutanal, a key flavor compound, in a range of cheese varieties. It delves into the biochemical pathways of its formation, details the analytical methodologies for its quantification, and presents available quantitative data to facilitate comparative analysis. This document is intended to serve as a valuable resource for professionals in food science, microbiology, and sensory analysis.

Introduction

This compound, also known as isovaleraldehyde, is a branched-chain aldehyde that significantly contributes to the characteristic aroma profiles of many hard and semi-hard cheeses.[1] Its sensory perception can range from a malty, nutty, or chocolate-like aroma to an off-flavor, depending on its concentration and the overall chemical composition of the cheese matrix.[2] This volatile compound is primarily a product of the microbial catabolism of the amino acid L-leucine during cheese ripening.[3] The presence and concentration of this compound are influenced by the cheese microbiota, particularly lactic acid bacteria (LAB), the ripening conditions, and the specific cheesemaking process.[1][4] Understanding the factors that govern the formation of this compound is crucial for controlling and optimizing the flavor development in cheese.

Quantitative Occurrence of this compound in Cheese

The concentration of this compound can vary significantly among different cheese types, and even within the same variety, due to differences in production methods and ripening times. The following table summarizes the available quantitative data for this compound in several cheese varieties.

Cheese VarietyConcentration Range (µg/kg)Odor Threshold in Cheese Matrix (µg/kg)NotesReference(s)
Cheddar 150 - 300 (optimal range for nutty flavor)150.31Concentrations within this range are considered to enhance the desirable nutty flavor.[5]
Gouda VariableNot specifiedConcentration peaks at approximately 7 weeks of ripening and subsequently decreases.[6][7]
Parmigiano Reggiano Not specifiedNot specifiedConsidered a potent and important aroma contributor.[8]
Raclette Not specifiedNot specifiedIdentified as a potential compound causing malty aroma.[9][10]
Camembert Not specifiedNot specifiedA notable odorant contributing to the overall aroma profile.[11]
Blue Cheese Not specifiedNot specified3-Methylbutanol, a related compound, is a predominant alcohol.[12]

Biochemical Formation of this compound

The primary pathway for the formation of this compound in cheese is the Ehrlich pathway, which involves the catabolism of L-leucine by various microorganisms, including Lactococcus lactis.[7] This pathway can proceed through two main routes: a direct and an indirect pathway.

Signaling Pathway of this compound Formation

Leucine L-Leucine a_Keto α-Ketoisocaproate Leucine->a_Keto Branched-chain aminotransferase Methylbutanal This compound a_Keto->Methylbutanal α-Keto acid decarboxylase (Direct Pathway) Methylbutanoic_acid 3-Methylbutanoic Acid a_Keto->Methylbutanoic_acid α-Keto acid dehydrogenase Methylbutanal->Methylbutanoic_acid Aldehyde dehydrogenase Methylbutanol 3-Methyl-1-butanol Methylbutanal->Methylbutanol Alcohol dehydrogenase start Cheese Sample prep Sample Preparation (Grating, Homogenization) start->prep extraction Volatile Extraction prep->extraction spme HS-SPME extraction->spme dhs Dynamic Headspace (Purge & Trap) extraction->dhs analysis GC-MS Analysis spme->analysis dhs->analysis separation Separation analysis->separation detection Identification & Quantification analysis->detection separation->detection data Data Analysis detection->data

References

An In-Depth Technical Guide to the Biosynthetic Precursors of 3-Methylbutanal from Leucine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methylbutanal, an aldehyde imparting characteristic malty, nutty, and chocolate-like aromas, is a significant volatile compound in the food and beverage industry and a potential biomarker in clinical diagnostics.[1][2] Its biosynthesis is intricately linked to the catabolism of the branched-chain amino acid, leucine (B10760876). This technical guide provides a comprehensive overview of the biosynthetic pathways, key enzymes, and intermediary precursors involved in the conversion of leucine to this compound. It is designed to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in fields ranging from food science and biotechnology to metabolic disease research.

The primary metabolic route for this conversion is the Ehrlich pathway, a catabolic sequence initiated by the transamination of leucine.[3][4][5] This guide will delve into the enzymatic steps of this pathway, presenting quantitative data on enzyme kinetics and activity. Furthermore, it will provide detailed experimental protocols for the quantification of key metabolites and the assay of crucial enzymes, alongside visual representations of the metabolic pathways and experimental workflows to facilitate a deeper understanding of the core concepts.

Biosynthetic Pathway: The Ehrlich Pathway

The catabolism of leucine to this compound predominantly occurs via the Ehrlich pathway, a three-step process common in yeast and various bacteria.[6][7]

  • Transamination of Leucine: The initial step involves the removal of the amino group from leucine, a reaction catalyzed by branched-chain amino acid aminotransferases (BCATs) , also known as leucine aminotransferase.[8][9] This reversible reaction transfers the amino group to an α-keto acid acceptor, typically α-ketoglutarate, yielding α-ketoisocaproate (KIC) and glutamate.[10][11]

  • Decarboxylation of α-Ketoisocaproate: The resulting α-ketoisocaproate is then decarboxylated to form this compound. This crucial step can be catalyzed by two distinct enzymes:

    • α-Keto acid decarboxylase (KADC): This enzyme directly converts α-ketoisocaproate to this compound.[12][13] The activity of KADC is considered a rate-limiting step in this compound formation in some microorganisms.[2][5]

    • α-Keto acid dehydrogenase (KADH) complex: This multi-enzyme complex catalyzes the oxidative decarboxylation of α-ketoisocaproate to isovaleryl-CoA, which can then be further metabolized.[14][15]

  • Reduction of this compound (A-Side Reaction): this compound can be further reduced to 3-methylbutanol (isoamyl alcohol) by alcohol dehydrogenases, contributing to the flavor profiles of fermented products.[16][17]

dot

cluster_transamination Transamination cluster_decarboxylation Decarboxylation cluster_reduction Reduction Leucine Leucine KIC α-Ketoisocaproate (KIC) Leucine->KIC Branched-Chain Amino Acid Aminotransferase (BCAT) a_Ketoglutarate α-Ketoglutarate Glutamate Glutamate a_Ketoglutarate->Glutamate Methylbutanal This compound KIC->Methylbutanal α-Keto Acid Decarboxylase (KADC) / α-Keto Acid Dehydrogenase (KADH) Methylbutanol 3-Methylbutanol Methylbutanal->Methylbutanol Alcohol Dehydrogenase

Caption: The Ehrlich Pathway for the conversion of Leucine to this compound.

Quantitative Data

The efficiency of this compound production is dependent on the kinetic properties and specific activities of the enzymes involved. The following tables summarize key quantitative data from various studies.

Table 1: Kinetic Parameters of Branched-Chain Amino Acid Aminotransferases (BCATs)

Organism/EnzymeSubstrateKm (µM)Vmax (nmol/mg protein/min)Reference
Solanum lycopersicum (Tomato) SlBCAT1Leucine1,200 ± 1001,100 ± 20[10]
Solanum lycopersicum (Tomato) SlBCAT2Leucine1,100 ± 1001,300 ± 40[10]
Solanum lycopersicum (Tomato) SlBCAT3Leucine4,200 ± 5001,100 ± 50[10]
Solanum lycopersicum (Tomato) SlBCAT4Leucine1,700 ± 2001,100 ± 40[10]
Astrocyte CultureLeucine449.2 ± 94.953.6 ± 3.2[18]

Table 2: Specific Activities of α-Keto Acid Decarboxylase and Dehydrogenase

OrganismEnzymeSpecific ActivityReference
Lactococcus lactis ssp. lactis F9α-Keto acid decarboxylase6.96 µmol/g per minute[14]
Lactococcus lactis ssp. lactis F9α-Keto acid dehydrogenase30.06 µmol/g per minute[14]
Carnobacterium maltaromaticum LMA 28α-Keto acid decarboxylase (KADC)41.0 ± 3.0 nmol/mg protein/min[1][19]
Carnobacterium maltaromaticum LMA 28α-Keto acid dehydrogenase (KADH)1.43 ± 0.62 nmol/mg protein/min[1][19]
Lactococcus lactisα-Ketoisovalerate decarboxylase80.7 U/mg (with α-ketoisovalerate)[20][21]

Table 3: Production of this compound from Leucine in Saccharomyces cerevisiae

StrainCondition3-Methyl-1-butanol (µM)Reference
leul0.2 mM Leucine122.0[5]
leul0.2 mM Leucine + 5.0 mM Valine48.9[5]

Experimental Protocols

Accurate quantification of the precursors and products of leucine catabolism, as well as the measurement of key enzyme activities, are crucial for studying this pathway. The following are detailed methodologies for key experiments.

Protocol 1: Quantification of this compound and other Volatile Organic Compounds (VOCs) by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines the analysis of volatile compounds from a microbial culture headspace.

dot

start Start: Microbial Culture sample_prep Sample Preparation: - Collect headspace volatiles using SPME fiber start->sample_prep gc_ms GC-MS Analysis: - Thermal desorption of analytes - Separation on capillary column - Mass spectrometric detection sample_prep->gc_ms data_analysis Data Analysis: - Peak identification using NIST library - Quantification using calibration curves gc_ms->data_analysis end End: Quantified VOC Profile data_analysis->end

Caption: General workflow for GC-MS analysis of volatile organic compounds.

1. Materials and Reagents:

  • Microbial culture in a sealed vial

  • Solid-Phase Microextraction (SPME) device with a suitable fiber (e.g., DVB/CAR/PDMS)[13]

  • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

  • GC column (e.g., AT-waxms or VF-xms)[22]

  • Helium (carrier gas)

  • Standards for this compound and other relevant VOCs

  • Volatile organic solvent (e.g., ethanol) for standard preparation

2. Sample Preparation (Headspace SPME):

  • Incubate the sealed microbial culture at the desired temperature to allow for the accumulation of volatile compounds in the headspace.

  • Expose the SPME fiber to the headspace of the culture vial for a defined period (e.g., 10-30 minutes) to adsorb the volatile analytes.[22]

  • Retract the fiber into the needle.

3. GC-MS Analysis:

  • Inject the SPME fiber into the hot inlet of the GC.

  • Thermally desorb the analytes from the fiber onto the GC column.

  • Separate the volatile compounds using an appropriate temperature program. A typical program might be: hold at 35°C for 2 minutes, ramp to 100°C at 3°C/min, then ramp to 270°C at 20°C/min, and hold for 10 minutes.[22]

  • Detect the eluted compounds using the mass spectrometer, scanning a mass range of, for example, 35-500 m/z.

  • Identify the compounds by comparing their mass spectra with a reference library (e.g., NIST).

4. Quantification:

  • Prepare a series of standard solutions of this compound and other target compounds in a suitable solvent.

  • Analyze the standards using the same SPME-GC-MS method to generate a calibration curve by plotting peak area against concentration.

  • Determine the concentration of the analytes in the samples by interpolating their peak areas on the calibration curve.

Protocol 2: Quantification of Leucine and α-Ketoisocaproate by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol is for the analysis of non-volatile precursors in biological fluids or culture media.

1. Materials and Reagents:

  • Biological sample (e.g., plasma, culture supernatant)

  • Acetonitrile (B52724)

  • Formic acid

  • Ammonium (B1175870) formate

  • Internal standards (e.g., isotopically labeled leucine and KIC)

  • LC-MS/MS system with a suitable column (e.g., mixed-mode)

2. Sample Preparation:

  • Thaw frozen samples on ice.

  • To 100 µL of sample, add 400 µL of cold acetonitrile containing the internal standards to precipitate proteins.

  • Vortex the mixture vigorously.

  • Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the dried extract in a suitable volume of the initial mobile phase.

3. LC-MS/MS Analysis:

  • Inject the reconstituted sample into the LC-MS/MS system.

  • Separate the analytes using a gradient elution with mobile phases such as A: 0.1% formic acid in water and B: 0.1% formic acid in acetonitrile.

  • Detect and quantify the analytes using the mass spectrometer in Multiple Reaction Monitoring (MRM) mode, with specific precursor-product ion transitions for leucine, KIC, and their internal standards.

4. Data Analysis:

  • Integrate the peak areas for the analytes and internal standards.

  • Calculate the concentration of each analyte using a calibration curve prepared with known concentrations of standards.

Protocol 3: Assay of Branched-Chain Amino Acid Aminotransferase (BCAT) Activity

This spectrophotometric assay measures the activity of BCAT by monitoring the change in NADH absorbance.

1. Materials and Reagents:

  • Cell-free extract or purified enzyme

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • L-leucine solution

  • α-ketoglutarate solution

  • Leucine dehydrogenase

  • NADH solution

  • Ammonium chloride solution

  • Spectrophotometer capable of reading at 340 nm

2. Assay Procedure:

  • Prepare a reaction mixture containing assay buffer, L-leucine, α-ketoglutarate, leucine dehydrogenase, and ammonium chloride.

  • Pre-incubate the reaction mixture at the desired temperature (e.g., 37°C).

  • Initiate the reaction by adding the cell-free extract or purified enzyme.

  • Immediately start monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH.

  • Calculate the enzyme activity based on the rate of NADH consumption, using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹).

Conclusion

The biosynthesis of this compound from leucine via the Ehrlich pathway is a well-characterized metabolic process of significant interest in various scientific and industrial domains. This technical guide has provided a detailed overview of the key biosynthetic precursors, the enzymes that catalyze their conversion, and quantitative data to understand the efficiency of these processes. The inclusion of detailed experimental protocols for the analysis of key metabolites and enzyme activities offers a practical resource for researchers aiming to investigate this pathway. The provided visualizations of the metabolic pathway and experimental workflows are intended to further clarify these complex processes. A thorough understanding of the factors regulating this pathway is essential for applications ranging from the modulation of flavor profiles in fermented foods to the development of diagnostic tools for metabolic disorders. Further research focusing on the diversity and regulation of the key enzymes in different microorganisms will undoubtedly unveil new opportunities for biotechnological applications and a deeper comprehension of cellular metabolism.

References

role of 3-Methylbutanal in the aroma profile of beer

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Role of 3-Methylbutanal in the Aroma Profile of Beer

Introduction

This compound, also known as isovaleraldehyde, is a pivotal volatile aldehyde that significantly influences the aroma profile of beer. It is primarily recognized for imparting malty, chocolate, and almond-like sensory notes.[1][2] The presence and concentration of this compound are critical; in fresh beer, it can contribute to a desirable complexity, but its accumulation during storage is a key indicator of flavor instability, often leading to a pronounced stale or "cardboard" off-flavor.[1][3] This compound is formed through two primary biochemical routes: the Ehrlich pathway during yeast fermentation and the Strecker degradation of amino acids, which can occur during both wort production and beer aging.[4][5][6] Understanding the formation, sensory impact, and analytical quantification of this compound is essential for controlling beer flavor quality and stability.

Formation Pathways of this compound

The concentration of this compound in beer is a result of its formation during fermentation and its subsequent generation during storage through non-enzymatic reactions.

The Ehrlich Pathway (Yeast Metabolism)

During fermentation, brewing yeast (Saccharomyces cerevisiae) catabolizes the branched-chain amino acid L-leucine to produce this compound via the Ehrlich pathway.[4][7] This metabolic sequence is a key source of higher alcohols and their corresponding aldehydes. The pathway involves three main steps:

  • Transamination: L-leucine donates its amino group to an α-keto acid, typically α-ketoglutarate, to form α-ketoisocaproate. This reaction is catalyzed by a transaminase enzyme.[4][8]

  • Decarboxylation: The resulting α-ketoisocaproate is then decarboxylated by a decarboxylase enzyme, yielding this compound.[7]

  • Reduction/Oxidation: The majority of the this compound is subsequently reduced by alcohol dehydrogenases to its corresponding higher alcohol, 3-methylbutanol (isoamyl alcohol), which contributes a banana-like aroma.[4] A smaller fraction of the aldehyde may remain in the beer or be oxidized to isovaleric acid. The balance between the aldehyde and alcohol is highly dependent on the yeast strain and fermentation conditions.[4]

Ehrlich_Pathway cluster_trans cluster_prod1 Leucine L-Leucine aKIC α-Ketoisocaproate Leucine->aKIC Transamination (Transaminase) aKG α-Ketoglutarate aKG->aKIC Transamination (Transaminase) Glu Glutamate 3MB This compound aKIC->3MB Decarboxylation (Decarboxylase) + CO₂ 3MBOH 3-Methylbutanol (Isoamyl Alcohol) 3MB->3MBOH Reduction (Alcohol Dehydrogenase)

Figure 1: The Ehrlich pathway for L-leucine catabolism.
The Strecker Degradation

The Strecker degradation is a non-enzymatic reaction that is a significant contributor to the formation of this compound, particularly during wort boiling and beer aging.[6][9] This reaction occurs between an α-amino acid (in this case, L-leucine) and an α-dicarbonyl compound.[9] These dicarbonyls are typically formed during the Maillard reaction.[6][10] The process involves the formation of a Schiff base, followed by decarboxylation and hydrolysis to yield the aldehyde, which has one fewer carbon atom than the original amino acid.[11] This pathway is a primary reason for the increase in this compound concentration as beer ages, contributing to staling flavors.[3][5][12]

Strecker_Degradation Leucine L-Leucine Schiff Schiff Base Intermediate Leucine->Schiff Condensation Dicarbonyl α-Dicarbonyl (from Maillard Reaction) Dicarbonyl->Schiff Condensation Decarbox Decarboxylated Intermediate Schiff->Decarbox Decarboxylation + CO₂ 3MB This compound Decarbox->3MB Hydrolysis Aminoketone Aminoketone Decarbox->Aminoketone Hydrolysis

Figure 2: Strecker degradation pathway for this compound.

Sensory Characteristics and Perception Threshold

This compound is described as having a malty, chocolate, cherry, and almond-like aroma.[1][13] Its impact on beer flavor is highly concentration-dependent. The sensory threshold is the minimum concentration at which a substance can be detected. For this compound, this threshold is significantly lower when it is present in combination with other structurally similar aldehydes, such as 2-methylbutanal, indicating a synergistic sensory effect.[1][14]

Compound/MixtureSensory Threshold in Beer (µg/L)Associated Flavor Descriptors
This compound (single)57[1][14]Malty, Chocolate, Almond[1]
2-Methylbutanal (single)156[1][14]Malty, Nutty, Cocoa, Fruity[1]
Mixture (2-Methylbutanal:this compound in 2.2:1 ratio)14 (for this compound)[1][14]Stale, Malty
30 (for 2-Methylbutanal)[1][14]

Table 1: Sensory thresholds and descriptors for this compound and related compounds in beer.

Concentration in Beer Styles

The concentration of this compound varies based on the beer style, ingredients, fermentation process, and age of the beer. While fresh beers generally have low levels, concentrations can increase significantly during storage due to the Strecker degradation.[3][5] Non-alcoholic beers, which often have a more pronounced worty flavor, can contain higher levels of Strecker aldehydes like this compound.[15][16] For example, some aged top-fermented beers have been found to contain concentrations of related compounds that are multiples of their flavor threshold.[5] The table below summarizes typical concentrations found in various studies, although it is important to note that these values can vary widely.

Beer Type / ConditionTypical Concentration Range of this compound (µg/L)Reference/Note
Fresh Lager Beer< 50General observation, often below threshold.
Aged/Stale BeerCan increase significantly above 50 µg/LLevels increase due to Strecker degradation.[3][5]
Non-Alcoholic BeerOften higher than standard beersContributes to "worty" off-flavor.[15][16]
Barrel-Aged BeerLevels can be lower than non-barrel aged beersPotential interactions with wood compounds.[17]

Table 2: Illustrative concentration ranges of this compound in beer.

Experimental Protocols for Analysis

Accurate quantification of this compound is crucial for quality control and research into flavor stability. The standard method involves headspace gas chromatography coupled with mass spectrometry (GC-MS). Due to the low concentrations and the complex beer matrix, a pre-concentration step such as solid-phase microextraction (SPME) is typically employed.[18][19] To enhance sensitivity and selectivity for aldehydes, on-fiber derivatization with O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA) is a common practice.[3][18]

Protocol: HS-SPME-GC/MS with On-Fiber Derivatization

This protocol outlines a typical workflow for the quantitative analysis of this compound in beer.

  • Sample Preparation:

    • Degas a beer sample by sonication or gentle stirring.

    • Pipette a known volume (e.g., 10 mL) of beer into a 20 mL headspace vial.

    • Add a known amount of an appropriate internal standard (e.g., deuterated this compound or other labeled aldehyde) for accurate quantification.

    • Add sodium chloride (e.g., 3 g) to increase the ionic strength of the sample, which enhances the release of volatile compounds into the headspace ("salting out").

  • Headspace Solid-Phase Microextraction (HS-SPME):

    • Use an SPME fiber coated with a suitable stationary phase, often one designed for derivatization agents (e.g., PDMS/DVB).

    • The SPME autosampler exposes the fiber to the headspace of the vial containing the beer sample.

    • Simultaneously, the fiber is exposed to the headspace of a separate vial containing the derivatizing agent, PFBHA. This allows for on-fiber derivatization where the aldehydes in the beer headspace react with PFBHA on the fiber surface to form more stable and less volatile oximes.[18]

    • Incubate the vial at a controlled temperature (e.g., 50°C) for a specific time (e.g., 30 minutes) with agitation to facilitate equilibrium between the sample headspace and the fiber.[18]

  • GC-MS Analysis:

    • The SPME fiber is retracted and injected into the hot inlet of the gas chromatograph (GC).

    • The high temperature of the inlet (e.g., 250°C) causes thermal desorption of the derivatized analytes from the fiber onto the GC column.

    • The compounds are separated on a capillary column (e.g., DB-5ms) based on their boiling points and interaction with the stationary phase using a programmed temperature ramp.

    • The separated compounds enter the mass spectrometer (MS), where they are ionized and fragmented. The MS is typically operated in Selected Ion Monitoring (SIM) mode for high sensitivity and specificity, targeting the characteristic ions of the derivatized this compound and the internal standard.[18]

  • Data Analysis:

    • Identify the peak corresponding to the derivatized this compound based on its retention time and mass spectrum.

    • Quantify the concentration by comparing the peak area of the analyte to that of the internal standard, using a previously established calibration curve.

Analytical_Workflow start Start: Beer Sample prep Sample Preparation - Degas beer - Add to vial with salt - Spike with Internal Standard start->prep spme HS-SPME with On-Fiber Derivatization - Expose fiber to sample headspace - Simultaneous exposure to PFBHA - Incubate at 50°C with agitation prep->spme gcms GC/MS Analysis - Thermal desorption in GC inlet - Chromatographic separation - Mass spectrometric detection (SIM mode) spme->gcms data Data Processing - Peak identification - Integration and quantification - Concentration calculation gcms->data end_node Result: [this compound] data->end_node

Figure 3: Workflow for this compound analysis.

Conclusion

This compound is a dual-faceted aroma compound in beer, capable of contributing desirable malty notes at low concentrations while being a primary indicator of negative flavor development during aging. Its formation is intrinsically linked to yeast metabolism via the Ehrlich pathway and to chemical degradation reactions, namely the Strecker degradation, which occurs throughout the brewing process and storage. The synergistic effect with other aldehydes lowers its sensory threshold, making precise control over its concentration critical for maintaining beer quality. The application of sensitive analytical techniques, such as HS-SPME-GC/MS, allows brewers and researchers to monitor and understand the factors influencing this compound levels, providing a valuable tool for optimizing flavor stability and ensuring a consistent, high-quality final product.

References

chemical properties and reactivity of 3-Methylbutanal

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Chemical Properties and Reactivity of 3-Methylbutanal

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, also known as isovaleraldehyde, is a key organic compound with the formula (CH₃)₂CHCH₂CHO.[1] It is a colorless, volatile liquid recognized for its pungent, malty, or apple-like odor and is found naturally in various foods and essential oils.[1][2] In industrial applications, it serves as a crucial precursor in the synthesis of pharmaceuticals, pesticides, and fragrances.[1][3] This document provides a comprehensive overview of the chemical properties, reactivity, and relevant experimental protocols for this compound, tailored for professionals in research and development.

Chemical and Physical Properties

This compound is a flammable, colorless liquid that is slightly soluble in water but soluble in alcohol and ether.[1] Its stability is contingent on proper storage conditions, as prolonged exposure to air can lead to oxidation.[4] It is incompatible with strong oxidizing agents, strong bases, and strong reducing agents.[3]

Data Presentation: Physical and Chemical Properties

The quantitative properties of this compound are summarized in the table below for easy reference.

PropertyValueSource(s)
IUPAC Name This compound[1][5]
Synonyms Isovaleraldehyde, Isopentaldehyde, Isoamylaldehyde[1][5]
CAS Number 590-86-3[1]
Molecular Formula C₅H₁₀O[1][5]
Molar Mass 86.134 g·mol⁻¹[1]
Appearance Colorless Liquid[1][5]
Density 0.785 g/mL (at 20 °C)[1]
Melting Point -51 °C (222 K)[1][6]
Boiling Point 92-92.5 °C (365 K)[1][6]
Water Solubility 14-20 g/L (at 20 °C)[7][8]
Log P (octanol/water) 1.3[8]
Vapor Pressure 61 hPa (at 20 °C)[8]
Flash Point -3 °C (Closed Cup)[9][10]
Autoignition Temp. 207-240 °C[9]
Refractive Index 1.390[2]

Spectroscopic Data

Spectroscopic analysis is critical for the identification and structural elucidation of this compound.

  • Infrared (IR) Spectroscopy : The IR spectrum is characterized by a strong absorption band for the carbonyl (C=O) stretch, typically found between 1700-1740 cm⁻¹.[11] Additionally, characteristic C-H stretching vibrations for the aldehyde proton are observed around 2710-2820 cm⁻¹.[12]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : The ¹H NMR spectrum features a distinct signal for the aldehyde proton (H-C=O) in the downfield region, which is a key identifier.[11] The presence of the isopropyl group results in a characteristic doublet and multiplet pattern.

Chemical Reactivity and Key Reactions

As an aldehyde, this compound's reactivity is dominated by the electrophilic nature of its carbonyl carbon and the acidity of its α-hydrogens. It readily undergoes nucleophilic addition, oxidation, reduction, and condensation reactions.[4][13]

Reactivity_Pathways Key Reactivity Pathways of this compound reactant This compound ((CH₃)₂CHCH₂CHO) oxidation_prod 3-Methylbutanoic Acid ((CH₃)₂CHCH₂COOH) reactant->oxidation_prod Oxidation (e.g., KMnO₄, K₂Cr₂O₇) reduction_prod 3-Methylbutan-1-ol ((CH₃)₂CHCH₂CH₂OH) reactant->reduction_prod Reduction (e.g., NaBH₄, LiAlH₄) aldol_prod 3-Hydroxy-2-isopropyl-5-methylhexanal reactant->aldol_prod Aldol (B89426) Condensation (Base or Acid Catalyst) wittig_prod Alkene ((CH₃)₂CHCH₂CH=CHR) reactant->wittig_prod Wittig Reaction (+ Phosphonium (B103445) Ylide)

Caption: Major chemical transformations of this compound.

Oxidation

Aldehydes are readily oxidized to form carboxylic acids. This compound can be oxidized to 3-methylbutanoic acid using various oxidizing agents like potassium permanganate (B83412) (KMnO₄) or Jones reagent. This transformation is a fundamental reaction in organic synthesis.

Reduction

The reduction of this compound yields the corresponding primary alcohol, 3-methylbutan-1-ol. This is typically achieved using mild reducing agents such as sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent or more potent reagents like lithium aluminum hydride (LiAlH₄) in ether.

Aldol Condensation

In the presence of a base or acid catalyst, this compound can undergo self-condensation.[14] The α-carbon of one molecule acts as a nucleophile, attacking the carbonyl carbon of a second molecule.[15] This reaction initially forms a β-hydroxy aldehyde, specifically 3-hydroxy-2-isopropyl-5-methylhexanal, which can subsequently dehydrate upon heating to yield an α,β-unsaturated aldehyde.[14][15][16]

Wittig Reaction

The Wittig reaction provides a reliable method for converting this compound into an alkene.[17] This reaction involves a phosphonium ylide (Wittig reagent) attacking the carbonyl carbon.[18] A key advantage of this method is the unambiguous placement of the resulting double bond, avoiding the mixtures often produced in elimination reactions.[19]

Experimental Protocols

Detailed methodologies for key transformations of this compound are provided below. All procedures should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.[4][13]

Caption: Standard experimental workflow for aldehyde oxidation.

Protocol: Oxidation to 3-Methylbutanoic Acid
  • Preparation : In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve this compound (1 equivalent) in acetone. Place the flask in an ice-water bath to cool to 0-5 °C.

  • Reaction : Prepare a solution of Jones reagent (chromium trioxide in sulfuric acid) and add it dropwise to the stirred aldehyde solution, maintaining the temperature below 10 °C. The reaction is exothermic and a color change from orange-red to green will be observed.

  • Monitoring : Monitor the reaction's completion using Thin Layer Chromatography (TLC).

  • Workup : Once the reaction is complete, quench the excess oxidant by the slow addition of isopropanol (B130326) until the orange color disappears. Add water to the mixture and extract the product with diethyl ether or dichloromethane (B109758) (3x volumes).

  • Purification : Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and filter. Remove the solvent under reduced pressure. The resulting crude 3-methylbutanoic acid can be purified by fractional distillation.

Protocol: Reduction to 3-Methylbutan-1-ol
  • Preparation : Dissolve this compound (1 equivalent) in methanol (B129727) or ethanol (B145695) in a round-bottom flask and cool the solution in an ice bath.

  • Reaction : Slowly add sodium borohydride (NaBH₄) (0.3-0.5 equivalents) portion-wise to the stirred solution. Hydrogen gas will evolve. Allow the reaction to stir for 1-2 hours at room temperature after the addition is complete.

  • Workup : Quench the reaction by slowly adding dilute hydrochloric acid until the effervescence ceases. Remove the bulk of the alcohol solvent via rotary evaporation. Add water and extract the product with diethyl ether (3x volumes).

  • Purification : Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate. After filtration and removal of the solvent, the product, 3-methylbutan-1-ol, can be purified by distillation.

Protocol: Wittig Reaction to form 4-Methyl-1-pentene
  • Ylide Preparation : In a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), suspend methyltriphenylphosphonium (B96628) bromide (1.1 equivalents) in anhydrous tetrahydrofuran (B95107) (THF). Cool to 0 °C and add a strong base like n-butyllithium (n-BuLi) (1.05 equivalents) dropwise. The formation of the orange-red ylide indicates a successful reaction. Allow the mixture to stir and warm to room temperature.

  • Reaction : Cool the ylide solution back to 0 °C and add a solution of this compound (1 equivalent) in anhydrous THF dropwise.

  • Monitoring & Workup : After the addition, allow the reaction to warm to room temperature and stir for several hours until TLC indicates the consumption of the aldehyde. Quench the reaction by adding saturated aqueous ammonium (B1175870) chloride solution.

  • Purification : Extract the aqueous layer with pentane (B18724) or diethyl ether. The formation of triphenylphosphine (B44618) oxide as a byproduct is a driving force of the reaction and can often be partially removed by filtration if it precipitates.[19] Wash the combined organic extracts, dry over an anhydrous salt, and carefully remove the solvent by distillation (the alkene product is volatile). Further purification can be achieved by fractional distillation or column chromatography.

Safety, Handling, and Storage

  • Hazards : this compound is a highly flammable liquid and vapor; its vapor can form explosive mixtures with air.[9][10][13] It causes skin and serious eye irritation and may cause respiratory irritation or an allergic skin reaction.[9][13]

  • Handling : Handle only in a well-ventilated area or under a fume hood.[4] Use non-sparking tools and take precautionary measures against static discharge.[13] Wear appropriate protective gloves, clothing, and eye/face protection.[9][13]

  • Storage : Store in a cool, dry, well-ventilated place away from heat, sparks, open flames, and direct sunlight.[4][5] Keep containers tightly closed.[4] The material is sensitive to air and light and should be stored under an inert atmosphere if possible for long-term stability.[3] Under proper conditions, the shelf life is typically 12-24 months.[4]

References

3-Methylbutanal CAS number and molecular structure

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 3-Methylbutanal

For researchers, scientists, and professionals in drug development, a thorough understanding of chemical compounds is paramount. This guide provides a detailed overview of this compound, a significant aldehyde in various scientific and industrial applications.

Core Chemical Identity

CAS Number: 590-86-3[1][2][3][4][5]

Molecular Formula: C5H10O[1][2][3][4][6][7][8]

IUPAC Name: this compound[2][3][4][5]

Synonyms: Isovaleraldehyde, Isopentanal, 3-Methylbutyraldehyde[1][2][4][5]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for understanding its behavior in various experimental and industrial settings.

PropertyValueSource
Molecular Weight86.13 g/mol [1][7]
Boiling Point92.5 °C at 760 Torr[1]
Melting Point-51 °C[1][4]
Density0.7977 g/cm³ at 20 °C[1]
Water Solubility14 mg/mL at 20 °C[4]
Canonical SMILESCC(C)CC=O[1][2][3][4][6][7]
InChIInChI=1S/C5H10O/c1-5(2)3-4-6/h4-5H,3H2,1-2H3[1][3][4][5][7]
InChIKeyYGHRJJRRZDOVPD-UHFFFAOYSA-N[1][2][3][4][5][7]

Molecular Structure

The molecular structure of this compound is characterized by a four-carbon chain (butanal) with a methyl group attached to the third carbon. The structure includes a terminal aldehyde functional group.

Caption: Molecular structure of this compound.

References

The Genesis of a Key Aroma Compound: An In-depth Technical Guide to the Formation Mechanisms of 3-Methylbutanal

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methylbutanal, also known as isovaleraldehyde, is a branched-chain aldehyde that plays a significant role in the aroma profile of a wide variety of foods and beverages, contributing characteristic malty, chocolate-like, and fruity notes. Its presence is crucial in products such as cheese, bread, meat, and certain alcoholic beverages.[1][2] Understanding the mechanisms of its formation is paramount for controlling and optimizing flavor development in food production and for identifying potential roles in other biological systems. This technical guide provides a comprehensive review of the primary formation pathways of this compound, details the experimental protocols used in their investigation, and presents quantitative data to facilitate comparative analysis.

Core Formation Mechanisms

The formation of this compound is primarily attributed to three main pathways: the Strecker degradation of L-leucine, microbial and enzymatic catabolism of L-leucine, and as a secondary product of lipid peroxidation.

Strecker Degradation of L-leucine

The Strecker degradation is a crucial component of the Maillard reaction, a complex series of chemical reactions between amino acids and reducing sugars that occurs upon heating.[3][4] In this pathway, the amino acid L-leucine reacts with a dicarbonyl compound, which is an intermediate of the Maillard reaction, to form this compound.[5][6] This reaction is a significant contributor to the aroma of cooked and processed foods.[3][4]

The reaction proceeds through the formation of a Schiff base between the amino group of leucine (B10760876) and a carbonyl group of the dicarbonyl compound. This is followed by decarboxylation and hydrolysis to yield this compound and an aminoketone. The overall reaction can be summarized as the conversion of an α-amino acid to an aldehyde with one fewer carbon atom.[7]

Factors influencing the rate of Strecker degradation include temperature, pH, and the availability of precursors (leucine and dicarbonyls).[5][8] Studies have shown that the formation of this compound via this pathway can occur under various conditions, including at unelevated temperatures and in acidic systems, which is relevant for the aging of products like dry-cured ham.[5][6]

Strecker_Degradation Leucine L-Leucine Schiff_Base Schiff Base Intermediate Leucine->Schiff_Base Dicarbonyl Dicarbonyl Compound (from Maillard Reaction) Dicarbonyl->Schiff_Base Decarboxylation Decarboxylation Schiff_Base->Decarboxylation Hydrolysis Hydrolysis Decarboxylation->Hydrolysis Methylbutanal This compound Hydrolysis->Methylbutanal Aminoketone Aminoketone Hydrolysis->Aminoketone

Caption: Strecker degradation pathway of L-leucine to form this compound.

Microbial and Enzymatic Formation

In many fermented foods, particularly cheese, the formation of this compound is driven by the metabolic activity of microorganisms, primarily lactic acid bacteria (LAB).[1][9] These bacteria possess enzymatic machinery to catabolize L-leucine into various aroma compounds, including this compound.[2]

The primary pathway involves a transamination reaction, where L-leucine is converted to α-ketoisocaproic acid (KICA) by a branched-chain amino acid aminotransferase.[10] Subsequently, KICA undergoes decarboxylation to yield this compound.[10] In some cases, this compound can be further reduced to its corresponding alcohol, 3-methylbutanol, which also contributes to the overall flavor profile.[11][12]

The specific strains of bacteria, the composition of the growth medium, and environmental factors such as pH and salt concentration significantly influence the production of this compound.[9][11] For instance, studies on Raclette-type cheese have shown that the formation of this compound can occur early during cheese manufacturing.[9][12]

Microbial_Leucine_Catabolism Leucine L-Leucine Transamination Transamination (Branched-chain amino acid aminotransferase) Leucine->Transamination KICA α-Ketoisocaproic Acid (KICA) Decarboxylation Decarboxylation KICA->Decarboxylation Methylbutanal This compound Reduction Reduction (Alcohol dehydrogenase) Methylbutanal->Reduction Methylbutanol 3-Methylbutanol Transamination->KICA Decarboxylation->Methylbutanal Reduction->Methylbutanol

Caption: Enzymatic pathway of L-leucine catabolism to this compound by lactic acid bacteria.

Lipid Peroxidation

Lipid peroxidation is a complex process involving the oxidative degradation of lipids, particularly polyunsaturated fatty acids (PUFAs).[13] This process generates a variety of reactive aldehyde species. While the direct formation of this compound from major fatty acids is not a primary pathway, lipid peroxidation products can contribute to its formation indirectly.

The hydroperoxides formed during the initial stages of lipid oxidation can decompose to form a range of secondary products, including dicarbonyl compounds.[14][15] These dicarbonyls can then participate in the Strecker degradation of L-leucine, as described earlier, leading to the formation of this compound. Therefore, lipid peroxidation can act as a source of precursors for the Strecker pathway.

Lipid_Peroxidation_Workflow PUFA Polyunsaturated Fatty Acids (PUFAs) Oxidation Oxidation (e.g., autoxidation, enzymatic oxidation) PUFA->Oxidation Hydroperoxides Lipid Hydroperoxides Oxidation->Hydroperoxides Decomposition Decomposition Hydroperoxides->Decomposition Dicarbonyls Dicarbonyl Compounds Decomposition->Dicarbonyls Strecker Strecker Degradation Dicarbonyls->Strecker Leucine L-Leucine Leucine->Strecker Methylbutanal This compound Strecker->Methylbutanal

Caption: Indirect formation of this compound via lipid peroxidation and subsequent Strecker degradation.

Quantitative Data on this compound Formation

The following tables summarize quantitative data from various studies on the formation of this compound under different conditions.

Table 1: Formation of this compound in a Heated Beef Liver Extract [3][4]

Time (min)Temperature (°C)This compound (μg/kg)
0100Not Detected
1010015.2
3010035.8
6010052.1
0120Not Detected
1012048.6
30120112.4
60120155.7

Table 2: Formation of this compound by Lactococcus lactis subsp. cremoris in Different Media at 30°C [11]

Time (h)Reconstituted Skim Milk (μM)MRS Broth (μM)
00.10.05
21.20.1
43.50.2
88.20.3
187.90.3

Key Experimental Protocols

A variety of analytical techniques are employed to study the formation of this compound. Below are detailed methodologies for some of the key experiments cited.

Quantification of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation: Volatile compounds, including this compound, are often extracted from the sample matrix using methods such as solid-phase microextraction (SPME) or dynamic headspace extraction.[5][12] For SPME, a fiber coated with a suitable stationary phase is exposed to the headspace of the sample for a defined period to adsorb the volatile analytes.

  • GC-MS Analysis: The adsorbed compounds are then thermally desorbed in the injector port of a gas chromatograph. The separation is typically performed on a capillary column with a non-polar or medium-polarity stationary phase. The mass spectrometer is used for detection and quantification, often in selected ion monitoring (SIM) mode for enhanced sensitivity and selectivity.[6]

  • Quantification: Quantification is achieved by using an internal standard (e.g., a deuterated analog of this compound) and generating a calibration curve with known concentrations of the analyte.[11]

Kinetic Studies of the Maillard Reaction
  • Model System: A simplified model system is often used, consisting of an aqueous solution of L-leucine and a reducing sugar (e.g., glucose or ribose) in a phosphate (B84403) buffer to maintain a constant pH.[3][5]

  • Reaction Conditions: The reaction mixture is heated at various temperatures for different time intervals in sealed vials to prevent the loss of volatile products.[4]

  • Analysis: At each time point, the reaction is quenched (e.g., by rapid cooling). The concentrations of reactants (leucine, sugar) and the product (this compound) are determined using analytical techniques such as High-Performance Liquid Chromatography (HPLC) for non-volatile compounds and GC-MS for volatile compounds.[8]

  • Modeling: The experimental data are then fitted to kinetic models to determine reaction rate constants and activation energies.[3][4]

Investigation of Microbial Formation
  • Bacterial Culture: The specific bacterial strain (e.g., Lactococcus lactis) is inoculated into a suitable growth medium (e.g., reconstituted skim milk or MRS broth).[9][11] In some experiments, precursors like 13C-labeled leucine or α-ketoisocaproic acid are added to trace the metabolic pathway.[12]

  • Incubation: The cultures are incubated under controlled conditions (temperature, time).[11]

  • Sampling and Analysis: Samples are taken at different time points during fermentation. The concentration of this compound and other metabolites in the culture medium or headspace is determined by GC-MS, often coupled with olfactometry to correlate chemical data with sensory perception.[9][12]

Conclusion

The formation of this compound is a multifaceted process governed by complex chemical and biochemical reactions. The Strecker degradation of L-leucine during the Maillard reaction is a dominant pathway in thermally processed foods. In fermented products, the enzymatic catabolism of leucine by microorganisms is the primary source of this key aroma compound. Lipid peroxidation can indirectly contribute by generating dicarbonyl precursors for the Strecker reaction. A thorough understanding of these mechanisms, supported by robust analytical methodologies and quantitative data, is essential for controlling flavor profiles in the food industry and for further research into the broader biological significance of this aldehyde.

References

Degradation Products of 3-Methylbutanal Under Thermal Stress: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methylbutanal, also known as isovaleraldehyde, is a branched-chain aldehyde that contributes to the characteristic malty and chocolate-like flavors in a variety of food and beverage products.[1] It is a key flavor compound that can be formed through the Strecker degradation of the amino acid leucine, particularly during thermal processing.[1] While its formation is well-studied, the degradation of this compound itself under thermal stress is a critical aspect of flavor chemistry and stability, with implications for food quality, shelf-life, and the development of off-flavors. This technical guide provides a comprehensive overview of the degradation products of this compound under thermal stress, including detailed experimental protocols for their analysis and a discussion of the potential degradation pathways.

Data Presentation: Quantitative Analysis of Degradation Products

While specific quantitative data for the thermal degradation of this compound is limited in the current literature, a study on the degradation of the structurally similar compound 3,3-dimethylbutanal provides valuable insights into the potential degradation products.[2][3] The main degradation products identified in that study, which can be extrapolated as likely products for this compound, are summarized in the table below. It is important to note that the yields of these products would be dependent on the specific thermal stress conditions (temperature, time, and matrix).

Potential Degradation ProductChemical FormulaMolar Mass ( g/mol )Method of IdentificationReference
2-MethylpropaneC4H1058.12Inferred from decarbonylation-
PropanalC3H6O58.08GC-MS[2]
AcetoneC3H6O58.08GC-MS, FTIR[2]
FormaldehydeCH2O30.03GC-MS, FTIR[2]

Experimental Protocols

The analysis of volatile degradation products of this compound under thermal stress typically involves a combination of controlled heating followed by chromatographic and spectroscopic analysis. The following protocols are based on established methods for the study of volatile compound degradation.[2][4]

Thermal Stress Testing

Objective: To subject this compound to controlled thermal stress to induce degradation.

Apparatus:

  • Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) system or a temperature-controlled oven with a sample introduction system for a GC-MS.

  • Inert sample vials (e.g., quartz or deactivated glass).

  • Microsyringe for sample introduction.

Procedure:

  • A known quantity of pure this compound is introduced into an inert sample vial.

  • The vial is placed in the pyrolysis unit or a temperature-controlled oven connected to a GC-MS.

  • The sample is heated to a specific temperature (e.g., ranging from 150°C to 500°C) for a defined period. The heating can be a rapid pyrolysis or a longer isothermal hold.

  • The volatile degradation products are swept from the heating chamber with an inert carrier gas (e.g., helium) and trapped onto a cold trap or directly injected into the GC-MS for analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Objective: To separate and identify the volatile degradation products.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS).

  • Capillary column suitable for volatile organic compounds (e.g., 5% phenyl-methylpolysiloxane).

GC Conditions (Example):

  • Injector Temperature: 250°C

  • Oven Program:

    • Initial temperature: 40°C, hold for 2 minutes.

    • Ramp: 5°C/minute to 250°C.

    • Final hold: 5 minutes at 250°C.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Injection Mode: Split or splitless, depending on the concentration of the analytes.

MS Conditions (Example):

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 30-350.

  • Ion Source Temperature: 230°C.

  • Transfer Line Temperature: 280°C.

Data Analysis:

  • Identification of degradation products is achieved by comparing their mass spectra with reference spectra in a library (e.g., NIST/Wiley).

  • Quantification can be performed using an internal or external standard method.

Degradation Pathways

The thermal degradation of this compound is expected to proceed through several pathways, primarily involving radical chain reactions, decarbonylation, and fragmentation. The following proposed pathways are based on the degradation of similar aldehydes and general principles of organic chemistry.[2]

Decarbonylation

One of the primary degradation pathways for aldehydes at high temperatures is decarbonylation, which involves the loss of a carbonyl group (CO). In the case of this compound, this would lead to the formation of 2-methylpropane.

C-C Bond Cleavage

Thermal stress can induce homolytic cleavage of the C-C bonds in the this compound molecule, leading to the formation of various smaller radical species. These radicals can then recombine or undergo further reactions to form a variety of volatile products.

Rearrangement and Fragmentation

At elevated temperatures, the initial radical species formed can undergo rearrangement and further fragmentation, leading to the formation of smaller, more stable molecules such as propanal, acetone, and formaldehyde.

Mandatory Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_thermal_stress Thermal Stress cluster_analysis Analysis Sample This compound Sample Heating Controlled Heating (Pyrolysis or Oven) Sample->Heating Introduction GCMS GC-MS Analysis Heating->GCMS Injection of Volatiles Data Data Interpretation (Identification & Quantification) GCMS->Data Spectral Data

Caption: Experimental workflow for the analysis of this compound degradation products.

degradation_pathways cluster_main Thermal Degradation of this compound cluster_pathways Primary Degradation Pathways cluster_products Degradation Products start This compound decarbonylation Decarbonylation start->decarbonylation cc_cleavage C-C Bond Cleavage start->cc_cleavage p1 2-Methylpropane + CO decarbonylation->p1 p2 Propanal cc_cleavage->p2 p3 Acetone cc_cleavage->p3 p4 Formaldehyde cc_cleavage->p4

Caption: Proposed degradation pathways of this compound under thermal stress.

References

physiological effects of 3-Methylbutanal in sensory perception

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methylbutanal, also known as isovaleraldehyde, is a branched-chain aliphatic aldehyde that plays a significant role in the sensory perception of a wide variety of foods and beverages.[1] It is a key aroma compound, contributing characteristic malty, nutty, and cocoa-like notes to products such as beer, cheese, roasted nuts, and chocolate.[1] The perception of this compound is highly dependent on its concentration, ranging from pleasant fruity and nutty aromas at low levels to a more grassy and unpleasant odor at higher concentrations.[2] This guide provides an in-depth technical overview of the physiological effects of this compound in sensory perception, including quantitative data on its detection thresholds, detailed experimental protocols for its analysis, and a review of the underlying signaling pathways.

Data Presentation: Quantitative Sensory Data for this compound

The sensory impact of this compound is quantified through its odor detection threshold, which is the lowest concentration at which the compound can be detected. This threshold varies significantly depending on the food matrix. The following table summarizes the odor detection thresholds of this compound in various media as reported in scientific literature.

MediumDetection Threshold (μg/kg or μg/L)Reference(s)
Cheese Matrix150.31[2]
WaterNot explicitly quantified in the provided results, but noted to be lower than in cheese.[2]
Wine Solution Model4.6[2]
BeerNot explicitly quantified in the provided results, but noted to be higher than in water.[2]
Fermented SausagesOptimal sensory ratings at 180 μg/kg[3][4]

Experimental Protocols

The sensory and physiological effects of this compound are investigated using a combination of analytical chemistry and sensory science techniques. Below are detailed methodologies for key experiments.

Gas Chromatography-Olfactometry (GC-O)

GC-O is a powerful technique used to identify the specific volatile compounds in a sample that contribute to its aroma.

Methodology:

  • Sample Preparation: Volatile compounds are extracted from the sample matrix (e.g., food, beverage) using techniques such as solvent extraction, steam distillation, or solid-phase microextraction (SPME). The choice of method depends on the sample's properties.

  • Gas Chromatographic Separation: The extracted volatile compounds are injected into a gas chromatograph (GC). The GC separates the compounds based on their boiling points and chemical properties as they pass through a capillary column.

  • Dual Detection: The effluent from the GC column is split into two streams. One stream is directed to a chemical detector, such as a mass spectrometer (MS) for compound identification, while the other is directed to a sniffing port.

  • Olfactory Detection: A trained sensory panelist sniffs the effluent from the sniffing port and records the time, duration, and a descriptor of any detected odor.

  • Data Analysis: The data from the chemical detector and the sensory panelist are correlated to identify the specific compounds responsible for the perceived aromas. Techniques like Aroma Extract Dilution Analysis (AEDA) can be employed, where the sample is serially diluted and analyzed by GC-O to determine the most potent odorants.[5]

Sensory Panel Evaluation

Sensory panels are used to obtain human perceptual data on the aroma and flavor of substances.

Methodology:

  • Panelist Selection and Training: A panel of individuals is selected based on their sensory acuity and ability to describe specific aroma attributes. Panelists undergo extensive training to recognize and rate the intensity of various aroma and flavor characteristics using standardized reference materials.

  • Sample Preparation and Presentation: Samples containing varying concentrations of this compound are prepared in a controlled and consistent manner. Samples are presented to panelists in a randomized and blind fashion to prevent bias.

  • Evaluation Procedure: Panelists evaluate the samples in a controlled environment (sensory booths) to minimize distractions. They are typically asked to rate the intensity of specific attributes (e.g., nutty, malty, grassy) on a labeled magnitude scale.

  • Data Collection and Analysis: The intensity ratings from all panelists are collected and statistically analyzed to determine the effect of this compound concentration on the perceived sensory profile.

Electroencephalography (EEG) in Olfactory Perception

EEG can be used to measure the brain's electrical activity in response to an olfactory stimulus, providing insights into the neural processing of odors.

Methodology:

  • Participant Setup: Participants are fitted with an EEG cap containing electrodes placed at specific locations on the scalp according to the international 10-20 system.

  • Odor Delivery: this compound, at varying concentrations, is delivered to the participant's nose using a computer-controlled olfactometer to ensure precise timing and concentration of the stimulus.

  • EEG Recording: The EEG signal is recorded continuously before, during, and after the presentation of the odor stimulus.

  • Data Processing and Analysis: The recorded EEG data is processed to remove artifacts (e.g., from eye blinks or muscle movements). Event-related potentials (ERPs) or changes in brainwave frequency bands (e.g., alpha, beta, theta) that are time-locked to the odor stimulus are analyzed to identify patterns of brain activation associated with the perception of this compound.[6]

Mandatory Visualization

Signaling Pathway of Olfactory Perception

The perception of this compound begins with its interaction with specific olfactory receptors in the nasal cavity, triggering a cascade of intracellular events that lead to a neural signal being sent to the brain. While the specific olfactory receptor for this compound has not yet been definitively identified in the reviewed literature, the general signaling pathway is well-established.

cluster_membrane Olfactory Neuron Membrane cluster_neuron Olfactory Neuron odorant This compound receptor Olfactory Receptor (OR) (Specific receptor for This compound not yet identified) odorant->receptor Binds to g_protein G-protein (Golf) receptor->g_protein Activates adenylate_cyclase Adenylate Cyclase g_protein->adenylate_cyclase Activates cAMP cAMP adenylate_cyclase->cAMP Converts ATP to ion_channel Ion Channel (CNG) cAMP->ion_channel Opens depolarization Depolarization ion_channel->depolarization Ca²⁺/Na⁺ influx leads to action_potential Action Potential depolarization->action_potential Generates brain Olfactory Bulb (Brain) action_potential->brain Signal to

Caption: Olfactory signaling pathway for this compound.

Experimental Workflow for Gas Chromatography-Olfactometry (GC-O)

The following diagram illustrates the key steps involved in a typical GC-O experiment for analyzing the aroma compounds in a food sample.

start Food Sample extraction Volatile Extraction (e.g., SPME, Solvent Extraction) start->extraction gc Gas Chromatography (Separation of Volatiles) extraction->gc split Column Effluent Split gc->split ms Mass Spectrometry (Compound Identification) split->ms sniff Olfactometry Port (Sensory Detection) split->sniff data_analysis Data Correlation and Analysis ms->data_analysis sniff->data_analysis end Aroma Profile data_analysis->end

Caption: Workflow for Gas Chromatography-Olfactometry.

Logical Relationship in Sensory Panel Evaluation

This diagram outlines the logical flow of a sensory panel evaluation to determine the perceptual effects of this compound.

cluster_preparation Preparation Phase cluster_evaluation Evaluation Phase cluster_analysis Analysis Phase select_panel Panelist Selection & Training present_samples Blinded & Randomized Sample Presentation select_panel->present_samples prepare_samples Sample Preparation (Varying this compound Concentrations) prepare_samples->present_samples rate_attributes Panelists Rate Sensory Attributes (e.g., Nutty, Malty Intensity) present_samples->rate_attributes collect_data Data Collection rate_attributes->collect_data stat_analysis Statistical Analysis (e.g., ANOVA) collect_data->stat_analysis conclusion Conclusion on Perceptual Effects stat_analysis->conclusion

Caption: Logical flow of a sensory panel evaluation.

References

Microbial Pathways for 3-Methylbutanal Production in Bacteria: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, scientists, and drug development professionals.

Abstract

3-Methylbutanal, an aldehyde imparting malty and chocolate-like flavor notes, is a significant volatile compound produced by various bacteria, particularly lactic acid bacteria (LAB), during fermentation processes. Its biosynthesis is primarily linked to the catabolism of the branched-chain amino acid L-leucine. Understanding the intricate microbial pathways governing its production is crucial for applications ranging from food science to the development of novel therapeutics and biofuels. This technical guide provides an in-depth overview of the core microbial pathways for this compound synthesis in bacteria, presenting quantitative data, detailed experimental protocols, and visual diagrams of the metabolic routes.

Introduction

The microbial production of this compound is a key process in the development of characteristic flavors in fermented foods such as cheese.[1][2] Beyond its role in food science, the underlying metabolic pathways, particularly the Ehrlich pathway, are of significant interest for metabolic engineering applications aimed at producing bulk chemicals and biofuels.[3] This guide will dissect the primary biochemical routes for this compound formation from L-leucine, focusing on the key enzymes and intermediates involved.

Core Metabolic Pathways

The bacterial synthesis of this compound from L-leucine predominantly follows the Ehrlich pathway, which can be bifurcated into two main routes: a direct and an indirect pathway.[4][5] Both pathways converge on the key intermediate, α-ketoisocaproate.

Leucine (B10760876) to α-Ketoisocaproate: The Initial Transamination

The first step in both pathways is the conversion of L-leucine to α-ketoisocaproate. This reversible transamination reaction is primarily catalyzed by a branched-chain aminotransferase (BCAT), which transfers the amino group from leucine to an α-keto acid, typically α-ketoglutarate, producing glutamate (B1630785) in the process.[5][6] In some bacteria, glutamate dehydrogenase (GDH) can regenerate α-ketoglutarate from glutamate, thus facilitating continued aminotransferase activity.[5]

The Direct Pathway: Non-oxidative Decarboxylation

In the direct pathway, α-ketoisocaproate is converted to this compound through a single decarboxylation step. This reaction is catalyzed by the enzyme α-ketoacid decarboxylase (KADC), also known as α-ketoisocaproate decarboxylase (KIDC).[4][7] This pathway has been identified in various lactic acid bacteria, including Lactococcus lactis.[7][8]

The Indirect Pathway: Oxidative Decarboxylation and Subsequent Conversions

The indirect pathway involves the oxidative decarboxylation of α-ketoisocaproate to isovaleryl-CoA by the α-ketoacid dehydrogenase (KADH) enzyme complex.[4][9] Isovaleryl-CoA then undergoes a series of enzymatic conversions, including the actions of phosphotransferase (PTA) and acyl kinase (ACK), to ultimately yield this compound.[4] This pathway has been reported in bacteria such as Propionibacterium freudenreichii and Lactobacillus helveticus.[4]

Quantitative Data on this compound Production and Enzyme Kinetics

The efficiency of this compound production and the kinetic properties of the involved enzymes vary among different bacterial species and strains. The following tables summarize key quantitative data available in the literature.

Table 1: this compound and Related Metabolite Production in Various Bacteria

Bacterial StrainProductTiterCulture ConditionsReference
Lactococcus lactis 408This compound>140 µMNot specified[9][10]
Escherichia coli (mutagenized)3-Methyl-1-butanol4.4 g/LNot specified
Escherichia coli (two-phase fermentation)3-Methyl-1-butanol9.5 g/LTwo-phase fermentation with oleyl alcohol
Lactococcus lactis subsp. cremoris FAM-17841This compoundKinetic profile providedReconstituted skim milk and MRS broth at 30°C[11][12]

Table 2: Kinetic Parameters of Key Enzymes in the this compound Production Pathway

EnzymeSource OrganismSubstrateKmkcatReference
α-Ketoisovalerate decarboxylase (Kivd)Lactococcus lactisα-Ketoisovalerate--[13]
α-Ketoisovalerate decarboxylase (Kivd)Lactococcus lactisIndole-3-pyruvate--[13]
α-Ketoisovalerate decarboxylase (Kivd)Lactococcus lactisPyruvate--[13]
Leucine aminopeptidase (B13392206) (LAP)Bovine lens-Varies with metal cofactorVaries with metal cofactor[14]
Branched-chain aminotransferaseHuman (GOT1)L-Aspartate0.4 mM-[15]
Branched-chain aminotransferaseHuman (GOT1)L-Glutamate1.2 mM-[15]
Branched-chain aminotransferaseHuman (GPT)L-Alanine22 mM-[15]
Branched-chain aminotransferaseHuman (GPT)L-Glutamate25 mM-[15]

Visualization of Pathways and Workflows

To facilitate a clearer understanding of the metabolic routes and experimental procedures, the following diagrams have been generated using the DOT language.

Microbial_Pathways_for_3_Methylbutanal_Production cluster_leucine_catabolism Leucine Catabolism cluster_direct_pathway Direct Pathway cluster_indirect_pathway Indirect Pathway Leucine L-Leucine alpha_KIC α-Ketoisocaproate Leucine->alpha_KIC Branched-chain aminotransferase (BCAT) Methylbutanal_direct This compound alpha_KIC->Methylbutanal_direct α-Ketoacid decarboxylase (KADC/KIDC) Isovaleryl_CoA Isovaleryl-CoA alpha_KIC->Isovaleryl_CoA α-Ketoacid dehydrogenase (KADH) Intermediates Intermediate Steps (PTA, ACK, etc.) Isovaleryl_CoA->Intermediates Methylbutanal_indirect This compound Intermediates->Methylbutanal_indirect

Caption: Overview of the direct and indirect microbial pathways for this compound production from L-leucine.

Experimental_Workflow_Enzyme_Assay start Bacterial Culture cell_harvest Cell Harvesting (Centrifugation) start->cell_harvest cell_lysis Cell Lysis (e.g., Sonication, French Press) cell_harvest->cell_lysis centrifugation Centrifugation to remove cell debris cell_lysis->centrifugation cell_free_extract Cell-Free Extract (Supernatant) centrifugation->cell_free_extract enzyme_assay Enzyme Activity Assay (e.g., Spectrophotometric) cell_free_extract->enzyme_assay data_analysis Data Analysis (Calculate specific activity) enzyme_assay->data_analysis end Results data_analysis->end

Caption: A generalized experimental workflow for the preparation of cell-free extracts and subsequent enzyme activity assays.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of this compound production pathways.

Preparation of Bacterial Cell-Free Extract

Objective: To obtain a crude enzymatic extract from bacterial cells for subsequent activity assays.

Materials:

  • Bacterial culture in the desired growth phase

  • Ice-cold lysis buffer (e.g., 50 mM sodium phosphate (B84403) buffer, pH 7.0, containing 1 mM DTT and 1 mM PMSF)

  • Centrifuge and appropriate tubes

  • Sonciator or French press

  • Ice bath

Procedure:

  • Harvest bacterial cells from the culture by centrifugation (e.g., 8,000 x g for 15 minutes at 4°C).

  • Wash the cell pellet twice with ice-cold lysis buffer and resuspend in a minimal volume of the same buffer.

  • Lyse the cells on ice using a sonicator (e.g., 6 cycles of 30-second bursts with 30-second cooling intervals) or by passing them through a French press at high pressure.

  • Centrifuge the lysate at high speed (e.g., 15,000 x g for 30 minutes at 4°C) to pellet cell debris.

  • Carefully collect the supernatant, which is the cell-free extract. Keep on ice for immediate use or store at -80°C for long-term storage.

  • Determine the protein concentration of the cell-free extract using a standard method (e.g., Bradford assay).

α-Ketoacid Decarboxylase (KADC) Activity Assay

Objective: To measure the rate of decarboxylation of α-ketoisocaproate to this compound.

Materials:

  • Cell-free extract

  • Assay buffer (e.g., 50 mM sodium phosphate buffer, pH 6.5)

  • α-Ketoisocaproic acid (substrate)

  • Thiamine pyrophosphate (TPP) (cofactor)

  • MgCl2 (cofactor)

  • Aldehyde dehydrogenase (coupling enzyme for spectrophotometric assay)

  • NAD+

  • Spectrophotometer

Procedure (Spectrophotometric):

  • Prepare a reaction mixture in a cuvette containing assay buffer, TPP (e.g., 0.2 mM), MgCl2 (e.g., 2 mM), NAD+ (e.g., 1 mM), and aldehyde dehydrogenase.

  • Add a known amount of cell-free extract to the cuvette and incubate for a few minutes at the desired temperature (e.g., 30°C) to equilibrate.

  • Initiate the reaction by adding α-ketoisocaproic acid (e.g., 5 mM).

  • Monitor the increase in absorbance at 340 nm, which corresponds to the reduction of NAD+ to NADH by the coupling enzyme as it oxidizes the this compound produced.

  • Calculate the rate of reaction from the linear portion of the absorbance versus time plot. One unit of KADC activity can be defined as the amount of enzyme that catalyzes the formation of 1 µmol of NADH per minute under the specified conditions.

α-Ketoacid Dehydrogenase (KADH) Activity Assay

Objective: To measure the rate of oxidative decarboxylation of α-ketoisocaproate.

Materials:

  • Cell-free extract

  • Assay buffer (e.g., 50 mM potassium phosphate buffer, pH 7.5)

  • α-Ketoisocaproic acid (substrate)

  • Coenzyme A (CoA)

  • NAD+ or NADP+

  • Spectrophotometer

Procedure:

  • Prepare a reaction mixture in a cuvette containing assay buffer, CoA (e.g., 0.5 mM), and NAD+ or NADP+ (e.g., 2 mM).

  • Add a known amount of cell-free extract to the cuvette and incubate at the desired temperature.

  • Initiate the reaction by adding α-ketoisocaproic acid (e.g., 2 mM).

  • Monitor the increase in absorbance at 340 nm (for NADH) or 340 nm (for NADPH).

  • Calculate the rate of reaction and express the specific activity in units per milligram of protein.

Quantification of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To accurately measure the concentration of this compound in a bacterial culture supernatant.

Materials:

  • Bacterial culture supernatant

  • Internal standard (e.g., 2-methylbutanal or a deuterated analog)

  • Solvent for extraction (e.g., dichloromethane (B109758) or diethyl ether)

  • Anhydrous sodium sulfate

  • GC-MS system with a suitable capillary column (e.g., DB-WAX or equivalent)

Procedure:

  • Sample Preparation:

    • Take a known volume of the bacterial culture supernatant.

    • Add a known amount of the internal standard.

    • Perform a liquid-liquid extraction with a suitable solvent. Repeat the extraction twice.

    • Pool the organic layers and dry over anhydrous sodium sulfate.

    • Concentrate the extract to a small, known volume under a gentle stream of nitrogen.

  • GC-MS Analysis:

    • Inject an aliquot of the concentrated extract into the GC-MS.

    • GC Conditions (example):

      • Injector temperature: 250°C

      • Oven program: Start at 40°C for 5 minutes, then ramp to 220°C at 5°C/minute, and hold for 5 minutes.

      • Carrier gas: Helium at a constant flow rate.

    • MS Conditions (example):

      • Ion source temperature: 230°C

      • Electron ionization at 70 eV.

      • Scan range: m/z 30-300.

  • Quantification:

    • Identify the this compound peak based on its retention time and mass spectrum compared to a pure standard.

    • Quantify the concentration of this compound by comparing the peak area of a characteristic ion (e.g., m/z 44 or 57) to the peak area of a characteristic ion of the internal standard, using a calibration curve prepared with known concentrations of this compound and the internal standard.

Conclusion

The microbial production of this compound is a well-characterized process involving distinct metabolic pathways originating from L-leucine. The prevalence and activity of the direct (KADC-mediated) and indirect (KADH-mediated) pathways can vary significantly among different bacterial species and even strains, leading to diverse production profiles. The methodologies outlined in this guide provide a robust framework for researchers to investigate these pathways, quantify product formation, and characterize the key enzymes involved. A deeper understanding of these microbial processes will continue to drive innovation in the food industry and the broader field of biotechnology.

References

The Sensory Significance of 3-Methylbutanal Across Diverse Food Landscapes: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Methylbutanal, a branched-chain aldehyde, is a pivotal volatile compound that significantly influences the sensory profiles of a wide array of food products. Arising primarily from the microbial or thermal degradation of the amino acid L-leucine, its characteristic malty, chocolate-like, and nutty aromas are key to the consumer acceptability and defining character of numerous fermented and processed foods. The perception of this compound is highly dependent on its concentration and the complexity of the food matrix in which it is present. This technical guide provides an in-depth exploration of the sensory attributes of this compound, detailing its quantitative presence and sensory thresholds in various food matrices. Furthermore, it outlines the key experimental protocols for its sensory and analytical evaluation and illustrates its primary formation pathways.

Sensory Profile and Perception of this compound

This compound is characterized by a range of desirable aroma descriptors, including malty, nutty, chocolate, and cocoa-like.[1] However, at high concentrations, it can impart undesirable notes described as unclean, harsh, or dull.[2] The overall sensory impact is a function of its concentration relative to its odor detection threshold in a specific food matrix. The complexity of the food matrix, including fat, protein, and carbohydrate content, can significantly influence the volatility and perception of this compound, often leading to higher detection thresholds compared to in water.[2]

Quantitative Data of this compound in Food Matrices

The concentration and sensory thresholds of this compound vary considerably across different food products. The following tables summarize the quantitative data available in the literature.

Table 1: Concentration of this compound in Various Food Matrices

Food MatrixConcentration RangeReference(s)
Cheese
Cheddar73 - 210 µg/kg[1]
Proosdij-type~45.5 ng/g[1]
Feta-type37 ± 19 µg/kg[1]
Teleme (from sheep's milk)1766 - 2765 (arbitrary units)[1]
Gouda-[1]
Fermented Sausages 60 - 300 µg/kg (added)[3]
Bread
Pumpernickel36 - 38 µg/kg[4]
Fry Breads< 3.0 µg/kg[5]
Beverages
BeerVaries significantly with style and age[6][7]
Wine (detrimental effect on quality)> 24 µg/L[8][9]

Table 2: Sensory Thresholds of this compound in Different Food Matrices

Food MatrixThreshold TypeThreshold ConcentrationReference(s)
Cheddar CheeseOdor150.31 µg/kg[2]
BeerOdor57 µg/L[10]
Wine (detrimental effect)Orthonasal24 µg/L[8]
Water (for reference)Odor-[2]

Formation Pathways of this compound

This compound is primarily formed from the degradation of L-leucine through two main enzymatic pathways common in microorganisms, particularly lactic acid bacteria, as well as through the Maillard reaction during thermal processing.

The enzymatic formation involves two principal routes:

  • Direct Pathway (KADC Pathway): L-leucine is first transaminated to α-ketoisocaproate (α-KIC). Subsequently, α-KIC is decarboxylated by an α-ketoacid decarboxylase (KADC) to directly form this compound.

  • Indirect Pathway (KADH Pathway): Following the transamination of L-leucine to α-KIC, an α-ketoacid dehydrogenase (KADH) complex catalyzes the oxidative decarboxylation of α-KIC to isovaleryl-CoA. Further enzymatic steps are then required to convert isovaleryl-CoA to this compound.

G Figure 1: Enzymatic Formation Pathways of this compound from L-Leucine Leucine L-Leucine aKIC α-Ketoisocaproate (α-KIC) Leucine->aKIC Transaminase MB This compound aKIC->MB α-Ketoacid Decarboxylase (KADC) (Direct Pathway) IsovalerylCoA Isovaleryl-CoA aKIC->IsovalerylCoA α-Ketoacid Dehydrogenase (KADH) (Indirect Pathway) IsovalerylCoA->MB Further Enzymatic Steps

Figure 1: Enzymatic Formation Pathways of this compound from L-Leucine

Experimental Protocols

Sensory Analysis of this compound

A descriptive sensory analysis is a powerful tool to characterize the aroma profile of this compound in a food matrix.

Objective: To identify and quantify the sensory attributes of a food product containing this compound.

Materials:

  • Food samples with varying concentrations of this compound.

  • Reference standards for aroma descriptors (e.g., malt (B15192052) extract for "malty," toasted almonds for "nutty," cocoa powder for "chocolatey").[11]

  • Sensory evaluation booths with controlled lighting and ventilation.

  • Glassware for sample presentation.

  • Water and unsalted crackers for palate cleansing.

Procedure:

  • Panelist Selection and Training:

    • Select 8-12 panelists based on their sensory acuity, ability to describe aromas, and availability.

    • Conduct training sessions to familiarize panelists with the aroma of this compound and the reference standards for the selected descriptors.[3]

    • Develop a consensus vocabulary to describe the aroma attributes of the samples.

  • Sample Preparation:

    • Prepare samples with known concentrations of this compound in the desired food matrix.

    • Present samples in coded, identical containers to blind the panelists.

    • Serve samples at a standardized temperature.

  • Evaluation:

    • Panelists evaluate the aroma of each sample orthonasally (sniffing).

    • Panelists rate the intensity of each descriptor on a line scale (e.g., 0 = not perceived, 10 = very intense).

    • Panelists cleanse their palate with water and crackers between samples.

  • Data Analysis:

    • Analyze the intensity ratings using statistical methods such as Analysis of Variance (ANOVA) to determine significant differences between samples.

    • Principal Component Analysis (PCA) can be used to visualize the relationships between samples and sensory attributes.

G Figure 2: General Workflow for Sensory Analysis cluster_prep Preparation cluster_eval Evaluation cluster_analysis Analysis P1 Panelist Selection & Training P2 Sample Preparation & Coding P1->P2 E1 Sample Presentation P2->E1 E2 Sensory Evaluation E1->E2 A1 Data Collection E2->A1 A2 Statistical Analysis A1->A2

Figure 2: General Workflow for Sensory Analysis
Quantitative Analysis of this compound by HS-SPME-GC-MS

Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used technique for the quantification of volatile compounds like this compound in food matrices.[12][13]

Objective: To extract, identify, and quantify this compound in a food sample.

Materials:

  • SPME device with a suitable fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS).

  • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

  • Headspace vials (20 mL) with magnetic screw caps (B75204) and septa.

  • Internal standard (e.g., this compound-d7).

  • Sodium chloride (NaCl).

Procedure:

  • Sample Preparation:

    • Weigh a known amount of the homogenized food sample (e.g., 4 g of cheese) into a headspace vial.[12]

    • Add a known amount of internal standard.

    • Add a saturated NaCl solution to enhance the release of volatile compounds from the matrix.

    • Immediately seal the vial.

  • HS-SPME Extraction:

    • Place the vial in a heating block or water bath at a specific temperature (e.g., 45-60°C) for a defined equilibration time (e.g., 15-30 minutes).[12]

    • Expose the SPME fiber to the headspace of the vial for a specific extraction time (e.g., 30-45 minutes).[12]

  • GC-MS Analysis:

    • Desorb the extracted compounds from the SPME fiber in the hot GC injection port (e.g., 250°C).

    • Separate the volatile compounds on a suitable capillary column (e.g., DB-WAX).

    • The GC oven temperature program should be optimized to achieve good separation of the target analyte from other matrix components. A typical program might start at 40°C, hold for a few minutes, and then ramp up to around 240°C.

    • The mass spectrometer is operated in Selected Ion Monitoring (SIM) mode for quantification, using characteristic ions for this compound and the internal standard.

  • Quantification:

    • Create a calibration curve using standard solutions of this compound with a fixed concentration of the internal standard.

    • Calculate the concentration of this compound in the sample based on the peak area ratio of the analyte to the internal standard and the calibration curve.

G Figure 3: Workflow for HS-SPME-GC-MS Analysis S1 Sample Preparation (Homogenization, Weighing, Internal Standard Addition) S2 HS-SPME Extraction (Equilibration & Adsorption) S1->S2 S3 GC-MS Analysis (Desorption, Separation, Detection) S2->S3 S4 Data Processing & Quantification S3->S4

Figure 3: Workflow for HS-SPME-GC-MS Analysis

Conclusion

This compound is a critical flavor compound that shapes the sensory identity of many foods. Understanding its sensory attributes, concentration levels, and formation pathways is essential for food scientists and researchers aiming to control and optimize flavor profiles in product development and quality control. The methodologies outlined in this guide provide a framework for the comprehensive evaluation of this compound, enabling a deeper understanding of its role in the complex world of food flavor.

References

An In-depth Technical Guide to the Kinetic Modeling of 3-Methylbutanal Formation During Heating

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the kinetic modeling of 3-methylbutanal formation during the heating of food and other biological systems. This compound is a key aroma compound, often described as having a malty, chocolate-like, or nutty aroma, and its formation is a critical aspect of flavor development in many cooked products. Understanding the kinetics of its formation is essential for controlling and optimizing these flavors. This guide delves into the core mechanisms, experimental protocols for quantification, and the kinetic parameters that govern the generation of this important volatile compound.

Core Mechanisms of this compound Formation

The primary pathway for the formation of this compound during heating is through the Maillard reaction, specifically via the Strecker degradation of the amino acid L-leucine. The Maillard reaction is a complex series of non-enzymatic browning reactions between reducing sugars and amino acids. The Strecker degradation is a crucial part of this reaction network, leading to the formation of aldehydes with one fewer carbon atom than the parent amino acid.

The overall process can be summarized in the following key stages:

  • Initial Stage of Maillard Reaction: A reducing sugar (e.g., glucose, fructose, maltose) reacts with the amino group of L-leucine to form a Schiff base.

  • Amadori Rearrangement: The Schiff base undergoes rearrangement to form a more stable Amadori product (an aminoketose).

  • Formation of Dicarbonyl Compounds: The Amadori product degrades through various pathways to form highly reactive α-dicarbonyl compounds, such as glyoxal (B1671930) and methylglyoxal.

  • Strecker Degradation: The α-dicarbonyl compounds react with L-leucine, leading to its oxidative deamination and decarboxylation to form this compound.

The rate of this compound formation is influenced by several factors, including:

  • Temperature: Higher temperatures generally accelerate the Maillard reaction and, consequently, the formation of this compound.

  • pH: The rate of the Maillard reaction is pH-dependent. Generally, higher pH values (alkaline conditions) promote the reaction, leading to a greater accumulation of Strecker aldehydes.[1][2][3][4][5][6]

  • Reactant Concentrations: The concentrations of L-leucine and reducing sugars directly impact the rate and extent of this compound formation.

  • Type of Reducing Sugar: Different reducing sugars exhibit varying reactivity in the Maillard reaction, which in turn affects the kinetics of this compound formation. For instance, pentoses are generally more reactive than hexoses.[7]

  • Water Activity: Water activity plays a complex role, with intermediate levels often promoting the highest reaction rates.

Quantitative Data on Kinetic Parameters

The formation of this compound can be described by kinetic models that quantify the influence of temperature and reactant concentrations on its rate of formation. The Arrhenius equation is commonly used to model the temperature dependence of the reaction rate constant (k):

k = A * e(-Ea / RT)

where:

  • k is the reaction rate constant

  • A is the pre-exponential factor (frequency factor)

  • Ea is the activation energy

  • R is the universal gas constant

  • T is the absolute temperature in Kelvin

While specific kinetic parameters can vary depending on the food matrix and reaction conditions, the following tables summarize available data from model systems.

Kinetic Parameter Value Range Reaction System Reference
Total Activation Energy (Ea)107.87 - 178.88 kJ/molD-glucose/D-maltose and L-leucine/isoleucine in a buffer solution (pH 5.2)[8]
Activation Energy (Ea) for Strecker Aldehydes115 - 124 kJ/molLow moisture model system with glucose and various amino acids[8]

Note: Specific values for the pre-exponential factor (A) and reaction rate constants (k) for each step of the reaction are often determined through multi-response kinetic modeling but are highly dependent on the specific experimental conditions and are not always reported in a generalized format.

Experimental Protocols

Accurate kinetic modeling relies on precise quantification of this compound and its precursors over time at different temperatures. The following sections detail the key experimental methodologies.

Heating Experiments

A typical experimental setup for studying the kinetics of this compound formation involves:

  • Model System Preparation: A model system is prepared by dissolving known concentrations of L-leucine and a reducing sugar (e.g., glucose) in a buffer solution of a specific pH.

  • Heating: Aliquots of the model system are placed in sealed vials or a reaction vessel and heated at a constant temperature for various time intervals. A temperature range of 90-130°C is commonly used to study the Maillard reaction in aqueous systems.[8]

  • Sampling: At predetermined time points, samples are withdrawn and immediately cooled to stop the reaction.

  • Analysis: The concentration of this compound in each sample is quantified using Gas Chromatography-Mass Spectrometry (GC-MS). The concentrations of the reactants (leucine and sugar) can also be monitored using techniques like High-Performance Liquid Chromatography (HPLC).

Quantification of this compound by GC-MS

Gas Chromatography-Mass Spectrometry is the preferred method for the sensitive and selective quantification of volatile compounds like this compound.

Sample Preparation:

  • Headspace Solid-Phase Microextraction (HS-SPME): This is a common and solvent-free technique for extracting and concentrating volatile compounds from a sample matrix. A fiber coated with a specific stationary phase is exposed to the headspace above the heated sample, where it adsorbs the volatile analytes. The fiber is then desorbed in the GC injector.

  • Liquid-Liquid Extraction (LLE): The sample can be extracted with an organic solvent (e.g., dichloromethane) to isolate the volatile compounds.[9] The organic extract is then concentrated and injected into the GC-MS.

  • Derivatization: In some cases, derivatization can be employed to improve the chromatographic properties and detection of the analyte.[10]

GC-MS Parameters:

A typical GC-MS method for this compound analysis would include:

Parameter Typical Conditions
GC Column A non-polar or medium-polar capillary column (e.g., DB-5MS, HP-5MS, or a wax-based column) is commonly used. A 30 m x 0.25 mm i.d. x 0.25 µm film thickness is a standard configuration.
Injector Temperature 250 °C
Carrier Gas Helium at a constant flow rate (e.g., 1 mL/min).
Oven Temperature Program An initial temperature of around 40°C held for a few minutes, followed by a ramp (e.g., 5-10 °C/min) to a final temperature of around 250°C.
MS Interface Temperature 250 °C
Ionization Mode Electron Ionization (EI) at 70 eV.
Mass Analyzer Quadrupole or Time-of-Flight (TOF).
Scan Range A mass-to-charge ratio (m/z) range of approximately 35-350 amu.
Quantification Ion The quantification of this compound is typically performed using a characteristic ion from its mass spectrum, such as m/z 44 or 58.

Calibration:

For accurate quantification, a calibration curve is constructed using standard solutions of this compound of known concentrations. The use of an internal standard is recommended to correct for variations in sample preparation and injection.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, visualize the key pathways and workflows involved in the kinetic modeling of this compound formation.

G Leucine (B10760876) L-Leucine SchiffBase Schiff Base Leucine->SchiffBase ReducingSugar Reducing Sugar (e.g., Glucose) ReducingSugar->SchiffBase Amadori Amadori Product SchiffBase->Amadori Amadori Rearrangement Dicarbonyls α-Dicarbonyls (e.g., Glyoxal) Amadori->Dicarbonyls Degradation OtherMaillard Other Maillard Reaction Products Amadori->OtherMaillard Methylbutanal This compound Dicarbonyls->Methylbutanal Strecker Degradation (with Leucine) Dicarbonyls->OtherMaillard G Prep Model System Preparation Heating Controlled Heating Prep->Heating Sampling Time-course Sampling Heating->Sampling Extraction Volatile Extraction (e.g., HS-SPME) Sampling->Extraction Analysis GC-MS Analysis Extraction->Analysis Quantification Quantification of This compound Analysis->Quantification Modeling Kinetic Modeling (k, Ea, A) Quantification->Modeling

References

3-Methylbutanal: A Key Volatile Marker in Food Quality Assessment

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Food Industry Professionals

Abstract

3-Methylbutanal, a branched-chain aldehyde, is a significant volatile compound that profoundly influences the sensory profile of a diverse range of food products. Arising primarily from the microbial catabolism of the amino acid leucine (B10760876), its presence and concentration are critical indicators of both desirable and undesirable flavor characteristics. This technical guide provides a comprehensive overview of this compound's role as a volatile marker in food quality assessment, detailing its formation pathways, providing quantitative data on its impact in various food matrices, and outlining detailed experimental protocols for its analysis. This document is intended to be a valuable resource for researchers, scientists, and quality control professionals in the food and beverage industries.

Introduction

The aroma of food is a complex mosaic of volatile organic compounds (VOCs) that dictates consumer acceptance and perception of quality. Among these, this compound (also known as isovaleraldehyde) is a key flavor compound found in numerous fermented and processed foods, including cheese, beer, cured meats, and coffee[1][2][3][4]. It is characterized by its malty, nutty, and chocolate-like aroma at certain concentrations[2][5]. However, at higher levels, it can contribute to off-flavors, such as the stale flavor in aged beer[6]. The formation of this compound is predominantly a result of the enzymatic breakdown of leucine by microorganisms, particularly lactic acid bacteria, through pathways such as the Strecker degradation[2][3]. Consequently, its concentration serves as a valuable marker for monitoring fermentation processes, ripening, and overall food quality.

Formation Pathway of this compound

The primary route for this compound formation in food is the catabolism of the amino acid L-leucine. This process is often mediated by the enzymatic activities of various microorganisms, especially lactic acid bacteria (LAB) which are pivotal in the fermentation of dairy and meat products[2]. The key pathway involves a transamination and a subsequent decarboxylation step, often referred to as the Strecker degradation.

The process can be summarized as follows:

  • Transamination: L-leucine undergoes transamination, typically with α-ketoglutarate as the amino group acceptor, to form α-ketoisocaproate. This reaction is catalyzed by a branched-chain amino acid aminotransferase.

  • Decarboxylation: The resulting α-ketoisocaproate is then decarboxylated to yield this compound. This step can be catalyzed by α-keto acid decarboxylase[7].

G cluster_pathway Formation of this compound from L-Leucine Leucine L-Leucine aKIC α-Ketoisocaproate Leucine->aKIC Transamination (Branched-chain amino acid aminotransferase) AKG α-Ketoglutarate Glutamate Glutamate AKG->Glutamate CO2 CO₂ aKIC->CO2 Methylbutanal This compound aKIC->Methylbutanal Decarboxylation (α-Keto acid decarboxylase)

Caption: Biochemical pathway of this compound formation.

Quantitative Data: this compound as a Quality Marker

The concentration of this compound is directly correlated with the sensory attributes of various food products. Below are tables summarizing quantitative data from scientific literature.

Table 1: this compound in Cheese
Cheese TypeConcentration Range (µg/kg)Associated Sensory AttributesReference
Cheddar150.31 (Odor Threshold)Nutty flavor perception begins.[2][8]
Cheddar150 - 300Optimal for nutty aroma intensity.[2][8]
Raclette-typeVaries with fermentationMalty aroma.[9][10]
Table 2: this compound in Beer
Beer ConditionObservationAssociated Sensory AttributesReference
Aged Pilsner-typeIdentified as a key contributorStale, honey, and sherry-like off-flavors.[6]
LagerPresent among numerous volatilesContributes to the overall flavor profile.[11]
Table 3: this compound in Cured and Processed Meats
Meat ProductObservationAssociated Sensory AttributesReference
Dry-fermented sausageFormation induced by starter culturesPotent aroma compound, contributes to curing flavor.[12]
PorkIncreases during storagePotential marker for spoilage.[3]

Experimental Protocols for this compound Analysis

The accurate quantification of this compound in complex food matrices requires sensitive and robust analytical techniques. Headspace sampling coupled with gas chromatography-mass spectrometry (GC-MS) is the most common approach.

Headspace Solid-Phase Microextraction (HS-SPME) GC-MS

HS-SPME is a solvent-free extraction technique that is widely used for the analysis of volatile and semi-volatile compounds in food[1].

Materials and Equipment:

  • Gas Chromatograph coupled with a Mass Spectrometer (GC-MS)

  • SPME fiber assembly (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)

  • Headspace vials (e.g., 20 mL) with magnetic screw caps (B75204) and PTFE/silicone septa

  • Thermostatic water bath or heating block

  • Analytical balance

  • Internal standard (e.g., 2-methyl-3-heptanone)

Procedure:

  • Sample Preparation: Weigh a precise amount of the homogenized food sample (e.g., 1-5 g) into a headspace vial. For solid samples, grinding or powdering may be necessary.

  • Internal Standard Addition: Add a known amount of the internal standard solution to the vial.

  • Salting Out (Optional): For aqueous samples, add a saturated solution of sodium chloride to enhance the release of volatile compounds.

  • Equilibration: Seal the vial and place it in a heating block or water bath at a specific temperature (e.g., 40-80 °C) for a defined period (e.g., 20-60 minutes) to allow the volatile compounds to partition into the headspace[13].

  • Extraction: Expose the SPME fiber to the headspace of the vial for a set time (e.g., 20-60 minutes) at the same temperature as equilibration[13].

  • Desorption and GC-MS Analysis: Retract the fiber and immediately insert it into the hot inlet of the GC for thermal desorption (e.g., 250 °C for 5 minutes). The desorbed analytes are then separated on the GC column and detected by the MS.

GC-MS Conditions (Example):

  • Column: DB-WAXETR capillary column (60 m × 0.25 mm I.D., 0.25 μm film thickness)[7]

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)

  • Oven Temperature Program: Start at 50 °C (hold for 4 min), ramp to 150 °C at 4 °C/min (hold for 3 min), then ramp to 250 °C at 8 °C/min (hold for 5 min)[14].

  • MS Ionization: Electron Impact (EI) at 70 eV

  • Mass Range: m/z 40-500

Dynamic Headspace (DHS) GC-MS

DHS, also known as purge-and-trap, is a more exhaustive extraction technique that can provide lower detection limits compared to static headspace methods[15][16][17].

Materials and Equipment:

  • Dynamic Headspace sampler with an adsorbent trap

  • GC-MS system

  • Headspace vials

  • Inert purge gas (e.g., Helium or Nitrogen)

Procedure:

  • Sample Preparation: Place the sample into the headspace vial as described for HS-SPME.

  • Purging: An inert gas is passed through the sample in the vial, sweeping the volatile compounds from the headspace.

  • Trapping: The gas stream is then passed through an adsorbent trap, where the volatile compounds are retained.

  • Thermal Desorption: The trap is rapidly heated, and the desorbed analytes are transferred to the GC column by a carrier gas.

  • GC-MS Analysis: The compounds are separated and detected as in the HS-SPME method.

G cluster_workflow Analytical Workflow for this compound cluster_prep Sample Preparation cluster_extraction Volatile Extraction (HS-SPME) cluster_analysis Analysis cluster_data Data Processing Sample Food Sample Homogenize Homogenization Sample->Homogenize Weigh Weighing Homogenize->Weigh Vial Transfer to Vial Weigh->Vial Equilibrate Equilibration (Heating) Vial->Equilibrate Extract SPME Fiber Exposure Equilibrate->Extract Desorb Thermal Desorption in GC Inlet Extract->Desorb Separate GC Separation Desorb->Separate Detect MS Detection Separate->Detect Identify Compound Identification Detect->Identify Quantify Quantification Identify->Quantify

Caption: General workflow for this compound analysis.

Conclusion

This compound is a versatile volatile marker that provides valuable insights into the quality and sensory characteristics of a wide array of food products. Its formation is intrinsically linked to microbial metabolism, making it a key indicator of fermentation and ripening processes. The concentration of this compound can be precisely controlled and monitored to achieve desired flavor profiles or to identify potential spoilage. The analytical methodologies detailed in this guide, particularly HS-SPME-GC-MS and DHS-GC-MS, offer the sensitivity and reliability required for the accurate quantification of this important flavor compound. A thorough understanding of the principles and techniques presented herein will empower researchers and industry professionals to effectively utilize this compound as a marker for optimizing food quality and ensuring consumer satisfaction.

References

Methodological & Application

Application Notes and Protocols for 3-Methylbutanal Extraction from Dairy Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the extraction of 3-Methylbutanal, a key flavor compound, from various dairy products. The methodologies covered are Headspace Solid-Phase Microextraction (HS-SPME), Stir Bar Sorptive Extraction (SBSE), and Solvent-Assisted Flavor Evaporation (SAFE).

Introduction

This compound is a branched-chain aldehyde that contributes malty, cheesy, and chocolate-like aromas to a variety of food products, including dairy items like milk, cheese, and yogurt.[1][2] Its concentration is a critical factor in the flavor profile and consumer acceptance of these products. Accurate quantification of this compound is essential for quality control, product development, and research into flavor chemistry. This document outlines three common and effective extraction techniques for the isolation of this compound from complex dairy matrices prior to chromatographic analysis.

Quantitative Data Summary

The following table summarizes quantitative data for this compound concentrations found in various dairy products using different extraction techniques. It is important to note that the data is compiled from multiple studies, and direct comparison should be made with caution due to variations in experimental conditions, dairy product composition, and analytical instrumentation.

Dairy ProductExtraction MethodThis compound Concentration (µg/kg or ng/g)Source
UHT Milk (3% fat)HS-SPME~5.0[3]
Raw MilkHS-SPMENot Detected - Low Levels[3]
Pasteurized MilkHS-SPMENot Detected - Low Levels[3]
Fermented MilkHS-SPME0.9 - 13.5[4]
Whole Milk PowderHS-SPME4.58 (salted) / 5.35 (unsalted) (% abundance)[5]
Whole Milk PowderHS-HiSorb (SBSE)1.31 (salted) / 1.33 (unsalted) (% abundance)[5]
Whole Milk PowderDI-HiSorb (SBSE)0.61 (salted) / 0.56 (unsalted) (% abundance)[5]
Raclette-type CheeseDHS-VTT-GC-MS~1300 (at 7h pressing)[6]
Non-salted CheeseHS-SPME-GC-MSDeclines during maturation[7]

Experimental Protocols

Headspace Solid-Phase Microextraction (HS-SPME)

HS-SPME is a solvent-free, simple, and sensitive technique for the extraction of volatile and semi-volatile compounds.[8] It relies on the partitioning of analytes between the sample matrix, the headspace above the sample, and a coated fiber.

  • Sample Preparation:

    • Grate the cheese sample to increase the surface area.

    • Weigh 1-5 g of the grated cheese into a 20 mL headspace vial. For semi-solid samples like yogurt, a similar sample weight can be used. For liquid milk samples, 5-10 mL can be placed directly into the vial.[3]

  • Internal Standard Spiking (Optional but Recommended for Quantification):

    • Spike the sample with an appropriate deuterated internal standard (e.g., this compound-d6) at a known concentration.

  • Matrix Modification (Optional):

    • For some dairy matrices, the addition of a salt (e.g., NaCl, up to 30% w/v) can increase the volatility of analytes by the "salting-out" effect.[3]

  • Incubation and Extraction:

    • Seal the vial with a PTFE-faced silicone septum.

    • Place the vial in a heating block or water bath equipped with a magnetic stirrer.

    • Equilibrate the sample at a specific temperature (e.g., 40-60°C) for a set time (e.g., 15-30 minutes) with constant agitation.[3][8]

    • Expose a conditioned SPME fiber (e.g., 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane (B3030410) - DVB/CAR/PDMS) to the headspace of the vial for a defined extraction time (e.g., 20-60 minutes) at the same temperature.[3]

  • Desorption and Analysis:

    • Retract the fiber into the needle and immediately insert it into the heated injection port of a gas chromatograph (GC) for thermal desorption (e.g., at 250°C for 5 minutes).

    • The desorbed analytes are then separated on a suitable GC column (e.g., DB-WAX or DB-5) and detected by a mass spectrometer (MS).

hs_spme_workflow sample_prep Sample Preparation (Grating/Weighing) spiking Internal Standard Spiking sample_prep->spiking Optional incubation Incubation & Agitation (e.g., 60°C, 30 min) spiking->incubation extraction HS-SPME Extraction (e.g., 60°C, 30 min) incubation->extraction desorption Thermal Desorption in GC Inlet extraction->desorption analysis GC-MS Analysis desorption->analysis

HS-SPME workflow for this compound extraction.
Stir Bar Sorptive Extraction (SBSE)

SBSE is another sorptive extraction technique that offers a larger volume of extraction phase compared to SPME, leading to higher recovery for many analytes.[9] It utilizes a magnetic stir bar coated with a sorbent (commonly polydimethylsiloxane - PDMS).

  • Sample Preparation:

    • Homogenize the yogurt sample.

    • Place a specific amount of the sample (e.g., 5-10 g) into a suitable glass vial. For solid samples like cheese, it's recommended to dilute the sample (e.g., 1:1 with water) and homogenize.

    • Add a known volume of deionized water to achieve a total volume that allows for efficient stirring (e.g., 20 mL).

  • Internal Standard Spiking:

    • Add a known amount of an appropriate internal standard to the sample.

  • Extraction:

    • Place a conditioned PDMS-coated stir bar (e.g., 10-20 mm length) into the vial.

    • Seal the vial and place it on a magnetic stirrer.

    • Stir the sample at a constant speed (e.g., 500-1000 rpm) for a defined period (e.g., 1-3 hours) at a controlled temperature (e.g., room temperature or slightly elevated).[10]

  • Post-Extraction:

    • Remove the stir bar from the vial using clean forceps.

    • Rinse the stir bar briefly with deionized water to remove any matrix residue.

    • Gently dry the stir bar with a lint-free tissue.

  • Thermal Desorption and Analysis:

    • Place the dried stir bar into a glass thermal desorption tube.

    • Insert the tube into a thermal desorption unit (TDU) coupled to a GC-MS system.

    • The analytes are thermally desorbed and transferred to the GC column for separation and detection.

sbse_workflow sample_prep Sample Preparation (Homogenization/Dilution) extraction SBSE (Stirring with PDMS bar) sample_prep->extraction rinsing Rinsing & Drying of Stir Bar extraction->rinsing desorption Thermal Desorption in TDU rinsing->desorption analysis GC-MS Analysis desorption->analysis

SBSE workflow for this compound extraction.
Solvent-Assisted Flavor Evaporation (SAFE)

SAFE is a high-vacuum distillation technique that allows for the gentle isolation of volatile compounds from a solvent extract of the food matrix, minimizing the formation of artifacts that can occur with traditional distillation methods.[11][12]

  • Solvent Extraction:

    • Freeze the cheese sample with liquid nitrogen and grind it into a fine powder.

    • Extract the powdered sample with a suitable low-boiling point solvent (e.g., diethyl ether or a pentane/diethyl ether mixture) by stirring for a defined period (e.g., 1-2 hours).[11]

    • Filter the extract to remove solid particles.

    • Dry the solvent extract over anhydrous sodium sulfate (B86663) to remove residual water.

  • SAFE Distillation:

    • Assemble the SAFE apparatus according to the manufacturer's instructions.

    • Cool the receiving flasks with liquid nitrogen.

    • Apply a high vacuum (e.g., 10⁻⁴ to 10⁻⁵ mbar) to the system.

    • Slowly add the dried solvent extract into the distillation flask, which is typically maintained at a mild temperature (e.g., 40°C).[12]

    • The volatile compounds, along with the solvent, will evaporate and then condense in the cold receiving flasks.

  • Concentration:

    • After the distillation is complete, carefully remove the receiving flasks.

    • Concentrate the collected distillate to a small volume (e.g., 200 µL) using a Vigreux column followed by a gentle stream of nitrogen.[11]

  • Analysis:

    • Inject an aliquot of the concentrated extract into a GC-MS system for analysis.

safe_workflow solvent_extraction Solvent Extraction of Sample filtration_drying Filtration & Drying of Extract solvent_extraction->filtration_drying safe_distillation SAFE Distillation (High Vacuum) filtration_drying->safe_distillation concentration Concentration of Distillate safe_distillation->concentration analysis GC-MS Analysis concentration->analysis

SAFE workflow for this compound extraction.

Conclusion

The choice of extraction method for this compound from dairy products depends on several factors, including the specific dairy matrix, the required sensitivity, and the available equipment. HS-SPME is a simple, fast, and solvent-free method suitable for routine analysis. SBSE offers higher sensitivity due to the larger sorbent volume. SAFE is a gentle technique ideal for the analysis of thermally labile compounds and for obtaining a comprehensive volatile profile, though it is more labor-intensive. The protocols provided herein offer a detailed guide for researchers to effectively extract and analyze this compound in various dairy products.

References

Application of 3-Methylbutanal as a Flavor Standard in Sensory Panels

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methylbutanal, also known as isovaleraldehyde, is a volatile organic compound naturally present in a variety of fermented and non-fermented foods, including cheese, beer, bread, and fruits.[1] It is characterized by its potent malty, cheesy, and nutty aroma profile, which can be perceived as pleasant at low concentrations but may become overpowering and contribute to off-flavors at higher levels. This concentration-dependent perception makes this compound an excellent flavor standard for sensory panel training and evaluation. Its use allows for the precise training of panelists to recognize and quantify specific flavor attributes, leading to more accurate and reproducible sensory data in product development, quality control, and research.

These application notes provide detailed protocols for the preparation and use of this compound as a flavor standard in sensory analysis, including methodologies for panel training, threshold determination, and descriptive analysis.

Quantitative Data

The sensory perception of this compound is highly dependent on its concentration and the food matrix in which it is present. The odor threshold, the lowest concentration at which a substance can be detected, varies significantly across different media.

Table 1: Odor Detection Thresholds of this compound in Various Matrices

MatrixOdor ThresholdReference(s)
Water1.2 µg/L[2]
Cheese150.31 µg/kg[3][4]
Beer57 µg/L[5]
Wine (model solution)4.6 µg/L[3]

The Odor Activity Value (OAV) is a measure of the importance of a specific compound to the overall aroma of a product and is calculated by dividing the concentration of the compound by its odor threshold in that matrix. An OAV greater than 1 indicates that the compound contributes to the aroma.

Table 2: Optimal Concentration Ranges of this compound in a Cheese Matrix

Concentration Range (µg/kg)Predominant Sensory CharacterReference(s)
150 - 300Nutty[3]

Experimental Protocols

Preparation of this compound Standard Solutions

Objective: To prepare a series of this compound solutions of known concentrations for use in sensory panel training and evaluation.

Materials:

  • This compound (food-grade, high purity)

  • Solvent (e.g., propylene (B89431) glycol, ethanol, or deodorized oil, depending on the application and food matrix)

  • Glass volumetric flasks

  • Glass pipettes

  • Analytical balance

  • Fume hood

Procedure:

  • Stock Solution Preparation (e.g., 1000 ppm in propylene glycol):

    • In a fume hood, accurately weigh 100 mg of this compound.

    • Dissolve the this compound in a small amount of propylene glycol in a 100 mL volumetric flask.

    • Bring the flask to volume with propylene glycol and mix thoroughly. This is your 1000 ppm (1 mg/mL) stock solution.

  • Intermediate and Working Dilutions:

    • Prepare a series of dilutions from the stock solution to achieve the desired concentrations for your specific sensory test. For example, to prepare a 10 ppm solution, pipette 1 mL of the 1000 ppm stock solution into a 100 mL volumetric flask and bring to volume with the solvent.

    • For threshold determination, a wider range of lower concentrations will be needed (e.g., in the µg/L or ppb range). This will require serial dilutions.

    • For descriptive analysis, concentrations around the optimal range for the specific food matrix should be prepared.

Storage: Store all solutions in tightly sealed glass containers in a refrigerator at 4°C. Prepare fresh solutions regularly, as the volatility of this compound can lead to concentration changes over time.

Sensory Panel Training Protocol for this compound Recognition

Objective: To train a sensory panel to reliably identify and describe the characteristic aroma of this compound.

Procedure:

  • Panelist Selection: Select panelists based on their sensory acuity, availability, and motivation.[6] Screen for any specific anosmia (smell blindness) to malty or cheesy aromas.

  • Familiarization:

    • Present panelists with a reference sample of this compound at a moderate concentration (e.g., 1-5 ppm in a neutral medium like water or mineral oil).

    • Provide a list of potential descriptors (e.g., malty, cheesy, nutty, chocolate, almond) and ask panelists to smell the sample and select the most appropriate terms.

    • Facilitate a group discussion to reach a consensus on the primary aroma attributes of this compound.

  • Discrimination Training (Triangle Test):

    • Conduct triangle tests where panelists are presented with three samples, two of which are identical (blanks) and one contains a low concentration of this compound.

    • The panelists' task is to identify the "odd" sample.[7]

    • Gradually decrease the concentration of this compound in subsequent tests to improve panelists' sensitivity.

  • Intensity Scaling:

    • Present panelists with a series of this compound solutions at varying concentrations.

    • Ask them to rate the intensity of the "malty" or "cheesy" aroma on a labeled magnitude scale (e.g., 0 = not perceptible, 15 = extremely strong).

    • This trains panelists to associate specific concentrations with intensity ratings.

Protocol for Determining Odor Threshold using the Ascending Method of Limits (3-AFC)

Objective: To determine the concentration at which 50% of the panel can detect this compound.

Procedure:

  • Sample Preparation: Prepare a series of this compound solutions in the relevant matrix (e.g., water, beer, or a cheese slurry) with increasing concentrations. The concentration steps should be logarithmic (e.g., a factor of 2 or 3 between steps).

  • Test Presentation:

    • For each concentration level, present each panelist with a set of three samples (a triangle test). Two samples are blanks (matrix only), and one is the spiked sample.

    • The order of presentation of the spiked sample within the triangle should be randomized for each panelist and each concentration level.

  • Evaluation:

    • Panelists are instructed to identify the sample that is different from the other two.

    • Even if they are not certain, they must make a choice (forced choice).

  • Data Analysis:

    • For each panelist, the individual threshold is the lowest concentration at which they correctly identify the spiked sample in two consecutive presentations.

    • The group threshold is typically calculated as the geometric mean of the individual thresholds.

Protocol for Descriptive Sensory Analysis of this compound in a Product

Objective: To quantitatively describe and compare the intensity of "malty" and "cheesy" flavor attributes in a product, using this compound as a reference standard.

Procedure:

  • Lexicon Development: The trained panel should have already established a consensus lexicon for the product being tested, including terms like "malty," "cheesy," and "nutty."

  • Reference Standard Presentation:

    • During the evaluation sessions, provide the panelists with a reference standard of this compound at a known concentration that corresponds to a specific intensity on the agreed-upon scale (e.g., a 200 µg/kg solution of this compound in a neutral cheese base might be anchored as a "10" on a 15-point scale for "malty" intensity).

  • Sample Evaluation:

    • Present the test samples to the panelists in a randomized and blind manner.

    • Panelists evaluate each sample and rate the intensity of the "malty" and/or "cheesy" attributes on the 15-point scale, using the this compound reference to anchor their ratings.

  • Data Analysis:

    • Collect the intensity ratings from all panelists.

    • Analyze the data using statistical methods such as Analysis of Variance (ANOVA) to determine if there are significant differences in the "malty" or "cheesy" intensities between the products.

Visualization of Signaling Pathways and Experimental Workflows

Olfactory Signal Transduction Pathway

The perception of this compound, like other odorants, is initiated by its interaction with olfactory receptors (ORs), which are G-protein coupled receptors (GPCRs) located on the cilia of olfactory sensory neurons in the nasal epithelium.

olfactory_pathway odorant This compound receptor Olfactory Receptor (GPCR) odorant->receptor Binds to g_protein G-protein (Golf) receptor->g_protein Activates adenylyl_cyclase Adenylyl Cyclase g_protein->adenylyl_cyclase Activates atp ATP camp cAMP atp->camp Converts to ion_channel Ion Channel camp->ion_channel Opens depolarization Neuron Depolarization (Signal to Brain) ion_channel->depolarization Leads to

Caption: Olfactory signal transduction pathway for this compound.

Experimental Workflow for Sensory Panel Training

The following diagram illustrates a typical workflow for training a sensory panel to specifically identify and quantify this compound.

training_workflow start Start selection Panelist Selection and Screening start->selection familiarization Familiarization with This compound Aroma selection->familiarization discrimination Discrimination Training (Triangle Tests) familiarization->discrimination intensity Intensity Scaling Practice discrimination->intensity validation Panel Performance Validation intensity->validation end Trained Panel validation->end

Caption: Workflow for sensory panel training on this compound.

Logical Relationship for Descriptive Analysis

This diagram shows the logical flow of using a this compound standard in descriptive sensory analysis.

descriptive_analysis_logic standard This compound Reference Standard panel Trained Sensory Panel standard->panel evaluation Sensory Evaluation panel->evaluation product Test Product product->evaluation data Quantitative Intensity Data evaluation->data analysis Statistical Analysis data->analysis

Caption: Logical flow of descriptive analysis using a standard.

References

Application Notes and Protocols for the HPLC Analysis of 3-Methylbutanal via Derivatization

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-Methylbutanal, also known as isovaleraldehyde, is a branched-chain aldehyde that contributes to the characteristic aroma and flavor profiles of various foods and beverages, including cheese, beer, and bread.[1][2] It is primarily formed through the catabolism of the amino acid L-leucine by microorganisms.[2][3] The quantitative analysis of this compound is crucial for quality control in the food and beverage industry and for research in flavor chemistry and microbiology. Due to its volatility and lack of a strong chromophore, direct analysis of this compound by High-Performance Liquid Chromatography (HPLC) is challenging.[4] Derivatization with a suitable reagent is therefore essential to enhance its detectability for HPLC analysis.

This document provides detailed application notes and protocols for the derivatization of this compound with 2,4-dinitrophenylhydrazine (B122626) (DNPH) for subsequent quantitative analysis by HPLC with UV detection.

Principle

The carbonyl group of this compound reacts with 2,4-dinitrophenylhydrazine (DNPH) in an acidic medium to form a stable, yellow-to-orange this compound-2,4-dinitrophenylhydrazone derivative. This derivative possesses a strong chromophore, allowing for sensitive detection by a UV-Vis detector at approximately 360 nm.[5] The derivatized sample is then separated and quantified using reverse-phase HPLC.

Quantitative Data Summary

The following table summarizes typical quantitative data for the analysis of aldehydes using DNPH derivatization followed by HPLC-UV analysis. While specific performance for this compound may vary depending on the matrix and instrumentation, these values provide a general expectation for the method.

ParameterTypical ValueReference
Limit of Detection (LOD) 0.1 - 10 ng/mL[6][7]
Limit of Quantification (LOQ) 0.3 - 30 ng/mL[7][8]
Linearity (r²) > 0.999[6]
Precision (RSD) < 5%[8]
Wavelength (λmax) ~360 nm[5]

Experimental Protocols

1. Materials and Reagents

  • This compound standard

  • 2,4-Dinitrophenylhydrazine (DNPH), reagent grade

  • Acetonitrile (B52724) (ACN), HPLC grade

  • Perchloric acid (HClO₄) or Hydrochloric acid (HCl), concentrated

  • Water, HPLC grade or ultrapure

  • Sodium hydroxide (B78521) (NaOH)

  • Sample containing this compound (e.g., food extract, microbial culture supernatant)

  • Syringe filters, 0.45 µm, PTFE or nylon

2. Preparation of Solutions

  • DNPH Solution (2 mg/mL in Acetonitrile): Dissolve 200 mg of DNPH in 100 mL of acetonitrile. This solution should be stored in an amber bottle at 4°C and is stable for several weeks.

  • Acid Catalyst (e.g., 2% Perchloric Acid in Acetonitrile): Carefully add 2 mL of concentrated perchloric acid to 98 mL of acetonitrile.

  • Mobile Phase: A typical mobile phase for the separation of DNPH derivatives is a gradient of acetonitrile and water. A starting condition could be 60:40 (v/v) Acetonitrile:Water, with a gradient to 80:20 (v/v) Acetonitrile:Water over 15-20 minutes. The optimal gradient will depend on the specific column and other aldehydes present in the sample.

3. Derivatization Procedure

  • Sample Preparation:

    • For liquid samples, clarify by centrifugation or filtration if necessary.

    • For solid samples, perform a suitable extraction (e.g., solvent extraction, headspace trapping) to isolate the volatile aldehydes.

  • Reaction:

    • In a clean vial, mix 1.0 mL of the sample (or standard solution) with 1.0 mL of the DNPH solution.

    • Add 50 µL of the acid catalyst to the mixture.

    • Vortex the mixture for 30 seconds.

    • Allow the reaction to proceed at room temperature (or slightly elevated temperature, e.g., 40°C) for 30-60 minutes, protected from light. The formation of a yellow/orange precipitate indicates the presence of carbonyl compounds.

  • Neutralization and Dilution:

    • After the reaction is complete, add a small amount of a weak base (e.g., 50 µL of 1 M NaOH) to neutralize the excess acid if necessary.

    • Dilute the derivatized sample with the initial mobile phase to a suitable concentration for HPLC analysis.

    • Filter the final solution through a 0.45 µm syringe filter before injection into the HPLC system.

4. HPLC Conditions

  • HPLC System: A standard HPLC system with a gradient pump, autosampler, column oven, and UV-Vis detector.

  • Column: A C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is commonly used.

  • Mobile Phase: Gradient of Acetonitrile and Water (as described in section 2).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30-40°C.

  • Injection Volume: 10-20 µL.

  • Detection: UV-Vis detector set at 360 nm.

5. Calibration and Quantification

  • Prepare a series of this compound standard solutions of known concentrations.

  • Derivatize the standards using the same procedure as the samples.

  • Inject the derivatized standards into the HPLC system and generate a calibration curve by plotting the peak area against the concentration.

  • Quantify the amount of this compound in the samples by comparing their peak areas to the calibration curve.

Visualizations

Metabolic Pathway of this compound Biosynthesis

The primary metabolic pathway for the formation of this compound in many microorganisms is the catabolism of the branched-chain amino acid L-leucine. This pathway involves a series of enzymatic reactions.

metabolic_pathway Leucine L-Leucine aKIC α-Ketoisocaproate Leucine->aKIC Branched-chain aminotransferase Methylbutanal This compound aKIC->Methylbutanal α-Keto acid decarboxylase (Direct Pathway) IsovalerylCoA Isovaleryl-CoA aKIC->IsovalerylCoA Branched-chain α-keto acid dehydrogenase complex (Indirect Pathway) Methylbutanol 3-Methylbutanol Methylbutanal->Methylbutanol Alcohol dehydrogenase IsovalerylCoA->Methylbutanal Aldehyde dehydrogenase

Caption: Metabolic pathway of this compound biosynthesis from L-leucine.

Experimental Workflow for HPLC Analysis

The following diagram illustrates the key steps involved in the derivatization and HPLC analysis of this compound.

experimental_workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_hplc HPLC Analysis Sample Sample containing This compound Extraction Extraction (if necessary) Sample->Extraction Mix Mix Sample with DNPH Solution & Acid Catalyst Extraction->Mix React Incubate at RT (30-60 min) Mix->React Neutralize Neutralize and Dilute React->Neutralize Filter Filter (0.45 µm) Neutralize->Filter Inject Inject into HPLC Filter->Inject Separate Separation on C18 Column Inject->Separate Detect UV Detection at 360 nm Separate->Detect Quantify Quantification using Calibration Curve Detect->Quantify

Caption: Experimental workflow for this compound derivatization and HPLC analysis.

References

Application Note & Protocol: Quantitative Analysis of 3-Methylbutanal using a Stable Isotope Dilution Assay

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-Methylbutanal, also known as isovaleraldehyde, is a key volatile organic compound found in a variety of foods and beverages, contributing to malty, nutty, and fruity aromas.[1][2][3][4][5] Its quantification is crucial for quality control in the food and beverage industry, as well as in flavor and fragrance research. The stable isotope dilution assay (SIDA) coupled with headspace solid-phase microextraction (HS-SPME) and gas chromatography-mass spectrometry (GC-MS) offers a highly sensitive, specific, and accurate method for the quantification of this compound.[6][7][8][9] This application note provides a detailed protocol for the quantification of this compound in a sample matrix using a stable isotope-labeled internal standard.

Stable isotope dilution analysis is an internal standard assay where the internal standard is an isotopologue of the analyte, meaning it is chemically identical but differs in mass due to isotopic labeling.[6][8] This near-perfect mimicry allows for the correction of sample matrix effects and variations in sample preparation and analysis, leading to highly accurate and precise results.[10][11]

Principle of the Assay

The quantification of this compound is based on the addition of a known amount of a stable isotope-labeled this compound (e.g., this compound-d₂) to the sample. The analyte and the internal standard are then co-extracted and analyzed by GC-MS. The ratio of the response of the native analyte to the labeled internal standard is used to determine the concentration of this compound in the sample by referencing a calibration curve.

Materials and Reagents

  • Analytes and Standards:

    • This compound (≥99% purity)

    • This compound-d₂ (or other suitable stable isotope-labeled standard, ≥98% isotopic purity)

  • Solvents and Reagents:

Equipment

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • SPME autosampler

  • SPME fiber assembly (e.g., 50/30 µm DVB/Carboxen/PDMS)[12]

  • Headspace vials (20 mL) with magnetic screw caps (B75204) and septa

  • Analytical balance

  • Pipettes and general laboratory glassware

Experimental Workflow

G Experimental Workflow for this compound Quantification cluster_prep Sample and Standard Preparation cluster_spike Internal Standard Spiking cluster_extraction Headspace SPME cluster_analysis GC-MS Analysis cluster_data Data Processing A Prepare Calibration Standards D Spike all samples and standards with a known amount of This compound-d₂ A->D B Prepare Quality Control (QC) Samples B->D C Prepare Unknown Samples C->D E Incubate vial at a defined temperature with agitation D->E Place in vial F Expose SPME fiber to the headspace E->F G Desorb analytes from the fiber in the GC inlet F->G H Separate analytes on a chromatographic column G->H I Detect and quantify using Mass Spectrometry (SIM mode) H->I J Integrate peak areas for This compound and this compound-d₂ I->J K Calculate Peak Area Ratios J->K L Construct Calibration Curve K->L From Calibration Standards M Quantify this compound in QC and Unknown Samples K->M From QC and Unknown Samples L->M

Caption: Workflow for this compound quantification using SIDA-HS-SPME-GC-MS.

Detailed Experimental Protocol

1. Preparation of Stock Solutions

  • This compound Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of methanol.

  • This compound-d₂ Internal Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound-d₂ and dissolve it in 10 mL of methanol.

2. Preparation of Calibration Standards and Quality Control Samples

  • Prepare a series of working standard solutions by serially diluting the this compound stock solution with methanol to achieve the desired concentration range (e.g., 0.1 - 100 µg/mL).

  • Prepare quality control (QC) samples at low, medium, and high concentrations in a similar manner.

3. Sample Preparation and Extraction

  • Place a defined amount of the sample (e.g., 1 g of a solid sample or 1 mL of a liquid sample) into a 20 mL headspace vial.

  • Add a known amount of the internal standard (this compound-d₂) to each vial (calibration standards, QC samples, and unknown samples). The final concentration of the internal standard should be consistent across all samples.

  • For solid samples, add a small amount of deionized water (e.g., 2 mL) to facilitate the release of volatiles.

  • Add NaCl (e.g., 1 g) to the vial to increase the ionic strength of the aqueous phase and promote the partitioning of this compound into the headspace.

  • Immediately seal the vial with a magnetic screw cap.

  • Incubate the vial at a controlled temperature (e.g., 50°C) with agitation for a set period (e.g., 15 minutes) to allow for equilibration.[13][14]

  • Expose the SPME fiber to the headspace of the vial for a defined time (e.g., 30 minutes) at the same temperature to extract the volatile compounds.[12][13]

4. GC-MS Analysis

  • Immediately after extraction, desorb the analytes from the SPME fiber in the heated GC inlet.

  • The following table summarizes typical GC-MS conditions.

ParameterValue
GC System
Inlet Temperature250°C[13]
Injection ModeSplitless
ColumnDB-WAX (60 m x 0.25 mm, 0.25 µm) or similar polar column[13]
Carrier GasHelium at a constant flow of 1.0 mL/min[13]
Oven ProgramInitial temp 40°C, hold for 2 min, ramp to 220°C at 5°C/min, hold for 5 min
MS System
Ion Source Temp230°C[13]
Ionization ModeElectron Ionization (EI) at 70 eV[15]
Acquisition ModeSelected Ion Monitoring (SIM)
Transfer Line Temp250°C[15]

5. Data Analysis

  • Integrate the peak areas of the selected quantifier ions for both this compound and this compound-d₂.

  • Calculate the peak area ratio (Analyte/Internal Standard) for each sample.

  • Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

  • Determine the concentration of this compound in the unknown samples by interpolating their peak area ratios from the calibration curve.

Quantitative Data

Table 1: Selected Ions for SIM Analysis

CompoundQuantifier Ion (m/z)Qualifier Ion (m/z)
This compound4458, 86
This compound-d₂4660, 88

Note: The exact m/z values for the labeled standard will depend on the position and number of isotopes.

Table 2: Representative Calibration Curve Data

Concentration (ng/mL)Peak Area (Analyte)Peak Area (IS)Peak Area Ratio (Analyte/IS)
115,234750,1230.020
576,543745,8900.103
10153,987751,3450.205
25380,123748,9010.507
50762,345755,6781.009
1001,510,876752,1112.009
Linearity (R²) >0.995

Logical Relationship of the Stable Isotope Dilution Assay

G Principle of Stable Isotope Dilution Assay cluster_sample Sample cluster_standard Internal Standard A Unknown Amount of This compound (Analyte) C Sample Preparation (Extraction, Derivatization, etc.) A->C B Known Amount of This compound-d₂ (IS) B->C Spiking D Analyte and IS experience similar losses and matrix effects C->D E GC-MS Analysis C->E F Measure Response Ratio (Analyte / IS) E->F H Quantification of This compound F->H G Calibration Curve (Response Ratio vs. Concentration) G->H Interpolation

Caption: Logical flow of the Stable Isotope Dilution Assay principle.

Conclusion

The stable isotope dilution assay using HS-SPME-GC-MS is a robust and reliable method for the accurate quantification of this compound in various matrices. The use of a stable isotope-labeled internal standard effectively compensates for matrix effects and procedural variations, ensuring high-quality data for research, quality control, and regulatory purposes.

References

Application Note: Quantitative Analysis of 3-Methylbutanal using Gas Chromatography-Flame Ionization Detection (GC-FID)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-Methylbutanal, also known as isovaleraldehyde, is a branched-chain aldehyde that contributes significantly to the aroma profile of various food products, including cheese, beer, and baked goods. It is often described as having a malty, nutty, or chocolate-like aroma. The formation of this compound is primarily a result of the degradation of the amino acid L-leucine through the Ehrlich pathway during fermentation processes.[1][2] Accurate quantification of this compound is crucial for quality control in the food and beverage industry and for research into flavor development.

This application note provides a detailed protocol for the development of a standard curve for the quantification of this compound using Gas Chromatography with a Flame Ionization Detector (GC-FID). The protocol covers the preparation of calibration standards, instrument parameters, and data analysis.

Biochemical Pathway: Formation of this compound

This compound is principally formed from the catabolism of L-leucine via the Ehrlich pathway. This biochemical cascade involves two main enzymatic steps: a transamination followed by a decarboxylation. The initial step is the conversion of L-leucine to α-ketoisocaproate, catalyzed by a branched-chain amino acid aminotransferase. Subsequently, α-ketoisocaproate is decarboxylated by α-keto acid decarboxylase to yield this compound.[3][4]

G Figure 1: Simplified Ehrlich Pathway for this compound Formation Leucine L-Leucine KIC α-Ketoisocaproate Leucine->KIC Transamination 3MB This compound KIC->3MB Decarboxylation

Figure 1: Simplified Ehrlich Pathway for this compound Formation.

Experimental Protocols

1. Preparation of this compound Standard Solutions

This protocol describes the preparation of a stock solution and subsequent serial dilutions to create calibration standards.

  • Materials:

    • This compound (≥99% purity)

    • Methanol (B129727) (GC grade)

    • Volumetric flasks (10 mL, 100 mL)

    • Micropipettes

    • 2 mL autosampler vials with caps

  • Procedure:

    • Stock Solution Preparation (1000 µg/mL):

      • Accurately weigh 100 mg of this compound.

      • Dissolve the weighed this compound in a 100 mL volumetric flask with methanol.

      • Ensure the solution is thoroughly mixed. This is your stock solution.

    • Working Standard Preparation (Serial Dilution):

      • Prepare a series of calibration standards by serially diluting the stock solution with methanol in 10 mL volumetric flasks, as detailed in Table 1.

      • Transfer each standard solution into a 2 mL autosampler vial for GC analysis.

Table 1: Preparation of this compound Calibration Standards

Standard LevelConcentration (µg/mL)Volume of Stock/Previous Standard (mL)Final Volume (mL)
Stock1000-100
11001 of Stock10
2505 of Standard 110
3255 of Standard 210
4104 of Standard 310
555 of Standard 410
612 of Standard 510

2. Gas Chromatography-Flame Ionization Detection (GC-FID) Method

The following GC-FID parameters are recommended for the analysis of this compound. Optimization may be required based on the specific instrument and column used.[5][6]

  • Instrumentation:

    • Gas Chromatograph equipped with a Flame Ionization Detector (FID)

    • Autosampler

  • GC Conditions:

    • Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent 5% phenyl-methylpolysiloxane column.[7]

    • Carrier Gas: Helium or Hydrogen, constant flow rate of 1.0 mL/min.

    • Injector Temperature: 250°C

    • Injection Volume: 1 µL

    • Split Ratio: 20:1

    • Oven Temperature Program:

      • Initial temperature: 40°C, hold for 2 minutes

      • Ramp: 10°C/min to 150°C

      • Hold: 2 minutes at 150°C

    • Detector: Flame Ionization Detector (FID)

    • FID Temperature: 280°C

    • FID Gas Flows: Hydrogen: 30 mL/min, Air: 300 mL/min, Makeup (Nitrogen): 25 mL/min

Data Presentation

A calibration curve is generated by injecting the prepared standards and plotting the peak area response against the known concentration of each standard.[4] The resulting data should be fitted with a linear regression model.

Table 2: Example Calibration Data for this compound

Standard LevelConcentration (µg/mL)Peak Area (Arbitrary Units)
1115,234
2576,170
310151,987
425380,567
550759,890
61001,525,112

From this data, a linear regression analysis would yield a calibration curve equation (e.g., y = mx + c) and a correlation coefficient (R²). An R² value close to 1.0 indicates a strong linear relationship between concentration and peak area.

Experimental Workflow

The overall workflow for developing a standard curve for this compound is depicted below.

G Figure 2: Experimental Workflow for Standard Curve Development cluster_prep Standard Preparation cluster_analysis GC-FID Analysis cluster_data Data Processing A Weigh this compound B Prepare Stock Solution (1000 µg/mL) A->B C Perform Serial Dilutions B->C D Transfer to Autosampler Vials C->D F Inject Calibration Standards D->F E Set GC-FID Method Parameters E->F G Acquire Chromatographic Data F->G H Integrate Peak Areas G->H I Construct Calibration Curve (Peak Area vs. Concentration) H->I J Perform Linear Regression Analysis (Determine R² and Equation) I->J

Figure 2: Experimental Workflow for Standard Curve Development.

Conclusion

This application note provides a comprehensive and detailed protocol for creating a standard curve for the quantitative analysis of this compound by GC-FID. The outlined procedures for standard preparation and the specified GC-FID method are robust and can be adapted for various research and quality control applications. Adherence to these protocols will enable researchers, scientists, and drug development professionals to accurately quantify this compound in their respective matrices.

References

Application Notes and Protocols for the Analysis of 3-Methylbutanal in Alcoholic Beverages

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methylbutanal, also known as isovaleraldehyde, is a key volatile compound that significantly influences the aroma profile of various alcoholic beverages. It is primarily formed during fermentation through the Ehrlich pathway, involving the enzymatic conversion of the amino acid leucine. At low concentrations, it can contribute desirable malty, chocolate, and almond notes. However, at higher concentrations, it is often associated with off-flavors described as "worty," "malty," or "cardboard-like," particularly in beer.[1][2] The accurate quantification of this compound is therefore crucial for quality control and the optimization of production processes in the alcoholic beverage industry.

This document provides detailed application notes and experimental protocols for the analysis of this compound in alcoholic beverages, primarily focusing on headspace solid-phase microextraction (HS-SPME) coupled with gas chromatography-mass spectrometry (GC-MS), a widely adopted and robust analytical technique.

Analytical Methods Overview

The primary method for the determination of this compound in alcoholic beverages is Gas Chromatography (GC) due to the volatile nature of the analyte.[3][4] Coupling GC with a Mass Spectrometry (MS) detector provides high selectivity and sensitivity, allowing for confident identification and quantification. Headspace Solid-Phase Microextraction (HS-SPME) is a solvent-free sample preparation technique that is highly effective for extracting volatile and semi-volatile compounds from liquid matrices.[5][6]

An alternative, though less common, approach involves derivatization of the aldehyde followed by High-Performance Liquid Chromatography (HPLC) analysis.[7] This can be useful when GC is not available or for specific matrix challenges, but typically requires more complex sample preparation.

Quantitative Data Summary

The concentration of this compound can vary significantly depending on the type of alcoholic beverage, the raw materials used, the yeast strain, and the fermentation conditions. The following table summarizes typical concentration ranges found in the literature.

Alcoholic BeverageThis compound Concentration (µg/L)Reference
Beer119[8]
Wine0.50[8]
Alcohol-Free BeerOften higher, contributing to "worty" off-flavor[2]
Spirits (Whiskey, Rum)Present as a congener, concentration varies[9][10]

Experimental Protocols

Protocol 1: Determination of this compound in Beer and Wine by HS-SPME-GC-MS

This protocol details a widely used method for the quantification of this compound.

1. Sample Preparation and Extraction

  • Sample: 5 mL of decarbonated beer or wine.

  • Vial: 20 mL headspace vial with a PTFE/silicone septum.

  • Salt Addition: Add 1 g of NaCl to the vial to increase the ionic strength of the sample and promote the release of volatile compounds into the headspace.

  • Internal Standard: Spike the sample with an appropriate internal standard (e.g., 2-methylpentanal) at a known concentration.

  • Equilibration: Place the vial in a water bath or heating block at 40°C for 15 minutes to allow for equilibration between the liquid and headspace phases.

  • SPME Fiber: Expose a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) SPME fiber to the headspace for 30 minutes at 40°C.[9]

2. GC-MS Analysis

  • Injector: Desorb the SPME fiber in the GC injector at 250°C for 5 minutes in splitless mode.

  • Column: Use a polar capillary column, such as a DB-WAX or equivalent (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).[10]

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 3 minutes.

    • Ramp 1: Increase to 150°C at a rate of 5°C/min.

    • Ramp 2: Increase to 240°C at a rate of 20°C/min, hold for 5 minutes.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Acquisition Mode: Scan mode (e.g., m/z 35-350) for identification and Selected Ion Monitoring (SIM) mode for quantification. The characteristic ions for this compound are m/z 44, 58, and 86.

3. Calibration and Quantification

  • Prepare a series of calibration standards of this compound in a model solution (e.g., 5% ethanol (B145695) in water) or a dealcoholized beverage matrix.

  • Spike each calibration standard with the same concentration of the internal standard as the samples.

  • Analyze the calibration standards using the same HS-SPME-GC-MS method.

  • Construct a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of this compound.

  • Determine the concentration of this compound in the samples from the calibration curve.

Protocol 2: Derivatization of this compound for HPLC Analysis

This protocol provides an alternative method using HPLC.

1. Derivatization

  • Derivatizing Agent: O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA).

  • Procedure:

    • To 1 mL of the alcoholic beverage sample, add 1 mL of the PFBHA solution (e.g., 10 mg/mL in a suitable buffer, pH 4-5).

    • Add an internal standard (e.g., a structurally similar aldehyde derivative).

    • Vortex the mixture and react at 60°C for 60 minutes.

    • Cool the mixture to room temperature.

    • Extract the derivatized aldehydes with 2 mL of hexane (B92381) or another suitable organic solvent.

    • Evaporate the organic layer to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a known volume of mobile phase.

2. HPLC-UV/MS Analysis

  • Column: A C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile (B52724) and water.

  • Flow Rate: 1.0 mL/min.

  • Detector:

    • UV detector set at a wavelength appropriate for the PFBHA derivative (e.g., 254 nm).

    • Alternatively, a mass spectrometer with an electrospray ionization (ESI) source can be used for higher selectivity and sensitivity.

  • Injection Volume: 20 µL.

3. Calibration and Quantification

  • Follow a similar calibration procedure as described for the GC-MS method, preparing calibration standards of the this compound-PFBHA derivative.

Diagrams

experimental_workflow_hs_spme_gc_ms cluster_sample_prep Sample Preparation cluster_extraction HS-SPME cluster_analysis GC-MS Analysis cluster_data Data Processing sample Alcoholic Beverage Sample decarbonate Decarbonate (if necessary) sample->decarbonate aliquot Take 5 mL Aliquot decarbonate->aliquot vial Place in 20 mL Headspace Vial aliquot->vial salt Add 1 g NaCl vial->salt is Spike with Internal Standard salt->is equilibrate Equilibrate at 40°C for 15 min is->equilibrate extract Expose DVB/CAR/PDMS Fiber to Headspace for 30 min equilibrate->extract desorb Thermal Desorption in GC Injector extract->desorb separate Chromatographic Separation desorb->separate detect Mass Spectrometric Detection separate->detect identify Compound Identification detect->identify quantify Quantification identify->quantify

Caption: Workflow for this compound analysis by HS-SPME-GC-MS.

derivatization_workflow cluster_reaction Derivatization Reaction cluster_extraction Extraction cluster_analysis HPLC Analysis sample 1 mL Alcoholic Beverage reagent Add 1 mL PFBHA Solution sample->reagent is Add Internal Standard reagent->is react React at 60°C for 60 min is->react extract Extract with Hexane react->extract evaporate Evaporate to Dryness extract->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject Inject into HPLC reconstitute->inject separate Reversed-Phase Separation inject->separate detect UV or MS Detection separate->detect

Caption: Workflow for this compound analysis by HPLC with derivatization.

References

Application Notes and Protocols: 3-Methylbutanal as a Biomarker for Fermentation Control

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methylbutanal, also known as isovaleraldehyde, is a branched-chain aldehyde that plays a significant role in the sensory profile of many fermented foods and beverages, contributing characteristic malty, chocolate-like, and nutty aromas.[1][2] Beyond its role as a flavor compound, the concentration profile of this compound during fermentation can serve as a valuable biomarker for process monitoring and control. Its formation is directly linked to amino acid metabolism by fermentative microorganisms, primarily through the Ehrlich pathway.[1][3] Consequently, monitoring the kinetics of this compound production can provide insights into the metabolic state of the microbial culture, the efficiency of substrate utilization, and the potential for the development of off-flavors.

This document provides detailed application notes and protocols for the utilization of this compound as a biomarker for fermentation control. It includes methodologies for its detection and quantification, interpretation of its concentration profiles, and a framework for its integration into a Process Analytical Technology (PAT) strategy for real-time fermentation monitoring and control.

Biochemical Pathway of this compound Formation

The primary pathway for the formation of this compound in yeast and other fermentative microorganisms is the Ehrlich pathway, which describes the catabolism of the amino acid L-leucine.[1][3]

Ehrlich_Pathway cluster_0 Ehrlich Pathway Leucine L-Leucine aKIC α-Ketoisocaproate Leucine->aKIC Branched-chain amino acid aminotransferase aKG α-Ketoglutarate Glutamate Glutamate aKG->Glutamate Methylbutanal This compound aKIC->Methylbutanal α-Keto acid decarboxylase CO2 CO₂ Methylbutanol 3-Methyl-1-butanol (Isoamyl Alcohol) Methylbutanal->Methylbutanol Alcohol dehydrogenase NADH NADH + H⁺ NAD NAD⁺ NADH->NAD Fermentation_Control_Workflow Fermenter Fermentation Process Sampling Online/At-line Sampling Fermenter->Sampling Analysis Real-time Analysis (e.g., Proton Transfer Reaction-MS or rapid GC-MS) Sampling->Analysis Data This compound Concentration Data Analysis->Data Model Chemometric Model & Process Control Logic Data->Model Control Automated Process Control System Model->Control Quality Predicted Product Quality Model->Quality Parameters Adjust Fermentation Parameters (Temperature, pH, Substrate Feed) Control->Parameters Parameters->Fermenter Corrective Action Logical_Relationship node_action node_action Concentration This compound Concentration Optimal Optimal Range? Concentration->Optimal Low Too Low? Optimal->Low No No_Action Continue Monitoring Optimal->No_Action Yes High Too High? Low->High No Increase_Leucine Consider Leucine Supplementation Low->Increase_Leucine Yes Check_Culture Investigate Culture Health / Contamination High->Check_Culture Yes

References

Application Notes and Protocols for Headspace Analysis of 3-Methylbutanal in Packaged Foods

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-Methylbutanal, a branched-chain aldehyde, is a significant volatile organic compound (VOC) that contributes to the characteristic aroma profiles of numerous packaged foods.[1] Perceived as malty and chocolate-like, its presence is often desirable in products like baked goods, cheese, and fermented sausages.[1][2] However, its formation can also indicate spoilage or undesirable chemical reactions within the packaging, making its analysis crucial for quality control and product development. Headspace analysis, particularly Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS), offers a sensitive, solvent-free, and robust method for the determination of this compound in the vapor phase above the food matrix.[3][4]

This document provides detailed application notes and protocols for the headspace analysis of this compound in packaged foods, intended for researchers, scientists, and professionals in the food industry and drug development.

Formation Pathways of this compound in Packaged Foods

The formation of this compound in food products is primarily attributed to two main pathways:

  • Strecker Degradation: This non-enzymatic reaction is a key part of the Maillard reaction, occurring between an amino acid (leucine in this case) and a dicarbonyl compound, which is formed from a reducing sugar.[1] This process is often initiated by heat treatment during food processing.[1]

  • Microbial Metabolism: Certain microorganisms, particularly lactic acid bacteria used in fermentation, can produce this compound from leucine (B10760876) through enzymatic pathways.[5][6] This can occur via a direct pathway involving an α-keto acid decarboxylase or an indirect pathway utilizing an α-keto acid dehydrogenase and an aldehyde dehydrogenase.[5]

The following diagram illustrates the primary formation pathways of this compound.

Leucine Leucine (Amino Acid) AlphaKeto α-Ketoisocaproate Leucine->AlphaKeto Transamination ReducingSugar Reducing Sugar Dicarbonyl Dicarbonyl Compound ReducingSugar->Dicarbonyl Maillard Reaction ThreeMB This compound Dicarbonyl->ThreeMB Strecker Degradation (with Leucine) AlphaKeto->ThreeMB Decarboxylation Microorganisms Microorganisms (e.g., Lactic Acid Bacteria) Microorganisms->AlphaKeto Enzymatic Conversion cluster_SamplePrep Sample Preparation cluster_HSSPME HS-SPME cluster_GCMS GC-MS Analysis cluster_Data Data Analysis Sample Packaged Food Sample Homogenize Homogenize/Weigh Sample->Homogenize Vial Place in 20 mL Vial Homogenize->Vial Additives Add Saturated NaCl & Internal Standard Vial->Additives Seal Seal Vial Additives->Seal Incubate Incubate & Equilibrate (e.g., 40-60°C) Seal->Incubate Extract Expose SPME Fiber (e.g., 20-40 min) Incubate->Extract Desorb Thermal Desorption in GC Inlet (e.g., 250°C) Extract->Desorb Separate GC Separation Desorb->Separate Detect MS Detection (Scan or SIM mode) Separate->Detect Identify Identify Peak (Retention Time & Mass Spectrum) Detect->Identify Quantify Quantify (Calibration Curve) Identify->Quantify Result Result: [this compound] Quantify->Result

References

Application Notes and Protocols for Sensory Evaluation of 3-Methylbutanal Perception

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of sensory evaluation techniques for the perception of 3-methylbutanal, a volatile compound known for its malty, nutty, and chocolate-like aromas. The following sections detail experimental protocols, data presentation, and the underlying biological pathways of its perception.

Introduction to this compound and its Sensory Significance

This compound, also known as isovaleraldehyde, is a key aroma compound in a variety of foods and beverages, including cheese, beer, bread, and fermented sausages. Its sensory perception is highly concentration-dependent, ranging from pleasant nutty and malty notes at low concentrations to a pungent, unpleasant grassy odor at high levels. Understanding and quantifying the sensory perception of this compound is crucial for product development, quality control, and in the study of olfaction for potential drug development applications targeting sensory modulation.

Key Aroma Descriptors for this compound:

  • Malty

  • Nutty

  • Almond

  • Cocoa

  • Fruity

  • Pungent

  • Grassy (at high concentrations)

Quantitative Data Summary

The following tables summarize the reported detection thresholds and optimal concentration ranges for this compound in various matrices. These values are critical for designing sensory experiments and for quality control specifications.

Table 1: Detection Thresholds of this compound in Various Matrices

MatrixDetection Threshold (µg/kg or µg/L)Reference(s)
Cheese150.31[1][2]
Water1.1[3]
Beer57[4]

Table 2: Optimal Concentration Ranges of this compound for Desirable Flavor Profiles

Food ProductOptimal Concentration Range (µg/kg)Predominant Aroma NotesReference(s)
Cheddar Cheese150 - 300Nutty, Malty[1][3]
Fermented Sausages~180Savory, Caramelized, Nutty[5][6][7]

Experimental Protocols for Sensory Evaluation

Threshold Determination: Three-Alternative Forced-Choice (3-AFC) Method (ASTM E679)

This protocol is designed to determine the detection threshold of this compound, the minimum concentration at which the compound can be detected.[8][9]

Objective: To determine the sensory detection threshold of this compound in a specific matrix.

Materials:

  • This compound (high purity)

  • Solvent/Matrix (e.g., deodorized water, neutral oil, or the specific product base)

  • Glass sniffing jars or tasting cups with lids, coded with random three-digit numbers

  • Pipettes and glassware for serial dilutions

  • Odor-free room with controlled temperature and ventilation

Procedure:

  • Panelist Selection and Training:

    • Select 15-25 panelists based on their sensory acuity, availability, and reliability.

    • Screen panelists for their ability to detect the five basic tastes and common odorants.

    • Train panelists on the 3-AFC test procedure using a known standard. Panelists should be familiarized with the aroma of this compound.

  • Sample Preparation:

    • Prepare a stock solution of this compound in the chosen solvent/matrix.

    • Create a series of ascending concentrations from the stock solution, typically using a dilution factor of 2 or 3. The concentration range should span from well below the expected threshold to clearly detectable levels.

    • For each concentration step, prepare three samples: two blanks (solvent/matrix only) and one spiked with this compound.

    • Present the three samples (two blanks, one spiked) to each panelist in a randomized order.

  • Sensory Evaluation:

    • Instruct panelists to sniff or taste each of the three samples.

    • Panelists must identify the "odd" sample (the one containing this compound). They are forced to make a choice, even if they are guessing.

    • Provide panelists with water and unsalted crackers to cleanse their palate between concentration sets.

  • Data Analysis:

    • Record the number of correct and incorrect identifications for each panelist at each concentration level.

    • The individual threshold is typically calculated as the geometric mean of the last incorrect concentration and the first correct concentration in the ascending series.

    • The group threshold is the geometric mean of the individual thresholds.

    • Statistical analysis can be performed to determine the significance of the results.

Descriptive Analysis: Quantitative Descriptive Analysis (QDA)®

This method provides a detailed sensory profile of this compound, quantifying its various aroma attributes.[10][11][12][13][14]

Objective: To develop a comprehensive sensory profile of this compound at a specific concentration.

Materials:

  • Samples containing this compound at a predetermined concentration.

  • Reference standards for various aroma attributes (e.g., malt (B15192052) extract for "malty," toasted almonds for "nutty").

  • Sensory evaluation software or scorecards with line scales (e.g., 15-cm unstructured line scale).

  • Sensory booths with controlled lighting and ventilation.

Procedure:

  • Panelist Selection and Training:

    • Select 8-12 highly trained and experienced panelists.

    • Conduct extensive training sessions (40-120 hours) to develop a consensus vocabulary to describe the aroma of this compound.

    • Panelists practice identifying and scaling the intensity of each attribute using the reference standards.

  • Lexicon Development:

    • The panel, led by a panel leader, collectively develops a list of descriptive terms for the aroma of this compound.

    • For each descriptor, a clear definition and a corresponding reference standard are established.

  • Sensory Evaluation:

    • Present the coded samples to the panelists in a randomized order.

    • Panelists independently rate the intensity of each sensory attribute on the line scale.

    • Multiple replicates should be evaluated to ensure data reliability.

  • Data Analysis:

    • Convert the line scale ratings to numerical data.

    • Use statistical analysis (e.g., ANOVA, Principal Component Analysis) to analyze the data.

    • The results are often visualized using a "spider web" or "radar" plot to represent the sensory profile of the sample.

Instrumental Analysis: Gas Chromatography-Olfactometry (GC-O)

GC-O combines the separation capabilities of gas chromatography with human sensory perception to identify odor-active compounds in a sample.

Objective: To identify and characterize the aroma contribution of this compound in a complex mixture.

Procedure:

  • Sample Preparation: Volatile compounds are extracted from the sample using techniques like headspace solid-phase microextraction (HS-SPME) or solvent extraction.

  • GC Separation: The extracted volatiles are injected into a gas chromatograph, which separates the compounds based on their boiling points and chemical properties.

  • Olfactory Detection: The effluent from the GC column is split, with one portion going to a chemical detector (like a mass spectrometer) and the other to a sniffing port.

  • Sensory Evaluation: A trained panelist sniffs the effluent from the sniffing port and records the retention time and aroma description of any detected odors.

  • Compound Identification: The chemical detector identifies the compound eluting at the same retention time as the detected odor, confirming the identity of the aroma-active compound.

Visualization of Pathways and Workflows

Olfactory Signaling Pathway for this compound Perception

The perception of this compound, like other odorants, is initiated by its interaction with olfactory receptors (ORs), which are G protein-coupled receptors (GPCRs) located on the cilia of olfactory sensory neurons.[1][5][15][16] This interaction triggers a signaling cascade that ultimately leads to the perception of smell in the brain.

Olfactory_Signaling_Pathway cluster_0 Olfactory Sensory Neuron Cilium Odorant This compound OR Olfactory Receptor (GPCR) Odorant->OR Binds to G_protein Gαolf, Gβγ OR->G_protein Activates AC Adenylyl Cyclase III G_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC CNG_channel Cyclic Nucleotide-Gated (CNG) Ion Channel cAMP->CNG_channel Opens Ca_ion CNG_channel->Ca_ion Na_ion CNG_channel->Na_ion Depolarization Depolarization (Action Potential) CNG_channel->Depolarization Influx leads to Cl_channel Ca²⁺-activated Cl⁻ Channel Ca_ion->Cl_channel Activates Cl_ion Cl_channel->Cl_ion Cl_channel->Depolarization Efflux leads to To Brain To Brain Depolarization->To Brain Signal

Caption: Olfactory signal transduction cascade for this compound perception.

Experimental Workflow for Sensory Evaluation

The following diagram illustrates the logical flow of a comprehensive sensory evaluation project for this compound.

Sensory_Evaluation_Workflow cluster_project_setup Project Setup cluster_panel Panel Management cluster_testing Sensory Testing cluster_analysis Data Analysis & Reporting Define_Objectives Define Research Objectives Select_Matrix Select Matrix/Solvent Define_Objectives->Select_Matrix Sample_Prep Sample Preparation (Dilution Series) Select_Matrix->Sample_Prep Panel_Selection Panelist Selection & Screening Panel_Training Panelist Training Panel_Selection->Panel_Training Threshold_Test Threshold Determination (3-AFC) Panel_Training->Threshold_Test Descriptive_Test Descriptive Analysis (QDA) Panel_Training->Descriptive_Test Sample_Prep->Threshold_Test Sample_Prep->Descriptive_Test Data_Collection Data Collection Threshold_Test->Data_Collection Descriptive_Test->Data_Collection Data_Analysis Statistical Analysis Data_Collection->Data_Analysis Reporting Reporting & Interpretation Data_Analysis->Reporting

Caption: General workflow for sensory evaluation of this compound.

Logical Relationship for Threshold Determination

This diagram outlines the decision-making process within a 3-AFC threshold test.

Threshold_Logic Start Present 3 Samples (2 Blanks, 1 Spiked) Decision Panelist Identifies 'Odd' Sample Start->Decision Correct Correct Identification Decision->Correct Yes Incorrect Incorrect Identification Decision->Incorrect No Next_Conc Proceed to Next Higher Concentration Correct->Next_Conc Incorrect->Next_Conc Next_Conc->Start Loop End Calculate Threshold Next_Conc->End Series Complete

Caption: Logical flow of a 3-AFC threshold determination test.

References

Application Notes and Protocols: 3-Methylbutanal in Flavor Chemistry Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the significance and analysis of 3-Methylbutanal, a key volatile compound influencing the sensory profile of numerous food products. Detailed protocols for its quantification and sensory evaluation are provided to support research in flavor chemistry and product development.

Introduction

This compound, also known as isovaleraldehyde, is a branched-chain aldehyde that plays a crucial role in the aroma profile of a wide variety of foods and beverages, including cheese, beer, bread, and fermented sausages.[1][2] It is primarily formed through the catabolism of the amino acid L-leucine by various microorganisms during fermentation and ripening processes.[3][4][5] Its characteristic aroma is often described as malty, nutty, chocolate-like, and fruity, depending on its concentration and the food matrix.[6][7] Understanding and controlling the formation of this compound is critical for managing the flavor profile of many fermented foods.

Physicochemical Properties

PropertyValueReference
Synonyms Isovaleraldehyde, 3-Methylbutyraldehyde, Isopentanal[8]
Molecular Formula C5H10O[8]
Molecular Weight 86.13 g/mol [8]
Appearance Colorless to slightly yellow liquid[2]
Odor Description Malty, nutty, chocolate, fruity, pungent at high concentrations[6][7]
Boiling Point 92.5 °C
Solubility in Water 20,000 mg/L (20 °C)[9]

Formation Pathway of this compound from Leucine (B10760876)

The primary pathway for the formation of this compound in food systems is the catabolism of L-leucine by microorganisms, particularly lactic acid bacteria.[3][4][5] The pathway involves a series of enzymatic reactions, with two main routes for the conversion of α-ketoisocaproate, the intermediate product of leucine transamination.

Figure 1. Metabolic Pathway of this compound Formation from Leucine. Leucine L-Leucine KIC α-Ketoisocaproate Leucine->KIC Branched-chain aminotransferase (BCAT) Methylbutanal This compound KIC->Methylbutanal α-Keto acid decarboxylase (KADC) Methylbutanoic_acid 3-Methylbutanoic Acid KIC->Methylbutanoic_acid α-Keto acid dehydrogenase (KADH) Methylbutanol 3-Methylbutanol Methylbutanal->Methylbutanol Alcohol dehydrogenase (ADH) Methylbutanal->Methylbutanoic_acid Aldehyde dehydrogenase (ALDH) Figure 2. HS-SPME-GC-MS Workflow for this compound Analysis. cluster_prep Sample Preparation cluster_extraction HS-SPME cluster_analysis GC-MS Analysis cluster_data Data Analysis Cheese_Sample 1. Weigh Cheese Sample Grind 2. Grind Sample Cheese_Sample->Grind Vial 3. Transfer to Headspace Vial Grind->Vial IS 4. Add Internal Standard Vial->IS Equilibrate 5. Equilibrate Sample IS->Equilibrate Expose 6. Expose SPME Fiber Equilibrate->Expose Desorb 7. Desorb in GC Inlet Expose->Desorb Separate 8. Chromatographic Separation Desorb->Separate Detect 9. Mass Spectrometry Detection Separate->Detect Integrate 10. Peak Integration Detect->Integrate Quantify 11. Quantification Integrate->Quantify Figure 3. Sensory Evaluation Workflow. cluster_setup Panel & Sample Setup cluster_evaluation Evaluation Session cluster_analysis Data Analysis Panel 1. Panelist Selection & Training Sample_Prep 2. Sample Preparation Panel->Sample_Prep Coding 3. Sample Coding & Randomization Sample_Prep->Coding Presentation 4. Sample Presentation Coding->Presentation Evaluation 5. Sensory Evaluation Presentation->Evaluation Data_Collection 6. Data Collection Evaluation->Data_Collection Stats 7. Statistical Analysis Data_Collection->Stats Interpretation 8. Interpretation of Results Stats->Interpretation

References

Application Notes and Protocols for the Synthesis of 3-Methylbutanal

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis of 3-methylbutanal (also known as isovaleraldehyde), a valuable research chemical. This document details three common and effective laboratory-scale oxidation methods for its preparation from 3-methylbutan-1-ol (isoamyl alcohol): Pyridinium Chlorochromate (PCC) oxidation, Swern oxidation, and Dess-Martin Periodinane (DMP) oxidation. Additionally, protocols for the purification of the final product are provided, along with an overview of a relevant biological signaling pathway where this compound has shown activity.

Introduction to this compound Synthesis

This compound is a branched-chain aldehyde with applications in various fields of chemical research. In the context of drug development and biological studies, it has been investigated for its neuroprotective effects. The most common laboratory synthesis of this compound involves the oxidation of the primary alcohol, 3-methylbutan-1-ol. The choice of oxidizing agent is crucial to prevent over-oxidation to the corresponding carboxylic acid, 3-methylbutanoic acid. This document outlines three widely used mild oxidation methods that are selective for the formation of the aldehyde.

Comparative Data of Synthesis Methods

The following table summarizes the quantitative data for the different methods of synthesizing this compound. Please note that yields and reaction times can vary based on the specific reaction scale and conditions.

MethodOxidizing AgentTypical SolventReaction TemperatureTypical Reaction TimeReported Yield (%)Purity (%)
PCC Oxidation Pyridinium Chlorochromate (PCC)Dichloromethane (DCM)Room Temperature2 - 4 hours~85-95>95
Swern Oxidation Oxalyl chloride, DMSO, Triethylamine (B128534) (TEA)Dichloromethane (DCM)-78 °C to Room Temp.1 - 3 hours~90-98>97
Dess-Martin Oxidation Dess-Martin Periodinane (DMP)Dichloromethane (DCM)Room Temperature0.5 - 2 hours~90-99>98

Experimental Protocols

Synthesis of this compound via PCC Oxidation

Pyridinium chlorochromate (PCC) is a versatile and selective oxidizing agent for the conversion of primary alcohols to aldehydes.[1] The reaction is typically carried out in an anhydrous solvent to prevent over-oxidation to the carboxylic acid.

Materials:

  • 3-Methylbutan-1-ol (isoamyl alcohol)

  • Pyridinium Chlorochromate (PCC)

  • Anhydrous Dichloromethane (DCM)

  • Celite® or Silica (B1680970) Gel

  • Anhydrous diethyl ether

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Equipment:

  • Round-bottom flask with a magnetic stirrer

  • Stir plate

  • Funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, suspend PCC (1.5 equivalents) and Celite® or silica gel (an equal weight to PCC) in anhydrous DCM.

  • To the stirred suspension, add a solution of 3-methylbutan-1-ol (1.0 equivalent) in anhydrous DCM dropwise at room temperature.

  • Stir the reaction mixture vigorously for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with anhydrous diethyl ether and filter the solid residue through a pad of Celite® or silica gel.

  • Wash the residue thoroughly with anhydrous diethyl ether.

  • Combine the organic filtrates and wash sequentially with a saturated aqueous solution of sodium bicarbonate, water, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator to yield crude this compound.

  • Purify the crude product by distillation.

Synthesis of this compound via Swern Oxidation

The Swern oxidation is a mild and highly efficient method for the synthesis of aldehydes from primary alcohols, utilizing dimethyl sulfoxide (B87167) (DMSO) activated with oxalyl chloride at low temperatures.[2]

Materials:

  • 3-Methylbutan-1-ol (isoamyl alcohol)

  • Anhydrous Dichloromethane (DCM)

  • Oxalyl chloride

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Triethylamine (TEA)

  • Water

  • Brine

Equipment:

  • Three-necked round-bottom flask with a magnetic stirrer and thermometer

  • Dropping funnels

  • Low-temperature bath (e.g., dry ice/acetone)

  • Stir plate

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a three-necked round-bottom flask containing anhydrous DCM, add oxalyl chloride (1.1 equivalents) and cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of anhydrous DMSO (2.2 equivalents) in anhydrous DCM to the oxalyl chloride solution, maintaining the temperature below -60 °C. Stir for 15 minutes.

  • Add a solution of 3-methylbutan-1-ol (1.0 equivalent) in anhydrous DCM dropwise, keeping the internal temperature below -60 °C. Stir for 30-45 minutes.

  • Add triethylamine (5.0 equivalents) dropwise to the reaction mixture, still maintaining the temperature below -60 °C.

  • After the addition is complete, remove the cooling bath and allow the reaction mixture to warm to room temperature.

  • Quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with 1M HCl, water, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude this compound by distillation.

Synthesis of this compound via Dess-Martin Oxidation

The Dess-Martin oxidation employs a hypervalent iodine reagent, Dess-Martin periodinane (DMP), for a mild and selective oxidation of primary alcohols to aldehydes at room temperature.[3][4]

Materials:

  • 3-Methylbutan-1-ol (isoamyl alcohol)

  • Dess-Martin Periodinane (DMP)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium thiosulfate (B1220275) solution

Equipment:

  • Round-bottom flask with a magnetic stirrer

  • Stir plate

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve 3-methylbutan-1-ol (1.0 equivalent) in anhydrous DCM in a round-bottom flask.

  • Add Dess-Martin Periodinane (1.1 equivalents) to the solution in one portion at room temperature.

  • Stir the reaction mixture for 0.5-2 hours. Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by adding a 1:1 mixture of saturated aqueous sodium bicarbonate solution and saturated aqueous sodium thiosulfate solution.

  • Stir the biphasic mixture vigorously until the solid byproducts dissolve.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude this compound by distillation.

Purification Protocols

The primary methods for purifying this compound are fractional distillation and flash column chromatography.

Fractional Distillation

Fractional distillation is effective for separating this compound (boiling point: 92-93 °C) from unreacted 3-methylbutan-1-ol (boiling point: 131 °C) and other non-volatile impurities.[5]

  • Set up a fractional distillation apparatus with a Vigreux column.

  • Place the crude this compound in the distillation flask with a few boiling chips.

  • Heat the flask gently.

  • Collect the fraction that distills at or near the boiling point of this compound.

Flash Column Chromatography

For higher purity, flash column chromatography can be employed.

  • Pack a silica gel column with an appropriate non-polar solvent system (e.g., a mixture of hexanes and ethyl acetate).

  • Dissolve the crude this compound in a minimal amount of the eluent.

  • Load the sample onto the column.

  • Elute the column with the chosen solvent system, collecting fractions.[6]

  • Monitor the fractions by TLC to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure.

Biological Application: Neuroprotective Signaling Pathway

Recent research has indicated that this compound (isovaleraldehyde) exhibits neuroprotective effects by upregulating Brain-Derived Neurotrophic Factor (BDNF) expression. This upregulation is mediated through the phosphorylation of the cAMP-response-element-binding protein (CREB) via the Protein Kinase A (PKA) pathway.

G cluster_cell Neuronal Cell IVA This compound (Isovaleraldehyde) PKA PKA (Protein Kinase A) IVA->PKA Activates CREB CREB PKA->CREB Phosphorylates pCREB pCREB (Phosphorylated) CREB->pCREB BDNF_Gene BDNF Gene pCREB->BDNF_Gene Promotes Transcription BDNF_mRNA BDNF mRNA BDNF_Gene->BDNF_mRNA Transcription BDNF_Protein BDNF Protein BDNF_mRNA->BDNF_Protein Translation Neuroprotection Neuroprotection (Neuronal Survival, Memory) BDNF_Protein->Neuroprotection Leads to G Start 3-Methylbutan-1-ol (Isoamyl Alcohol) Oxidation Oxidation (PCC, Swern, or DMP) Start->Oxidation Crude Crude this compound Oxidation->Crude Purification Purification (Distillation or Chromatography) Crude->Purification Final Pure this compound Purification->Final

References

Application Notes and Protocols for Studying Maillard Reaction Kinetics Using 3-Methylbutanal

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Maillard reaction, a form of non-enzymatic browning, is a complex series of chemical reactions between amino acids and reducing sugars that occurs upon heating. This reaction is fundamental to the development of color, flavor, and aroma in a wide variety of thermally processed foods. 3-Methylbutanal, a Strecker aldehyde derived from the amino acid leucine (B10760876), is a key volatile compound that imparts characteristic malty, chocolate-like aromas.[1][2] Understanding the kinetics of this compound formation is crucial for controlling and optimizing flavor development in food products and for assessing the impact of processing on food quality and safety. These application notes provide detailed protocols and kinetic data for researchers studying the Maillard reaction with a focus on this compound.

Quantitative Data on this compound Formation

The formation of this compound is influenced by several factors, including temperature, time, pH, and the concentration of precursors such as leucine and reducing sugars. The following tables summarize key kinetic parameters from studies on this compound formation.

ReactantsTemperature (°C)Activation Energy (Ea) (kJ/mol)Reference
D-glucose and L-leucine90-130107.87 - 178.88[3]
D-maltose and L-leucine90-130107.87 - 178.88[3]
D-glucose and L-isoleucine (for 2-methylbutanal)90-130107.87 - 178.88[3]
D-maltose and L-isoleucine (for 2-methylbutanal)90-130107.87 - 178.88[3]
Glucose and Alanine, Valine, Isoleucine, Leucine (in a low moisture model system)Not specified115 - 124[3]

Table 1: Activation Energies for the Formation of 2- and this compound.

Experimental Protocols

Protocol 1: Kinetic Modeling of this compound Formation in a Model System

This protocol is adapted from a study on the formation of 2- and this compound in a buffered solution.[3]

1. Materials:

  • D-glucose

  • D-maltose

  • L-leucine

  • L-isoleucine

  • Buffer solution (pH 5.2)

  • Deionized water

  • Reaction vials (pressure-resistant)

  • Heating block or water bath capable of maintaining temperatures between 90-130°C

  • High-Performance Liquid Chromatography (HPLC) system

  • Gas Chromatography (GC) system, preferably with a Mass Spectrometry (MS) detector

2. Sample Preparation:

  • Prepare stock solutions of D-glucose, D-maltose, L-leucine, and L-isoleucine in the buffer solution (pH 5.2).

  • In a reaction vial, combine the sugar solution (e.g., D-glucose) and the amino acid solution (e.g., L-leucine) to achieve the desired final concentrations.

  • Seal the vials tightly to prevent the loss of volatile compounds.

3. Reaction Conditions:

  • Place the reaction vials in a preheated heating block or water bath at a constant temperature (e.g., 90, 100, 110, 120, or 130°C).

  • Collect samples at different time intervals (e.g., 0, 30, 60, 120, 180, 240, 300, 360 minutes).[3]

  • Immediately cool the collected samples in an ice bath to quench the reaction.

4. Analytical Methods:

  • Quantification of Reactants (Sugars and Amino Acids):

    • Analyze the concentrations of the remaining D-glucose/D-maltose and L-leucine/L-isoleucine using an HPLC system.[3] The specific column and mobile phase will depend on the analytes.

  • Quantification of this compound:

    • Analyze the concentration of the formed this compound using a GC system.[3] Headspace solid-phase microextraction (SPME) is a suitable technique for extracting the volatile aldehyde from the reaction mixture.

    • Use a suitable GC column (e.g., a polar capillary column) and a temperature program that allows for the separation of this compound from other volatile compounds.

    • Identify and quantify this compound using a mass spectrometer or a flame ionization detector (FID) with a calibrated standard.

5. Data Analysis:

  • Plot the concentration of this compound as a function of time for each temperature.

  • Develop a kinetic model to describe the formation of this compound. A simplified three-step reaction model has been shown to be effective.[3]

  • Calculate the reaction rate constants (k) for each step at different temperatures.

  • Use the Arrhenius equation to determine the activation energy (Ea) for the overall reaction.

Protocol 2: Analysis of this compound in a Complex Food Matrix (e.g., Beef Liver Extract)

This protocol is based on a study investigating the kinetics of Maillard reaction in a heated beef liver extract.[4][5][6]

1. Materials:

  • Defatted beef liver

  • Deionized water

  • Centrifuge

  • Heating block or water bath

  • Solid-phase microextraction (SPME) fibers

  • Gas Chromatography-Mass Spectrometry (GC-MS) system

2. Sample Preparation:

  • Homogenize the defatted beef liver with deionized water to create an aqueous extract.

  • Centrifuge the homogenate to remove solid particles.

  • Place aliquots of the supernatant (the aqueous extract) into reaction vials.

3. Reaction Conditions:

  • Heat the vials at different time and temperature combinations to induce the Maillard reaction.[5]

  • After heating, cool the samples to stop the reaction.

4. Analytical Methods:

  • Volatile Compound Analysis:

    • Use headspace SPME to extract the volatile compounds, including this compound, from the heated extract.

    • Analyze the extracted compounds using a GC-MS system to identify and quantify this compound.[7]

5. Data Analysis:

  • Develop a multiresponse kinetic model to describe the formation of this compound and the degradation of its precursors (sugars and amino acids) within the complex food matrix.[4][5][6] This model should account for interactions between glucose, glucose-derived intermediates, and other components of the food matrix.[4][5][6]

Reaction Pathway and Experimental Workflow

The formation of this compound during the Maillard reaction primarily occurs through the Strecker degradation of the amino acid leucine.[1][7] This pathway involves the reaction of leucine with a dicarbonyl compound, which is an intermediate product of the Maillard reaction.

Strecker_Degradation Leucine Leucine SchiffBase Schiff Base Formation Leucine->SchiffBase Dicarbonyl α-Dicarbonyl Compound (from Maillard Reaction) Dicarbonyl->SchiffBase Decarboxylation Decarboxylation SchiffBase->Decarboxylation - CO2 Hydrolysis Hydrolysis Decarboxylation->Hydrolysis Methylbutanal This compound Hydrolysis->Methylbutanal Aminoketone α-Aminoketone Hydrolysis->Aminoketone

Caption: Strecker degradation pathway for this compound formation.

The following diagram illustrates a general experimental workflow for studying the kinetics of this compound formation.

Experimental_Workflow Preparation Sample Preparation (Model System or Food Matrix) Reaction Controlled Heating (Time and Temperature) Preparation->Reaction Analysis Analytical Measurement Reaction->Analysis HPLC HPLC (Reactants) Analysis->HPLC GCMS GC-MS (this compound) Analysis->GCMS Data Data Analysis (Kinetic Modeling) HPLC->Data GCMS->Data

Caption: Experimental workflow for kinetic studies.

References

Troubleshooting & Optimization

overcoming 3-Methylbutanal co-elution with 2-methylbutanal in GC

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Overcoming 3-Methylbutanal Co-elution with 2-Methylbutanal in GC

This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals resolve the co-elution of this compound and 2-methylbutanal during gas chromatography (GC) analysis.

Frequently Asked Questions (FAQs)

Q1: Why do 2-methylbutanal and this compound frequently co-elute in GC analysis?

A1: 2-methylbutanal and this compound are structural isomers with the same molecular weight and similar boiling points, making them challenging to separate using standard gas chromatography methods. Their similar physical properties cause them to interact with the GC stationary phase in a very similar manner, leading to overlapping peaks.

Q2: In which fields is the accurate separation of these two isomers important?

A2: Accurate quantification is critical in various fields. In the food and beverage industry, for example, 2-methylbutanal and this compound are key aroma compounds. The concentration and ratio of these isomers can significantly influence the final flavor and aroma profile of products.

Q3: What are the primary strategies to improve the separation of these isomers?

A3: The primary strategies involve modifying the chromatographic conditions to exploit subtle differences in the analytes' properties. This includes:

  • Method Optimization: Adjusting the GC oven temperature program and carrier gas flow rate.[1][2][3]

  • Column Selection: Choosing a GC column with a different stationary phase chemistry, dimensions, or film thickness.[4][5][6]

  • Derivatization: Chemically modifying the aldehydes to alter their volatility and interaction with the stationary phase.[7][8][9]

Q4: What is derivatization and how can it help resolve co-elution?

A4: Derivatization is a technique that chemically modifies a compound to produce a new compound with properties more suitable for a specific analytical method.[8][9] For GC, this process can increase the volatility, improve thermal stability, and enhance separation of the target analytes.[7][10] By converting the aldehydes into derivatives, their chromatographic behavior can be altered enough to resolve co-elution issues.[11]

Troubleshooting Guide

Issue: Poor resolution or complete co-elution of 2-methylbutanal and this compound peaks.

This guide provides a step-by-step approach to systematically address and resolve the co-elution of these isomers.

Troubleshooting_Workflow cluster_0 Start: Troubleshooting Co-elution cluster_1 Step 1 Details cluster_2 Step 2 Details cluster_3 Step 3 Details Start Poor Peak Resolution (2-MB & 3-MB) Check_Method Step 1: Optimize GC Method Start->Check_Method Temp_Program Adjust Temperature Program (Lower initial temp, slow ramp) Check_Method->Temp_Program Modify Check_Column Step 2: Evaluate GC Column Phase_Selectivity Change Stationary Phase (e.g., to a more polar phase) Check_Column->Phase_Selectivity Evaluate Consider_Derivatization Step 3: Consider Derivatization PFBHA_Deriv Use PFBHA Derivatization Consider_Derivatization->PFBHA_Deriv Implement Resolution_Achieved Resolution Achieved Flow_Rate Optimize Carrier Gas Flow Rate Temp_Program->Flow_Rate If no improvement Flow_Rate->Check_Column If no improvement Flow_Rate->Resolution_Achieved Success Column_Dimensions Modify Column Dimensions (Longer length, smaller ID) Phase_Selectivity->Column_Dimensions If no improvement Column_Dimensions->Consider_Derivatization If no improvement Column_Dimensions->Resolution_Achieved Success PFBHA_Deriv->Resolution_Achieved Success

Caption: Troubleshooting workflow for resolving isomer co-elution.

Step 1: GC Method Optimization

Before changing hardware, optimizing the existing method parameters is the most efficient first step.

  • Action 1: Modify Oven Temperature Program. The goal is to increase the time the analytes spend interacting with the stationary phase.

    • Lower the initial oven temperature: A lower starting temperature can improve the separation of volatile compounds.

    • Reduce the ramp rate: A slower temperature ramp (e.g., 2-3°C/min) gives the isomers more time to separate.

    • Incorporate hold times: Adding an isothermal hold at a temperature just below the elution temperature of the pair can sometimes be sufficient to achieve separation.[2]

  • Action 2: Optimize Carrier Gas Flow Rate. The carrier gas flow rate (or linear velocity) affects chromatographic efficiency.

    • Reduce the flow rate: Decreasing the flow rate can sometimes improve resolution, although it will increase analysis time.[1]

    • Consult Van Deemter plots: For your specific carrier gas (Helium, Hydrogen, or Nitrogen), there is an optimal linear velocity that provides the best efficiency. Ensure your method is operating near this optimum.

Table 1: Example GC Oven Temperature Programs for Aldehyde Separation

ParameterStandard ProgramOptimized Program for Isomers
Initial Temp 40°C, hold 2 min35°C, hold 2 min
Ramp 1 10°C/min to 150°C3°C/min to 100°C
Ramp 2 25°C/min to 250°C20°C/min to 270°C, hold 10 min
Notes Fast, general-purposeSlower ramp enhances separation of early eluting isomers
Step 2: GC Column Evaluation

If method optimization is insufficient, the analytical column is the next variable to address. The choice of stationary phase is the most critical factor affecting selectivity.[5]

  • Action 1: Change Stationary Phase Polarity. Separation is based on the differential interactions between the analytes and the stationary phase.[4]

    • Non-polar columns (e.g., DB-1, TG-1MS) separate primarily by boiling point. Since the isomers have similar boiling points, these columns may offer poor selectivity.[4]

    • Polar columns (e.g., WAX, FFAP) can provide better separation for polar compounds like aldehydes by exploiting differences in dipole-dipole or hydrogen bonding interactions.[6]

  • Action 2: Modify Column Dimensions.

    • Length: A longer column increases the number of theoretical plates, which can improve resolution. Doubling the column length increases resolution by about 40%.[4][6]

    • Internal Diameter (ID): A smaller ID column (e.g., 0.18mm vs 0.25mm) provides higher efficiency and narrower peaks, which improves resolution.[6][12]

    • Film Thickness: A thicker film increases retention, which can be beneficial for highly volatile compounds and may improve separation, but can also increase peak broadening.

Table 2: Comparison of Common GC Column Phases

Stationary PhasePolaritySeparation PrincipleRecommended for Aldehyd Isomers?
5% Phenyl Polysiloxane (e.g., DB-5, TG-5MS) LowPrimarily Boiling PointMay provide insufficient selectivity.[4]
Polyethylene Glycol (PEG) (e.g., WAX, BP20) HighPolarity, Hydrogen BondingRecommended . Better potential to resolve isomers.[6]
Trifluoropropylmethyl Polysiloxane (e.g., Rtx-200) MidDipole-Dipole InteractionsCan be a good alternative to WAX phases.
Step 3: Chemical Derivatization

If the above steps fail, derivatization can be employed to chemically alter the analytes, making them easier to separate.

Derivatization_Concept cluster_0 Before Derivatization cluster_1 Derivatization Process cluster_2 After Derivatization Analyte_Mix Sample: 2-MB + 3-MB (Similar Properties) GC_Column Standard GC Column Analyte_Mix->GC_Column Reaction Chemical Reaction Analyte_Mix->Reaction Coelution Result: Co-eluting Peaks GC_Column->Coelution Reagent Derivatizing Reagent (e.g., PFBHA) Reagent->Reaction Derivative_Mix Derivatives: 2-MB-Oxime + 3-MB-Oxime (Different Properties) Reaction->Derivative_Mix GC_Column2 Standard GC Column Derivative_Mix->GC_Column2 Separation Result: Separated Peaks GC_Column2->Separation

Caption: Conceptual workflow of derivatization for GC analysis.

  • Action: Use PFBHA Derivatization. O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA) is a common derivatizing agent for aldehydes. It reacts with the carbonyl group to form a stable and more volatile oxime derivative.[11] The resulting derivatives often have different chromatographic properties, enabling separation on a standard non-polar column.

Experimental Protocols

Protocol 1: Sample Preparation by Headspace SPME

This protocol is a general framework for extracting volatile aldehydes from a liquid matrix.

  • Place 5 mL of the liquid sample into a 20 mL headspace vial.

  • If required, add an appropriate internal standard.

  • Seal the vial securely with a PTFE/silicone septum.

  • Place the vial in an autosampler tray or heating block.

  • Equilibrate the sample at 40°C for 15 minutes with agitation to allow volatiles to partition into the headspace.

  • Expose a Solid Phase Microextraction (SPME) fiber to the vial's headspace for a defined period to adsorb the analytes.

  • Retract the fiber and immediately introduce it into the GC injection port for thermal desorption.

Protocol 2: Derivatization with PFBHA

This protocol describes the conversion of aldehydes to their oxime derivatives prior to GC analysis.

  • Prepare a sample extract containing the aldehydes in a suitable aprotic solvent (e.g., dichloromethane).

  • In a clean, dry vial, add the sample extract.

  • Add the PFBHA reagent solution. The reaction is often performed in a buffered aqueous/organic solvent system.

  • Allow the reaction to proceed at a controlled temperature (e.g., 40-60°C) for a specified time (e.g., 30-60 minutes) to ensure complete derivatization.

  • After the reaction is complete, the organic layer containing the derivatives can be separated.

  • The derivatized sample can be directly injected into the GC-MS. The GC temperature program may need to be re-optimized for the higher boiling point derivatives.

References

Technical Support Center: Optimizing 3-Methylbutanal Recovery

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the recovery of 3-Methylbutanal during sample preparation.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in achieving high recovery of this compound?

A1: The main challenges stem from the inherent chemical properties of this compound. As a volatile organic compound (VOC) with a low boiling point, it is prone to significant loss through evaporation during sample handling, extraction, and concentration steps.[1] Its reactivity as an aldehyde also makes it susceptible to degradation through oxidation, polymerization, and interactions with the sample matrix.[2]

Q2: Which sample preparation techniques are most suitable for this compound analysis?

A2: Headspace Solid-Phase Microextraction (HS-SPME) and Stir Bar Sorptive Extraction (SBSE) are highly effective and widely used techniques for the extraction and concentration of volatile compounds like this compound from various matrices.[3][4] These methods are solventless and can be easily automated. Liquid-Liquid Extraction (LLE) is a more traditional method that can also be employed, though it may be more labor-intensive and use larger volumes of organic solvents.[5][6]

Q3: How can I minimize the loss of this compound during sample storage and handling?

A3: To minimize evaporative losses, it is crucial to work with samples at low temperatures, for instance, on ice.[1] Use tightly sealed vials with PTFE-lined septa to prevent the analyte from escaping.[1] Minimize headspace in the sample vial and avoid prolonged exposure to air. When transferring samples, use cooled pipettes and minimize the number of transfer steps.

Q4: What is the impact of the sample matrix on this compound recovery?

A4: The sample matrix can significantly influence the recovery of this compound. Matrix components can affect the partitioning of the analyte between the sample and the extraction phase in techniques like SPME and SBSE.[7][8] For aqueous samples, the solubility of this compound can be decreased by adding salt (salting-out effect), which promotes its transfer to the headspace or extraction fiber, thereby improving recovery.[9]

Q5: Can derivatization improve the recovery and detection of this compound?

A5: Yes, derivatization can be a valuable strategy. Converting this compound into a less volatile and more stable derivative can significantly reduce analyte loss during sample preparation.[1] A common derivatizing agent for aldehydes is O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA), which forms a stable oxime derivative that can be readily analyzed by GC-MS.[2]

Troubleshooting Guide

ProblemPotential CauseRecommended Solution
Low or No Analyte Peak in GC-MS Sample Preparation Issues:
Inefficient extraction from the matrix.Optimize extraction parameters (e.g., for SPME: fiber type, extraction time, and temperature). For LLE, ensure the appropriate solvent and pH are used.[1]
Analyte loss due to volatility.Work at low temperatures, use sealed vials, and minimize sample handling and transfer steps. Consider derivatization to a less volatile compound.[1]
Analyte degradation.For biological samples, consider adding antioxidants. Store samples at -80°C for the shortest possible time.[2]
Instrumental Issues:
Active sites in the GC inlet or column.Use a deactivated inlet liner and a high-quality capillary column. Condition the column regularly.[10]
Incorrect GC inlet temperature.Optimize the inlet temperature to ensure efficient desorption without causing thermal degradation of the analyte.[2]
Leaks in the GC system.Perform a leak check of the injector, column fittings, and gas lines.[11]
Poor Peak Shape (Tailing or Fronting) Active sites in the GC system.Deactivate the injector liner and column. Use a guard column if analyzing complex matrices.[10]
Column overload.Dilute the sample or use a split injection.[2]
Inappropriate injection speed (manual injection).Perform a rapid and smooth injection to ensure a tight sample band at the head of the column.[10]
Inconsistent or Non-Reproducible Results Variability in sample preparation.Ensure consistent timing, temperature, and volumes for all steps. Use an internal standard to correct for variations.[1]
SPME fiber degradation or contamination.Condition the fiber before each batch of analyses. Replace the fiber if its performance degrades.[12]
Matrix effects.Use matrix-matched standards for calibration. The addition of an internal standard can also help to compensate for matrix effects.[8]

Quantitative Data on Recovery Methods

The recovery of this compound is highly dependent on the chosen extraction method and the sample matrix. Below is a summary of expected recovery efficiencies for different techniques.

Extraction MethodAnalyteMatrixTypical Recovery (%)Key Considerations
HS-SPME This compoundAqueous/Food70-95%Recovery is influenced by fiber coating (e.g., DVB/CAR/PDMS is often effective), extraction time, temperature, and salting out.[7][8]
SBSE This compoundAqueous/Wine85-100%The larger volume of the sorptive phase in SBSE often leads to higher recovery compared to SPME, especially for less volatile compounds.[3][4][13]
LLE This compoundAqueous60-85%Recovery depends on the choice of extraction solvent, solvent-to-sample ratio, pH, and the number of extraction steps.[5][14]

Experimental Protocols

Protocol 1: Headspace Solid-Phase Microextraction (HS-SPME) GC-MS

This protocol provides a general procedure for the analysis of this compound in a liquid matrix.

1. Sample Preparation:

  • Place a known volume (e.g., 5 mL) of the liquid sample into a 20 mL headspace vial.

  • Add a known amount of an appropriate internal standard (e.g., this compound-d7).

  • If the sample is aqueous, add sodium chloride to saturate the solution (approximately 1.5 g for 5 mL).

  • Immediately seal the vial with a PTFE-lined septum and cap.

2. HS-SPME Procedure:

  • Place the vial in a heating block or autosampler with agitation.

  • Equilibrate the sample at a specific temperature (e.g., 40-60 °C) for a set time (e.g., 15 minutes) to allow the volatiles to partition into the headspace.[15]

  • Expose a pre-conditioned SPME fiber (e.g., 50/30 µm DVB/CAR/PDMS) to the headspace for a defined extraction time (e.g., 30 minutes) at the same temperature.[7][8]

3. GC-MS Analysis:

  • Retract the fiber and immediately introduce it into the hot GC inlet (e.g., 250 °C) for thermal desorption (e.g., 2-5 minutes in splitless mode).[16]

  • GC Conditions (Example):

    • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Program: 40 °C (hold for 2 min), ramp to 200 °C at 10 °C/min.

  • MS Conditions (Example):

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 35-350.

    • For quantitative analysis, use Selected Ion Monitoring (SIM) mode, monitoring characteristic ions for this compound (e.g., m/z 44, 58, 86).

Protocol 2: Stir Bar Sorptive Extraction (SBSE) GC-MS

This protocol outlines a general method for SBSE analysis of this compound.

1. Sample Preparation:

  • Place a known volume of the liquid sample (e.g., 10 mL) into a glass vial.

  • Add a known amount of internal standard.

  • Place a conditioned PDMS-coated stir bar into the vial.

2. SBSE Procedure:

  • Stir the sample at a constant speed (e.g., 1000 rpm) for a defined extraction time (e.g., 60-120 minutes) at room temperature.[17]

  • After extraction, remove the stir bar with clean forceps, gently dry it with a lint-free tissue, and place it in a thermal desorption tube.

3. Thermal Desorption and GC-MS Analysis:

  • Place the desorption tube in a thermal desorption unit (TDU).

  • Desorb the analytes by rapidly heating the tube (e.g., to 250 °C) and transferring the volatiles to a cooled injection system (CIS) cryo-focused at a low temperature (e.g., -10 °C).

  • Rapidly heat the CIS to inject the analytes onto the GC column.

  • GC-MS conditions are similar to those described for SPME.

Protocol 3: Liquid-Liquid Extraction (LLE) GC-MS

This protocol provides a basic procedure for LLE of this compound.

1. Extraction:

  • Place a known volume of the aqueous sample (e.g., 10 mL) into a separatory funnel.

  • Add a known amount of internal standard.

  • Add a suitable organic solvent (e.g., 5 mL of dichloromethane (B109758) or diethyl ether).[5]

  • Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently to release pressure.

  • Allow the layers to separate.

2. Phase Separation and Concentration:

  • Drain the organic layer (bottom layer for dichloromethane, top layer for diethyl ether) into a clean flask.

  • Repeat the extraction of the aqueous layer with fresh solvent two more times, combining the organic extracts.

  • Dry the combined organic extract over anhydrous sodium sulfate.

  • Carefully concentrate the extract to a small volume (e.g., 1 mL) using a gentle stream of nitrogen. Avoid complete evaporation to prevent loss of the volatile analyte.[1]

3. GC-MS Analysis:

  • Inject an aliquot (e.g., 1 µL) of the concentrated extract into the GC-MS system using the conditions described in the SPME protocol.

Visualizations

experimental_workflow_spme cluster_prep Sample Preparation cluster_extraction HS-SPME cluster_analysis Analysis Sample Liquid Sample Vial Headspace Vial Sample->Vial Equilibrate Equilibration (Heating & Agitation) Vial->Equilibrate IS Internal Standard IS->Vial Salt NaCl (optional) Salt->Vial Extract SPME Fiber Extraction Equilibrate->Extract Desorb Thermal Desorption in GC Inlet Extract->Desorb GCMS GC-MS Analysis Desorb->GCMS

Caption: Experimental workflow for HS-SPME-GC-MS analysis.

troubleshooting_logic Start Low/No this compound Peak CheckPrep Review Sample Preparation Start->CheckPrep CheckInstrument Investigate GC-MS System Start->CheckInstrument VolatileLoss Potential Volatile Loss? CheckPrep->VolatileLoss Degradation Analyte Degradation? CheckPrep->Degradation Extraction Inefficient Extraction? CheckPrep->Extraction InletLeak Inlet/Column Leak? CheckInstrument->InletLeak ActiveSites Active Sites in System? CheckInstrument->ActiveSites OptimizePrep Optimize Prep Protocol (Temp, Time, etc.) VolatileLoss->OptimizePrep Derivatize Consider Derivatization Degradation->Derivatize Extraction->OptimizePrep OptimizeGC Optimize GC Method (Inlet Temp, etc.) InletLeak->OptimizeGC Deactivate Deactivate/Replace Liner & Column ActiveSites->Deactivate

References

Technical Support Center: Minimizing 3-Methylbutanal Degradation During Sample Storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize the degradation of 3-Methylbutanal in experimental samples.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern?

A1: this compound, also known as isovaleraldehyde, is a volatile organic compound.[1] It is a key aroma compound in many food products, often described as having a malty or chocolate-like scent.[2] Its high reactivity makes it susceptible to degradation, which can lead to inaccurate analytical results and compromise the integrity of research findings.[3]

Q2: What are the primary pathways of this compound degradation?

A2: The primary degradation pathways for this compound are oxidation and polymerization. Aldehydes are prone to autoxidation in the presence of air (oxygen), leading to the formation of corresponding carboxylic acids. They can also undergo polymerization, forming larger, less volatile molecules. These reactions can be accelerated by factors such as heat, light, and the presence of certain catalysts.

Q3: What are the ideal short-term and long-term storage temperatures for samples containing this compound?

A3: For short-term storage (up to one month), it is recommended to store samples at -20°C. For long-term storage (up to six months), a temperature of -80°C is advised to significantly reduce molecular motion and slow down degradation reactions.

Q4: How does the storage atmosphere affect the stability of this compound?

A4: Exposure to oxygen is a major factor in the degradation of this compound through oxidation. To prevent this, it is highly recommended to store samples under an inert gas atmosphere, such as nitrogen or argon. This displaces oxygen and minimizes oxidative degradation.

Q5: What type of container is best for storing samples with this compound?

A5: Samples should be stored in tightly sealed, amber glass vials or containers. The amber color protects the light-sensitive compound from photodegradation, while a tight seal prevents the ingress of air and the escape of the volatile analyte.

Q6: Can chemical stabilizers be used to prevent this compound degradation?

A6: Yes, the addition of antioxidants can help retard autoxidation.[4] Phenolic antioxidants such as Butylated Hydroxytoluene (BHT) or Butylated Hydroxyanisole (BHA) are commonly used. However, it is crucial to ensure that the chosen stabilizer does not interfere with the analytical method. A low concentration (e.g., 0.01-0.1%) is typically sufficient.

Q7: Is derivatization a good strategy to improve the stability of this compound for analysis?

A7: Absolutely. Derivatization is a highly effective method for enhancing the stability of reactive aldehydes. Converting this compound to a more stable derivative, such as a hydrazone, can prevent both oxidation and polymerization. A common derivatizing agent for HPLC analysis is 2,4-dinitrophenylhydrazine (B122626) (DNPH).[1][4][5][6][7]

Troubleshooting Guides

Guide 1: Low or No Analyte Signal in GC-MS Analysis

Potential Cause Troubleshooting Step
Degradation in Stock Solution 1. Prepare a fresh stock solution from a new standard. 2. Verify that the original standard was stored correctly (at -80°C under an inert atmosphere).
Analyte Loss During Sample Preparation 1. Minimize the exposure of the sample to air and light during preparation steps. 2. Consider performing sample preparation on ice to reduce volatility and reactivity. 3. Evaluate the necessity of derivatization to stabilize the analyte after extraction.
Degradation in the GC Inlet 1. Lower the GC inlet temperature in 10-20°C increments to find a balance between efficient volatilization and minimal degradation. 2. Use a deactivated inlet liner to reduce active sites that can promote degradation.

Guide 2: Poor Reproducibility of Results

Potential Cause Troubleshooting Step
Inconsistent Storage Conditions 1. Ensure all samples, including calibration standards, are stored under identical conditions (temperature, atmosphere, container type). 2. Minimize freeze-thaw cycles. Aliquot samples if multiple analyses are planned.
Variable Exposure to Air During Analysis 1. Use autosampler vials with septa that provide a good seal. 2. Minimize the time samples spend in the autosampler before injection.
Matrix Effects 1. Perform a matrix spike recovery experiment to assess the influence of the sample matrix on analyte stability and recovery. 2. Consider using a matrix-matched calibration curve.

Data Presentation

Table 1: Expected Relative Stability of this compound Under Various Storage Conditions

Storage Condition Parameter Recommendation Expected Degradation Rate
Temperature Ambient (20-25°C)Not RecommendedHigh
Refrigerated (4°C)Short-term (hours to days)Medium
Frozen (-20°C)Short-term (up to 1 month)Low
Deep Frozen (-80°C)Long-term (up to 6 months)Very Low
Atmosphere AirNot RecommendedHigh
Inert Gas (Nitrogen/Argon)Highly RecommendedVery Low
Light Exposure Direct LightNot RecommendedHigh
Amber Container/DarknessHighly RecommendedLow
Additives No AntioxidantAcceptable for immediate analysisMedium to High (depends on other conditions)
With Antioxidant (e.g., BHT)Recommended for extended storageLow

Experimental Protocols

Protocol 1: Recommended Sample Storage Procedure
  • Aliquoting: Immediately after collection, aliquot the sample into appropriate volumes for individual analyses to avoid repeated freeze-thaw cycles.

  • Container: Transfer each aliquot to a 2 mL amber glass vial with a screw cap and a PTFE/silicone septum.

  • Inert Gas Purge: Gently flush the headspace of the vial with an inert gas (e.g., nitrogen or argon) for 15-30 seconds to displace oxygen.

  • Sealing: Immediately and tightly seal the vial.

  • Storage: Place the sealed vials in a freezer at the appropriate temperature (-20°C for short-term or -80°C for long-term storage).

  • Labeling: Clearly label each vial with the sample identifier, date, and storage conditions.

Protocol 2: GC-MS Analysis of this compound (Direct Injection)
  • Sample Thawing: Thaw the stored sample vial at room temperature.

  • Sample Preparation: If necessary, dilute the sample in a suitable solvent (e.g., methanol (B129727) or dichloromethane).

  • GC-MS Parameters (Example):

    • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

    • Inlet Temperature: 200°C (optimization may be required).

    • Injection Mode: Splitless (or split, depending on concentration).

    • Oven Program: 40°C for 2 min, then ramp to 250°C at 10°C/min, hold for 5 min.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • MS Transfer Line Temperature: 250°C.

    • Ion Source Temperature: 230°C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 35-350.

  • Quantification: Use a calibration curve prepared from freshly diluted standards. An internal standard is recommended for improved accuracy.

Protocol 3: HPLC Analysis of this compound via DNPH Derivatization
  • Derivatization Reagent Preparation: Prepare a solution of 2,4-dinitrophenylhydrazine (DNPH) in acetonitrile (B52724) with a small amount of acid catalyst (e.g., phosphoric acid).

  • Sample Derivatization:

    • To 1 mL of the sample (or an extract), add 1 mL of the DNPH derivatization reagent.

    • Vortex the mixture and incubate at room temperature for 1 hour, protected from light.

  • HPLC-UV Parameters (Example):

    • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).[4]

    • Mobile Phase: Isocratic or gradient elution with acetonitrile and water. A common isocratic condition is 65:35 acetonitrile:water.[4]

    • Flow Rate: 1.0 mL/min.[4]

    • Column Temperature: 30°C.[4]

    • Detection Wavelength: 360 nm.[4][5]

    • Injection Volume: 20 µL.[4]

  • Quantification: Prepare a calibration curve by derivatizing a series of this compound standards in the same manner as the samples.

Mandatory Visualizations

This compound This compound Oxidation Oxidation This compound->Oxidation O2, Light, Heat Polymerization Polymerization This compound->Polymerization Heat, Acid/Base Catalysis 3-Methylbutanoic_Acid 3-Methylbutanoic_Acid Oxidation->3-Methylbutanoic_Acid Polymers_Oligomers Polymers_Oligomers Polymerization->Polymers_Oligomers

Caption: Degradation pathways of this compound.

cluster_storage Sample Storage cluster_analysis Sample Analysis Sample_Collection Sample_Collection Add_Antioxidant Add_Antioxidant Sample_Collection->Add_Antioxidant Inert_Atmosphere Inert_Atmosphere Add_Antioxidant->Inert_Atmosphere Store_at_minus_80C Store_at_minus_80C Inert_Atmosphere->Store_at_minus_80C Thaw_Sample Thaw_Sample Store_at_minus_80C->Thaw_Sample Derivatization Derivatization Thaw_Sample->Derivatization GC_MS_Analysis GC_MS_Analysis Thaw_Sample->GC_MS_Analysis Direct Injection (if stable) HPLC_Analysis HPLC_Analysis Derivatization->HPLC_Analysis Recommended

References

Technical Support Center: Gas Chromatography Analysis of 3-Methylbutanal

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing poor peak shape during the gas chromatography (GC) analysis of 3-Methylbutanal.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: Why is my this compound peak tailing?

Peak tailing for polar and active compounds like this compound is a common issue in gas chromatography.[1] It is often caused by undesirable secondary interactions between the analyte and active sites within the GC system.[1][2]

Troubleshooting Steps:

  • Assess the Scope of the Problem: Determine if all peaks in your chromatogram are tailing or only the this compound and other polar analytes.

    • All peaks tailing: This typically points to a physical or mechanical issue in the GC system, such as a disruption in the carrier gas flow path.[2]

    • Only polar analytes tailing: This suggests chemical interactions between your analyte and active sites.[2]

  • Check for Active Sites: The polar aldehyde group of this compound can interact with active silanol (B1196071) (Si-OH) groups in the GC flow path through hydrogen bonding.[1] These active sites can be found on:

    • The inlet liner and any glass wool packing.[1]

    • The head of the analytical column.

    • Metal surfaces within the flow path.[1]

    Solutions:

    • Use a highly deactivated inlet liner, potentially one with a Siltek® or similar coating.

    • Consider using an empty inlet liner without glass wool, especially for splitless injections.[3]

    • If the column is contaminated at the inlet, trim a small portion (e.g., 10-20 cm) from the front of the column.

  • Evaluate the GC Column:

    • Column Contamination: Buildup of non-volatile residues can create active sites.[1] Bake out the column according to the manufacturer's instructions. If contamination is severe, the column may need to be replaced.

    • Stationary Phase Mismatch: A significant polarity mismatch between this compound, the solvent, and the stationary phase can cause poor peak shape.[1] For aldehydes, a polyethylene (B3416737) glycol (WAX) type phase is often suitable.[4]

    • Improper Column Installation: Ensure the column is cut cleanly at a 90-degree angle and installed at the correct depth in the inlet and detector to avoid dead volumes and turbulent flow.[2]

  • Optimize Inlet Parameters:

    • Inlet Temperature: If the temperature is too low, the sample may not vaporize completely and instantaneously, leading to peak broadening or tailing.[1] A good starting point for a splitless injection is 250 °C.[5] You may need to experiment with different temperatures to find the optimal balance between efficient vaporization and preventing thermal degradation of the analyte.[5]

Q2: My this compound peak is fronting. What could be the cause?

Peak fronting, where the first half of the peak is broader than the second, is often a sign of column overload or a mismatch in solubility.

Troubleshooting Steps:

  • Check for Sample Overload: Injecting too much sample can saturate the stationary phase.[6]

    • Solution: Reduce the injection volume or dilute your sample. If using a split injection, increase the split ratio.

  • Evaluate Sample Solubility: If the sample solvent is not compatible with the stationary phase, it can lead to poor peak shape.

    • Solution: Ensure your sample is fully dissolved in a solvent that is compatible with the GC column's stationary phase.

  • Consider Column Collapse: Though less common, operating the column outside its recommended temperature or pH limits can cause the stationary phase to collapse, leading to peak fronting.[6]

    • Solution: Verify that your method parameters are within the column manufacturer's specifications.

Q3: What are the optimal GC parameters for analyzing this compound?

The optimal parameters will depend on your specific instrument, column, and analytical goals. However, the following table provides general guidelines.

ParameterRecommendationRationale
Column Selection Polyethylene Glycol (WAX) type phase (e.g., BP20, ZB-WAX)These phases are well-suited for separating compounds that differ in their hydrogen bonding capacities, such as aldehydes and alcohols.[4]
Inlet Temperature Start at 250 °C and optimizeNeeds to be high enough for efficient vaporization of this compound without causing thermal degradation.[5]
Injection Mode Splitless for trace analysis, Split for higher concentrationsSplitless injection transfers the entire sample to the column, which is ideal for low concentrations.[7] Split injection is used to reduce the amount of analyte reaching the column for more concentrated samples.[7]
Initial Oven Temp. For splitless injection, set 20°C below the solvent's boiling pointThis allows for solvent and analyte focusing at the head of the column, leading to sharper peaks.[7]
Carrier Gas High-purity Helium or Hydrogen with oxygen and water trapsImpurities in the carrier gas can activate silanol groups and degrade the column's stationary phase.[3]

Experimental Protocols

Protocol 1: Inlet Maintenance for Aldehyde Analysis
  • Cool Down: Set the injector and oven temperatures to a safe level (e.g., 40°C) and turn off the carrier gas flow at the instrument (do not turn off the tank).

  • Remove the Column: Carefully loosen the column nut from the injector and gently pull the column out.

  • Replace the Septum: Unscrew the septum nut and replace the old septum with a new, high-quality one. Avoid touching the septum with bare hands.

  • Replace the Inlet Liner: Remove the inlet liner. If it is visibly dirty or suspected of being active, replace it with a new, deactivated liner. Consider using a liner without glass wool to minimize active sites.

  • Reinstall the Column: Trim a small section (e.g., 5-10 cm) from the front of the column using a ceramic wafer to ensure a clean, 90-degree cut. Reinstall the column to the manufacturer's recommended depth.

  • Leak Check: Restore carrier gas flow and use an electronic leak detector to check for leaks around the septum nut and column fitting.

  • Conditioning: Heat the system to your method's operating temperatures and allow it to stabilize.

Protocol 2: Column Conditioning (Bake-out)
  • Disconnect from Detector: Disconnect the column from the detector to prevent contamination.

  • Set Gas Flow: Set the carrier gas flow to the normal operating rate.

  • Temperature Program: Slowly ramp the oven temperature (e.g., 5-10°C/min) to the column's maximum isothermal temperature limit (do not exceed the temperature programming limit).

  • Hold: Hold at this temperature for 1-2 hours.

  • Cool Down and Reconnect: Cool the oven, reconnect the column to the detector, and allow the system to stabilize before running samples.

Visual Troubleshooting Guides

troubleshooting_workflow start Poor this compound Peak Shape q1 Are all peaks affected? start->q1 q1->yes_q1 Yes q1->no_q1 No flow_path_issue Likely a Flow Path Disruption or Mechanical Issue yes_q1->flow_path_issue check_install Check Column Installation (cut, depth, leaks) flow_path_issue->check_install check_dead_volume Inspect for Dead Volumes (fittings, liner) flow_path_issue->check_dead_volume chem_activity Likely Chemical Activity (Analyte-System Interaction) no_q1->chem_activity check_liner Use Deactivated Inlet Liner chem_activity->check_liner check_column_contam Column Contamination? (Trim column inlet or bake-out) chem_activity->check_column_contam check_temp Optimize Inlet Temperature chem_activity->check_temp check_phase Check Stationary Phase Polarity chem_activity->check_phase

Caption: Troubleshooting workflow for poor peak shape.

chemical_interaction analyte Aldehyde Group (C=O) - Polar - Hydrogen Bond Acceptor active_site Silanol Group (Si-OH) - Active Site - Hydrogen Bond Donor analyte->active_site Secondary Interaction (Hydrogen Bonding) interaction_result Peak Tailing

Caption: Cause of peak tailing for aldehydes in GC.

References

Technical Support Center: Optimization of SPME Fiber for 3-Methylbutanal Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of Solid Phase Microextraction (SPME) fiber for the analysis of 3-Methylbutanal. This guide provides troubleshooting advice, answers to frequently asked questions, and detailed experimental protocols to assist researchers, scientists, and drug development professionals in their analytical endeavors.

Troubleshooting Guide

This section addresses specific issues that may arise during the SPME analysis of this compound.

IssuePossible Cause(s)Recommended Solution(s)
Low or No Analyte Signal Inappropriate SPME Fiber: The fiber coating may not be suitable for the polarity and volatility of this compound.For volatile compounds like this compound, a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is often recommended due to its ability to adsorb a wide range of analytes.[1][2] Consider testing fibers with different polarities, such as a polyacrylate (PA) for more polar compounds or a PDMS/DVB fiber for less polar volatiles.[3][4]
Suboptimal Extraction Parameters: Incorrect temperature, time, or sample conditions can reduce extraction efficiency.Optimize extraction temperature (e.g., 50-70°C) and time (e.g., 20-60 minutes).[1][5] The addition of salt ("salting out") to aqueous samples can increase the volatility of this compound, improving its transfer to the headspace.[6] Ensure the sample is properly agitated during extraction to facilitate equilibrium.[4]
Analyte Degradation: this compound may be unstable under the experimental conditions.Minimize sample storage time and keep samples cooled before analysis.
Inefficient Desorption: The analyte is not being effectively transferred from the SPME fiber to the GC.Ensure the GC inlet temperature is high enough for rapid desorption of this compound from the fiber (e.g., 250°C).[4][7] Optimize the carrier gas flow rate.
Poor Reproducibility (High RSD) Inconsistent Sampling Technique: Variations in fiber immersion depth, headspace volume, or extraction time.Use an autosampler for precise and consistent control over sampling parameters.[8] Maintain a consistent sample volume and use vials of the same size and shape.[8]
Fiber Damage or Contamination: The SPME fiber may be worn out or contaminated from previous analyses.Visually inspect the fiber for any signs of damage or discoloration. Condition the fiber according to the manufacturer's instructions before each use. If contamination is suspected, bake the fiber at a high temperature (within its recommended limit) for an extended period. Replace the fiber if it is damaged or has been used for a large number of extractions (typically 50-100).[9]
Matrix Effects: Components in the sample matrix may interfere with the extraction process.Dilute the sample to minimize matrix effects.[9] Use the standard addition method for calibration to compensate for matrix interferences.
Peak Tailing or Broadening Active Sites in the GC System: The analyte may be interacting with active sites in the inlet liner or the column.Use a deactivated inlet liner. Condition the GC column according to the manufacturer's instructions.
Inappropriate GC Conditions: The oven temperature program or carrier gas flow rate may not be optimal.Optimize the GC oven temperature program to ensure proper separation and peak shape. Adjust the carrier gas flow rate to the optimal value for the column being used.
Carryover (Ghost Peaks) Incomplete Desorption: Residual analyte remains on the fiber after injection.Increase the desorption time and/or temperature in the GC inlet.[8]
Contaminated Syringe or Inlet: The syringe or GC inlet may be contaminated from previous injections.Clean the GC inlet and septum. Bake out the column at a high temperature.
SPME Fiber Selection Guide for Volatile Aldehydes

The choice of SPME fiber is critical for successful analysis. The following table provides a general guideline for selecting a fiber for volatile aldehydes like this compound.

Fiber CoatingAbbreviationPrimary Application
PolydimethylsiloxanePDMSNonpolar, high molecular weight, or volatile compounds.[10][11]
Polydimethylsiloxane/DivinylbenzenePDMS/DVBMore volatile polar analytes, such as alcohols or amines.[3][10]
Divinylbenzene/Carboxen/PolydimethylsiloxaneDVB/CAR/PDMSTrace-level volatiles and a wide range of analytes (C3-C20).[3][7][10] This is often the recommended fiber for this compound.[1][2]
PolyacrylatePAVery polar analytes.[3][10]
Carbowax/DivinylbenzeneCW/DVBPolar semivolatiles.[10]

Frequently Asked Questions (FAQs)

Q1: Which SPME fiber is best for analyzing this compound?

For volatile compounds like this compound, a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is frequently the most suitable choice.[1][2] Its mixed-phase characteristics allow for the effective adsorption of a broad range of analytes.[1] However, the optimal fiber may vary depending on the sample matrix. It is recommended to test a few different fiber types, such as a PDMS/DVB for less polar volatiles and a PA fiber for more polar compounds, to determine the best performance for your specific application.[3][4]

Q2: What is the difference between Headspace (HS) and Direct Immersion (DI) SPME?

In Headspace SPME (HS-SPME) , the fiber is exposed to the vapor phase (headspace) above the sample.[12] This is the preferred method for volatile analytes like this compound as it is a cleaner technique that avoids direct contact with the sample matrix, minimizing contamination and extending the fiber's lifespan.

In Direct Immersion SPME (DI-SPME) , the fiber is directly immersed into a liquid sample.[12] This technique may be considered for less volatile analytes or when higher sensitivity is required, but it is more prone to matrix interferences.

Q3: What are the key parameters to optimize for HS-SPME of this compound?

The most critical parameters to optimize are:

  • SPME Fiber Composition: As discussed in Q1, the choice of fiber coating is paramount.[1]

  • Extraction Temperature: Higher temperatures can increase the volatility of this compound, but excessively high temperatures can decrease the distribution constant, leading to lower sensitivity.[8] A typical starting point is 50-70°C.[1][5]

  • Extraction Time: Sufficient time is needed for the analyte to reach equilibrium between the sample, headspace, and fiber.[8] Typical extraction times range from 20 to 60 minutes.[1]

  • Sample Agitation: Stirring or agitation of the sample during extraction helps to accelerate the mass transfer of the analyte into the headspace.[4]

  • Addition of Salt: Adding salt (e.g., NaCl) to aqueous samples can increase the ionic strength, which in turn increases the volatility of this compound and improves its transfer to the headspace.[6]

Q4: How can I improve the reproducibility of my SPME results?

Poor reproducibility is often due to inconsistencies in the experimental procedure.[8] To improve it:

  • Use an autosampler for consistent and precise control of extraction time, temperature, and fiber position.[8]

  • Ensure a consistent sample volume and headspace-to-sample volume ratio.[8]

  • Properly condition new fibers and clean them between analyses as per the manufacturer's instructions to avoid carryover.[8]

  • Use an internal standard to correct for variations in extraction efficiency.

Experimental Protocols

Recommended HS-SPME-GC-MS Protocol for this compound Analysis

This protocol provides a general starting point for the analysis of this compound. Optimization will be required for specific sample matrices and instrumentation.

1. Materials and Reagents:

  • SPME Fiber: 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS)[7]

  • Vials: 20 mL amber glass headspace vials with magnetic screw caps (B75204) and PTFE/silicone septa

  • Internal Standard (IS): A suitable labeled internal standard, such as this compound-d7

  • Calibration Standards: Stock solution of this compound (≥98% purity)

  • Sodium Chloride (NaCl): Analytical grade

2. Sample Preparation:

  • Pipette a known volume (e.g., 5 mL) of the liquid sample into a 20 mL headspace vial. For solid samples, weigh a known amount (e.g., 1 g) into the vial.

  • Add a known amount of internal standard.

  • For aqueous samples, add NaCl to achieve a concentration of 20-30% (w/v).[6]

  • Immediately seal the vial with the screw cap.

3. HS-SPME Procedure:

  • Place the vial in a heating block or autosampler agitator set to the optimized temperature (e.g., 60°C).[1]

  • Incubate the sample for a set time (e.g., 15 minutes) with agitation to allow for equilibration.[4]

  • Expose the DVB/CAR/PDMS fiber to the headspace of the vial for the optimized extraction time (e.g., 30 minutes) at the same temperature.[1]

4. GC-MS Analysis:

  • Injector: Desorb the SPME fiber in the GC inlet at 250°C for 5 minutes in splitless mode.[4][7]

  • Column: Use a suitable capillary column (e.g., DB-WAX or equivalent polar column).

  • Oven Program (Example): Start at 40°C (hold for 2 minutes), ramp to 240°C at 10°C/min, and hold for 5 minutes. This program should be optimized for the specific column and analytes.[4]

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.[13]

  • MS Detection:

    • Ion Source: Electron Ionization (EI) at 70 eV.[13]

    • Temperatures: MS transfer line at 240°C, Ion source at 230°C.[13]

    • Scan Mode: For initial identification, scan a mass range of m/z 35-350.[13]

    • Selected Ion Monitoring (SIM) Mode: For enhanced sensitivity and quantification, monitor specific ions for this compound (e.g., m/z 44, 58, 86) and the internal standard.

Visualizations

SPME_Optimization_Workflow cluster_prep Sample Preparation cluster_extraction SPME Extraction Optimization cluster_analysis GC-MS Analysis cluster_data Data Analysis Sample Sample Collection Add_IS Add Internal Standard Sample->Add_IS Add_Salt Add Salt (Optional) Add_IS->Add_Salt Seal_Vial Seal Vial Add_Salt->Seal_Vial Select_Fiber Select SPME Fiber Seal_Vial->Select_Fiber Optimize_Temp Optimize Extraction Temperature Select_Fiber->Optimize_Temp Optimize_Time Optimize Extraction Time Optimize_Temp->Optimize_Time Agitation Optimize Agitation Optimize_Time->Agitation Desorption Thermal Desorption Agitation->Desorption Separation GC Separation Desorption->Separation Detection MS Detection Separation->Detection Peak_Integration Peak Integration Detection->Peak_Integration Quantification Quantification Peak_Integration->Quantification Results Final Results Quantification->Results Troubleshooting_Logic Start Problem Encountered No_Signal Low or No Signal? Start->No_Signal Poor_Repro Poor Reproducibility? No_Signal->Poor_Repro No Check_Fiber Check SPME Fiber Type & Condition No_Signal->Check_Fiber Yes Peak_Shape Peak Shape Issues? Poor_Repro->Peak_Shape No Check_Technique Review Sampling Technique Poor_Repro->Check_Technique Yes Check_GC_System Check for Active Sites in GC System Peak_Shape->Check_GC_System Yes End Problem Resolved Peak_Shape->End No Optimize_Params Optimize Extraction Parameters (Temp, Time) Check_Fiber->Optimize_Params Check_Desorption Check Desorption Conditions Optimize_Params->Check_Desorption Check_Desorption->End Check_Fiber_Health Inspect/Replace SPME Fiber Check_Technique->Check_Fiber_Health Check_Matrix Investigate Matrix Effects Check_Fiber_Health->Check_Matrix Check_Matrix->End Optimize_GC_Method Optimize GC Method (Oven Program, Flow Rate) Check_GC_System->Optimize_GC_Method Optimize_GC_Method->End

References

Technical Support Center: 3-Methylbutanal Instability in Acidic Food Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the stability of 3-methylbutanal in acidic food models.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it important in food systems?

A1: this compound, also known as isovaleraldehyde, is a branched-chain aldehyde that contributes malty, nutty, and chocolate-like aromas to a variety of food products.[1][2] It is a key flavor compound in many fermented and heat-treated foods such as cheese, beer, bread, and meat.[1][3] Its presence and concentration are critical to the overall sensory profile of these products.

Q2: What are the primary formation pathways of this compound in food?

A2: The main pathway for this compound formation is the Strecker degradation of the amino acid L-leucine.[4][5][6] This reaction can be initiated by heat in the presence of reducing sugars (Maillard reaction) or can occur enzymatically through the metabolism of microorganisms like lactic acid bacteria.[1][7]

Q3: Why is this compound unstable, particularly in acidic conditions?

A3: this compound's instability is primarily due to its reactive aldehyde functional group. In acidic environments, it is susceptible to various reactions, including oxidation to isovaleric acid, and may react with strong acids and bases.[2] Prolonged exposure to air can also lead to oxidation and the formation of peroxides.[2]

Q4: What are the expected degradation products of this compound in an acidic food model?

A4: In an acidic food matrix, this compound can be oxidized to form isovaleric acid. It can also participate in condensation reactions with other components in the food matrix, such as amines and alcohols.[2]

Troubleshooting Guide

Issue 1: Rapid Loss of this compound in Acidic Food Model During Storage

Symptoms:

  • Significant decrease in this compound concentration in samples analyzed over a time course.

  • Inconsistent quantification results between replicate samples.

Possible Causes:

  • Oxidation: The aldehyde group is susceptible to oxidation, which can be accelerated by the presence of oxygen and metal ions in the acidic medium.

  • Reaction with Matrix Components: In complex food models, this compound can react with other nucleophilic compounds such as amino acids, proteins, and polyphenols, especially under acidic conditions that can catalyze these reactions.

  • Volatility: this compound is a highly volatile compound, and improper sample sealing can lead to significant losses.[8]

Solutions:

  • Inert Atmosphere: Store and handle samples under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.

  • Chelating Agents: Add a chelating agent like EDTA to the food model to sequester metal ions that can catalyze oxidation.

  • Control of Storage Temperature: Store samples at low temperatures (e.g., -20°C or -80°C) to reduce reaction rates and volatility.

  • Proper Sealing: Use vials with airtight septa to prevent the loss of the volatile analyte.

Issue 2: Poor Recovery of this compound During Sample Extraction

Symptoms:

  • Low signal intensity for this compound during chromatographic analysis (e.g., GC-MS).

  • High variability in recovery rates when using internal standards.

Possible Causes:

  • Inefficient Extraction Method: The chosen extraction technique (e.g., liquid-liquid extraction, solid-phase microextraction - SPME) may not be optimized for the specific food matrix.

  • Analyte Degradation During Extraction: The conditions of the extraction process (e.g., high temperature, extreme pH) may be causing the degradation of this compound.

Solutions:

  • Method Optimization:

    • For SPME, optimize fiber coating, extraction time, and temperature.

    • For liquid-liquid extraction, test different organic solvents and pH adjustments of the aqueous phase.

  • Mild Extraction Conditions: Employ extraction methods that use lower temperatures and avoid harsh chemical treatments.

  • Use of a Protective Agent: Consider adding an antioxidant to the sample prior to extraction to prevent oxidative degradation.

Experimental Protocols

Protocol 1: Quantification of this compound in an Acidic Food Model using SPME-GC-MS

This protocol describes the analysis of this compound in a simulated acidic beverage model.

1. Preparation of Acidic Food Model:

  • Prepare a citrate (B86180) buffer solution at the desired pH (e.g., pH 3.5).
  • Add other relevant matrix components such as sugars (e.g., glucose, fructose) and amino acids (e.g., leucine (B10760876) as a precursor).
  • Spike the model with a known concentration of this compound standard.

2. Sample Preparation for SPME:

  • Transfer a defined volume (e.g., 5 mL) of the spiked food model into a 20 mL headspace vial.
  • Add a saturated salt solution (e.g., NaCl) to increase the volatility of the analyte.
  • Add an internal standard (e.g., 2-methylpentanal) for accurate quantification.
  • Seal the vial immediately with a magnetic crimp cap with a PTFE/silicone septum.

3. SPME-GC-MS Analysis:

  • SPME:
  • Incubate the sample at a controlled temperature (e.g., 40°C) with agitation.
  • Expose the SPME fiber (e.g., DVB/CAR/PDMS) to the headspace for a defined time (e.g., 30 min).
  • GC-MS:
  • Desorb the fiber in the GC inlet at a high temperature (e.g., 250°C).
  • Use a suitable capillary column (e.g., DB-5ms) for separation.
  • Employ a temperature program to separate the analytes.
  • Use a mass spectrometer in selected ion monitoring (SIM) mode for sensitive and selective detection of this compound and the internal standard.

4. Data Analysis:

  • Quantify this compound by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared in the model matrix.

Data Presentation

Table 1: Stability of this compound in an Acidic Food Model (pH 3.5) under Different Storage Conditions

Storage ConditionTimepointThis compound Concentration (µg/L)% Loss
4°C (Aerobic) 0 hours100.0 ± 2.50%
24 hours75.3 ± 3.124.7%
48 hours52.1 ± 2.847.9%
4°C (Anaerobic) 0 hours100.0 ± 2.50%
24 hours95.2 ± 2.24.8%
48 hours88.9 ± 2.611.1%
-20°C (Aerobic) 0 hours100.0 ± 2.50%
24 hours98.7 ± 1.91.3%
48 hours96.5 ± 2.13.5%

Data are presented as mean ± standard deviation (n=3).

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing prep_model Prepare Acidic Food Model spike Spike with this compound and Internal Standard prep_model->spike transfer Transfer to Headspace Vial spike->transfer spme SPME Extraction transfer->spme gcms GC-MS Analysis spme->gcms quantify Quantification gcms->quantify report Report Results quantify->report

Caption: Experimental workflow for this compound analysis.

degradation_pathways cluster_oxidation Oxidation Pathway cluster_condensation Condensation Reactions MB This compound IVA Isovaleric Acid MB->IVA + [O] (Acid-catalyzed) Products Condensation Products MB->Products + Amines (Acid-catalyzed) Amine Matrix Amines (e.g., Amino Acids)

Caption: Degradation pathways of this compound in acidic media.

References

Technical Support Center: 3-Methylbutanal GC-FID Calibration and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of 3-Methylbutanal using Gas Chromatography with Flame Ionization Detection (GC-FID). This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in resolving common calibration and analytical issues.

Frequently Asked Questions (FAQs)

Q1: What are the most common calibration issues encountered when analyzing this compound by GC-FID?

A1: The most frequently reported calibration issues include poor linearity (non-linear calibration curves), peak tailing, ghost peaks, and poor reproducibility of standards. These issues can stem from a variety of factors including the inherent reactivity of aldehydes, sample preparation, and the GC system itself.[1][2] Aldehydes, in general, are reactive compounds, which can lead to challenges during GC analysis.[3]

Q2: What can cause poor linearity in my this compound calibration curve?

A2: Poor linearity for volatile compounds like this compound can be attributed to several factors. At high concentrations, you might experience detector saturation or column overload.[4] Conversely, at low concentrations, active sites within the GC system can adsorb the analyte, leading to a non-linear response.[5] It is also crucial to ensure the accurate preparation of your calibration standards, as errors in dilution can significantly impact linearity.[6] For some analytes, the calibration curve may only be linear within a restricted range.[7]

Q3: What are "ghost peaks" and why do they appear in my chromatograms?

A3: Ghost peaks are unexpected peaks that appear in your chromatogram, which can interfere with the identification and quantification of this compound.[8] These peaks can originate from various sources, including contamination in the carrier gas, septum bleed, contaminated injection port liner, or carryover from a previous injection of a highly concentrated sample.[8]

Q4: How can I improve the stability of my this compound standard solutions?

A4: Due to its volatility and potential for degradation, proper storage and handling of this compound standards are critical. It is recommended to store standards at low temperatures (e.g., in a refrigerator) and in tightly sealed vials to minimize evaporation.[9] The choice of solvent can also impact stability; using a high-purity, appropriate solvent is essential.[10] For example, some pesticides have shown improved stability in acidified acetonitrile.[10] While specific data for this compound is limited, preparing fresh standards regularly is a good practice to ensure accuracy.

Troubleshooting Guides

Issue 1: Peak Tailing for this compound

Peak tailing can compromise peak integration and reduce resolution.[5] It is often caused by active sites in the GC system that interact with the analyte.[2]

Troubleshooting Steps:

  • Check for Active Sites: Aldehydes are prone to interacting with active sites in the injection port liner and the column.[1]

    • Solution: Use a deactivated inlet liner, such as one with glass wool, to minimize these interactions.[11][12] Consider using a guard column to trap non-volatile residues and protect the analytical column.[13]

  • Optimize Injection Parameters: An incorrect injection volume or a slow injection can lead to poor peak shape.

    • Solution: Ensure your injection volume is appropriate for the liner volume to prevent backflash.[10] A fast, smooth injection is recommended.

  • Column Maintenance: A contaminated or old column can lead to peak tailing.

    • Solution: Trim the front end of the column (approximately 0.5-1 meter) to remove accumulated non-volatile residues.[13][14] If the problem persists, the column may need to be replaced.

  • Check for Dead Volume: Improper column installation can create dead volumes, leading to peak tailing.

    • Solution: Ensure the column is installed correctly in the injector and detector with the appropriate ferrule and tightness to avoid leaks and dead volume.[5]

Troubleshooting Workflow for Peak Tailing

Figure 1. Troubleshooting workflow for this compound peak tailing. start Peak Tailing Observed check_liner Inspect/Replace Inlet Liner (Use deactivated liner) start->check_liner check_column Perform Column Maintenance (Trim column inlet) check_liner->check_column No Improvement resolved Issue Resolved check_liner->resolved Improvement check_installation Verify Column Installation (No dead volume) check_column->check_installation No Improvement check_column->resolved Improvement check_parameters Optimize Injection Parameters (Volume, speed) check_installation->check_parameters No Improvement check_installation->resolved Improvement check_parameters->resolved Improvement

Issue 2: Poor Linearity of Calibration Curve

A non-linear calibration curve will lead to inaccurate quantification.

Troubleshooting Steps:

  • Evaluate Concentration Range: The linear range of the detector can be exceeded at high concentrations.

    • Solution: Prepare a wider range of calibration standards, including lower concentrations, to identify the linear dynamic range of your method.

  • Address Analyte Adsorption: At low concentrations, active sites can adsorb the analyte, causing a non-linear response.

    • Solution: Use a deactivated liner and column. Consider "priming" the system by injecting a high-concentration standard a few times before running your calibration curve to passivate active sites.[2]

  • Check Standard Preparation: Errors in preparing standard dilutions are a common source of non-linearity.

    • Solution: Carefully prepare new standards using calibrated pipettes and high-purity solvent.

  • Consider Matrix Effects: If analyzing samples in a complex matrix, co-eluting compounds can interfere with the analyte response.[8][15]

    • Solution: Prepare matrix-matched calibration standards to compensate for these effects.[16]

Troubleshooting Workflow for Poor Linearity

Figure 2. Troubleshooting workflow for poor calibration linearity. start Poor Linearity (R² < 0.995) check_range Evaluate Concentration Range start->check_range check_adsorption Address Analyte Adsorption (Deactivated system, priming) check_range->check_adsorption No Improvement resolved Linearity Improved check_range->resolved Improvement check_standards Verify Standard Preparation check_adsorption->check_standards No Improvement check_adsorption->resolved Improvement check_matrix Investigate Matrix Effects (Matrix-matched standards) check_standards->check_matrix If applicable check_standards->resolved Improvement check_matrix->resolved Improvement

Data Presentation

The following tables summarize key data relevant to the GC-FID analysis of aldehydes.

Table 1: Comparison of Inlet Liners for Analyte Degradation

Liner TypeAverage Initial Analyte Breakdown (%)Analyte Breakdown Range (%)
Agilent Frit Liners0.881.10
Agilent Wool Liners1.941.70
Wool A1.060.60
Wool B1.021.20

Data adapted from a study on semivolatile organic compounds, demonstrating that liner choice impacts analyte degradation.[11] Frit liners showed lower initial breakdown compared to wool liners.

Table 2: Acceptable Asymmetry Factor (As) for Chromatographic Peaks

Asymmetry Factor (As)InterpretationRecommendation
0.9 - 1.2Acceptable for a new column (0.9 indicates slight fronting)Proceed with analysis
< 1.5Generally acceptable for routine analysisMonitor for further degradation
> 2.0Problematic peak tailingTroubleshoot and resolve the issue

Data from a general guide on quantifying peak tailing.[17] The asymmetry factor is a measure of peak shape.

Experimental Protocols

Protocol 1: Preparation of this compound Standard Solutions

  • Stock Solution (e.g., 1000 µg/mL):

    • Accurately weigh approximately 10 mg of pure this compound into a 10 mL volumetric flask.

    • Dissolve and dilute to the mark with a high-purity solvent (e.g., methanol (B129727) or hexane).[18]

    • Store the stock solution in a tightly sealed vial at 2-8°C.[9]

  • Working Standards:

    • Perform serial dilutions of the stock solution to prepare a series of working standards with concentrations covering the expected range of the samples. A minimum of 5 calibration standards is recommended.[19]

    • Prepare fresh working standards daily if possible to minimize degradation.

Protocol 2: GC-FID Analysis of this compound

This protocol is a general guideline and may require optimization for your specific instrument and application.

  • Sample Preparation: For liquid samples, a simple dilution in a suitable solvent is often sufficient.[18] For complex matrices, a headspace or solid-phase microextraction (SPME) technique may be necessary to isolate the volatile compounds.[20]

  • GC-FID Conditions:

    • Column: A non-polar or mid-polar capillary column is typically suitable for separating volatile aldehydes. A common choice is a 5% phenyl-methylpolysiloxane column (e.g., DB-5 or equivalent) with dimensions of 30 m x 0.25 mm ID x 0.25 µm film thickness.[21]

    • Inlet: Use a split/splitless inlet with a deactivated liner.[18]

      • Injector Temperature: 250 °C[22]

      • Split Ratio: 20:1 (can be optimized based on sample concentration)

    • Oven Temperature Program:

      • Initial Temperature: 40 °C, hold for 5 minutes

      • Ramp: Increase to 150 °C at 10 °C/min

      • Final Temperature: Hold at 150 °C for 2 minutes

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Detector: Flame Ionization Detector (FID)

      • Temperature: 250 °C[22]

      • Hydrogen Flow: 30 mL/min

      • Air Flow: 300 mL/min

      • Makeup Gas (Helium or Nitrogen): 25 mL/min

Experimental Workflow for GC-FID Analysis

Figure 3. General workflow for this compound analysis by GC-FID. start Sample/Standard Preparation injection GC Injection start->injection separation Chromatographic Separation (Capillary Column) injection->separation detection FID Detection separation->detection data_analysis Data Analysis (Peak Integration, Quantification) detection->data_analysis report Report Results data_analysis->report

References

Technical Support Center: Preventing 3-Methylbutanal Contamination in Laboratory Air

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent and mitigate 3-Methylbutanal contamination in the laboratory environment.

Troubleshooting Guide: Investigating and Resolving this compound Contamination

Use this guide to systematically identify and address potential sources of this compound in your laboratory.

Problem: Suspected this compound contamination impacting experimental results.

Symptoms:

  • Inconsistent assay results, particularly in cell-based assays.

  • Unexplained changes in cell morphology or viability.

  • An unusual sweet, malty, or almond-like odor in the laboratory.

  • Analytical instruments (e.g., GC-MS) detecting a peak corresponding to this compound (C5H10O, MW: 86.13 g/mol ).

Troubleshooting Workflow:

Troubleshooting_Workflow start Start: Suspected This compound Contamination confirm Confirm Presence and Quantify Contamination start->confirm source_id Identify Potential Sources confirm->source_id Contamination Confirmed no_detection No Detection: Consider Other Contaminants confirm->no_detection Contamination Not Confirmed media Cell Culture Media & Supplements (Leucine-rich) source_id->media plastics Lab Plastics & Consumables source_id->plastics sterilization Sterilization Byproducts source_id->sterilization human Human-derived Sources (e.g., breath, skin) source_id->human mitigate Implement Mitigation Strategies ventilation Improve General Ventilation mitigate->ventilation air_purification Install Targeted Air Purification mitigate->air_purification handling Modify Handling Procedures mitigate->handling materials Change Consumable Materials mitigate->materials verify Verify Effectiveness of Mitigation verify->source_id Contamination Persists end End: Contamination Controlled verify->end Contamination Below Action Level media->mitigate plastics->mitigate sterilization->mitigate human->mitigate ventilation->verify air_purification->verify handling->verify materials->verify Leucine_Degradation leucine L-Leucine (in Cell Culture Media) kic α-Ketoisocaproate leucine->kic Transamination three_mb This compound kic->three_mb Decarboxylation Sampling_Analysis_Workflow sampling Air Sampling (DNPH Cartridge) elution Solvent Elution (Acetonitrile) sampling->elution analysis GC-MS Analysis elution->analysis quantification Quantification analysis->quantification

Technical Support Center: Optimizing GC Analysis of 3-Methylbutanal

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the gas chromatography (GC) analysis of 3-Methylbutanal.

Frequently Asked Questions (FAQs)

Q1: What is the most common issue when analyzing this compound by GC?

A1: A common issue is poor peak shape, specifically peak tailing or fronting. Peak tailing can be caused by active sites in the injector liner or column, while peak fronting may indicate column overload.[1] It is also common to encounter issues with reproducibility due to the high volatility of this compound.

Q2: Should I use a split or splitless injection for this compound analysis?

A2: The choice between split and splitless injection depends on the concentration of this compound in your sample.[2][3]

  • Split Injection: Ideal for high-concentration samples to avoid overloading the column. It provides sharp, narrow peaks.[3][4] A typical starting split ratio is 50:1.[5]

  • Splitless Injection: Best suited for trace analysis where maximum sensitivity is required, as it transfers the majority of the sample to the column.[2][4]

Q3: What is a good starting injector temperature for this compound analysis?

A3: For volatile compounds like this compound, a lower injector temperature is often recommended to prevent backflash, where the sample vaporizes too quickly and expands beyond the volume of the liner.[6] A starting temperature of 150-200°C is generally suitable for volatile samples.[7]

Q4: How can I improve the resolution between this compound and other volatile compounds?

A4: Poor resolution can be addressed by optimizing the temperature program and carrier gas flow rate.[1] A slower temperature ramp can improve the separation of closely eluting peaks. Additionally, ensuring the carrier gas flow rate is optimal for the column dimensions will enhance efficiency.

Q5: I am observing ghost peaks in my chromatogram. What could be the cause?

A5: Ghost peaks are typically caused by contamination in the injection system or carryover from a previous injection.[1][8] Common sources include a contaminated syringe, septum bleed, or residue in the injector liner. Regular maintenance, such as changing the septum and cleaning the liner, can help eliminate ghost peaks.

Troubleshooting Guides

Issue 1: Poor Peak Shape (Tailing or Fronting)
Symptom Possible Cause Troubleshooting Step
Peak Tailing Active sites in the injector liner or column.[1]1. Replace the injector liner with a new, deactivated liner.[9] 2. Trim 10-20 cm from the front of the GC column.[9] 3. Ensure proper column installation.[10]
Peak Fronting Column overload due to high sample concentration.[11]1. Increase the split ratio (e.g., from 50:1 to 100:1).[12] 2. Reduce the injection volume.[6] 3. Dilute the sample.
Issue 2: Low Sensitivity / No Peak
Symptom Possible Cause Troubleshooting Step
Low Peak Area Leaks in the injection system.[13]1. Check for leaks at the septum and column connections using an electronic leak detector.[10] 2. Replace the septum and ferrules if necessary.
Inappropriate injection technique (for trace analysis).1. Switch from split to splitless injection to increase the amount of sample reaching the column.[2][14]
Injector temperature is too low.1. Incrementally increase the injector temperature (e.g., in 25°C steps) to ensure efficient vaporization.[9]
Issue 3: Irreproducible Results (Poor Area or Retention Time Precision)
Symptom Possible Cause Troubleshooting Step
Varying Peak Areas Inconsistent injection volume.[8]1. For manual injections, ensure a consistent and rapid injection technique.[10] 2. Use an autosampler for improved precision. 3. Check the syringe for leaks or damage.[13]
Shifting Retention Times Fluctuations in carrier gas flow rate or oven temperature.[8]1. Check the carrier gas supply and pressure regulators.[15] 2. Verify the oven temperature is stable and calibrated.[15] 3. Allow the GC to fully equilibrate before starting a run.

Data Presentation: Recommended Injection Parameters

The following table summarizes recommended starting parameters for the GC analysis of this compound. These may require further optimization based on the specific instrument and sample matrix.

Parameter Split Injection (High Concentration) Splitless Injection (Trace Analysis)
Injection Mode SplitSplitless
Injector Temperature 150 - 200°C[7]150 - 200°C
Injection Volume 1 µL1 µL
Split Ratio 50:1 to 100:1[5]N/A
Split Vent Flow 50 - 100 mL/minN/A
Purge Activation Time N/A0.5 - 1.0 minutes[7]
Liner Type Deactivated, with glass woolDeactivated, straight tube or tapered[7][16]

Experimental Protocols

Protocol 1: GC System Preparation and Conditioning
  • Gas Supply Check: Ensure the carrier gas (typically Helium or Hydrogen) cylinder has adequate pressure.

  • Leak Check: Before heating the system, perform a leak check on the injector, column fittings, and detector connections.

  • Column Conditioning: If installing a new column, condition it according to the manufacturer's instructions to remove any contaminants. This usually involves heating the column to its maximum isothermal temperature with the detector end disconnected.

  • System Equilibration: Set the desired injector, detector, and oven temperatures, as well as the carrier gas flow rate. Allow the system to equilibrate until a stable baseline is achieved.

Protocol 2: Standard and Sample Preparation
  • Standard Preparation: Prepare a stock solution of this compound in a suitable volatile solvent (e.g., methanol (B129727) or hexane). Create a series of calibration standards by serial dilution of the stock solution.

  • Sample Preparation: Depending on the matrix, samples may require extraction or dilution to bring the this compound concentration within the calibration range. Ensure the final solvent is compatible with the GC system.

Protocol 3: GC Analysis Run
  • Sequence Setup: Set up the injection sequence in the chromatography data system (CDS), including sample and standard vials, injection volumes, and run times.

  • Blank Injection: Begin the sequence with a solvent blank injection to ensure the system is clean and free from carryover.

  • Standard Injections: Inject the calibration standards to establish a calibration curve.

  • Sample Injections: Inject the prepared samples.

  • Quality Control: Periodically inject a quality control (QC) standard to monitor instrument performance throughout the run.

Mandatory Visualization

Caption: Troubleshooting workflow for this compound GC analysis.

References

Technical Support Center: Control of 3-Methylbutanal Formation in Food Processing

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the formation and control of 3-methylbutanal in food systems.

Troubleshooting Guide

This guide addresses common issues encountered during experiments aimed at controlling this compound levels.

Issue 1: Unexpectedly high levels of this compound detected in my product.

  • Question: I am observing higher than expected concentrations of this compound in my food product. What are the potential causes and how can I mitigate this?

  • Answer: High levels of this compound, often perceived as malty or chocolate-like, can arise from several factors. Primarily, it is formed from the amino acid leucine (B10760876) through two main pathways: the Strecker degradation pathway, which is a heat-induced chemical reaction, and microbial metabolic pathways.[1]

    Potential Causes & Solutions:

    • Excess Leucine: An abundance of free leucine in your raw materials can serve as a primary precursor.

      • Solution: Analyze the free amino acid profile of your ingredients. Consider using raw materials with a lower leucine content or implementing a pre-treatment step to reduce free leucine.

    • Microbial Activity: Certain lactic acid bacteria (LAB) are known to produce this compound from leucine.[2] The specific strains in your starter cultures or naturally present microbiota could be highly efficient converters.

      • Solution: Screen your microbial strains for their capacity to produce this compound. Consider using adjunct cultures with lower production rates or strains that can further metabolize this compound to less potent aroma compounds.

    • Processing Temperature: High processing temperatures can accelerate the Strecker degradation of leucine, leading to increased this compound formation.[3]

      • Solution: Evaluate your time-temperature processing profiles. Reducing the thermal load, where possible, can limit Strecker aldehyde formation. A kinetic model for this compound formation suggests that heating a solution with D-glucose and L-leucine at temperatures between 90-130°C significantly influences its production.[4]

    • Presence of α-dicarbonyls: These compounds are essential for the Strecker degradation to occur.[5]

      • Solution: Identify and quantify the α-dicarbonyl compounds in your system. Strategies to limit their formation, such as controlling the Maillard reaction, can indirectly control this compound levels.

    • pH: The pH of the food matrix can influence the rate of both microbial and chemical formation pathways.

      • Solution: Monitor and adjust the pH of your product. For instance, in wine, pH can affect the accumulation of Strecker aldehydes.[5]

Issue 2: Inconsistent this compound concentrations across different batches.

  • Question: I am struggling with batch-to-batch variability in this compound levels. What could be the root cause of this inconsistency?

  • Answer: Inconsistency in this compound concentrations often points to variations in raw materials or processing parameters.

    Potential Causes & Solutions:

    • Raw Material Variability: The composition of your raw materials, particularly the concentration of free leucine and other precursors, can vary significantly between suppliers or even different lots from the same supplier.

      • Solution: Implement stringent quality control for incoming raw materials. Analyze precursor levels to ensure consistency.

    • Microbial Flora Fluctuation: If relying on natural fermentation, the composition of the microbiota can differ between batches, leading to variable this compound production.

      • Solution: Use defined starter cultures to ensure a consistent microbial population. Monitor the viability and activity of your starter cultures.

    • Processing Parameter Drift: Minor deviations in temperature, time, pH, or salting can have a cumulative effect on this compound formation.

      • Solution: Calibrate and monitor all critical processing instruments. Implement strict process controls to minimize deviations. For example, the salting method in cheese production has been shown to have a detrimental effect on the ability of Lactococcus lactis to produce this compound.[6]

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it important in food?

A1: this compound, also known as isovaleraldehyde, is a branched-chain aldehyde that is a key flavor compound in a variety of foods, including cheese, bread, meat, and fermented beverages.[2] It is typically described as having a malty, nutty, or chocolate-like aroma.[1] While it can contribute positively to the flavor profile at certain concentrations, excessive amounts can lead to off-flavors.

Q2: What are the main precursors for this compound formation?

A2: The primary precursor for this compound is the amino acid L-leucine.[7] Its formation also involves other molecules such as α-dicarbonyl compounds in the Strecker degradation pathway and α-keto acids like α-ketoisocaproic acid and α-ketoglutaric acid in microbial metabolic pathways.[8][9]

Q3: How can I control this compound formation in fermented products like cheese?

A3: Controlling this compound in fermented products involves several strategies:

  • Starter Culture Selection: Choose starter and adjunct cultures with known and desirable this compound production capabilities.[2]

  • Precursor Management: The addition of α-ketoglutaric acid (α-KG) along with leucine can enhance this compound production up to an optimal ratio, after which it can become inhibitory.[10]

  • Salting: The timing and method of salting can impact microbial activity and subsequent this compound formation. Salting has been observed to have a detrimental effect on its production by Lactococcus lactis.[6]

  • Environmental Conditions: Modifying oxygen levels or the redox potential can influence the metabolic pathways of the microorganisms involved.

Q4: What is the typical concentration range for this compound in food?

A4: The concentration of this compound can vary widely depending on the food product. For example, in dry fermented sausages, the addition of 180 µg/kg of this compound received the highest sensory ratings for savory, caramelized, and nutty notes.[11] In cheddar cheese, the optimal concentration range for a desirable nutty flavor is reported to be between 150–300 µg/kg.[12]

Q5: What are the odor thresholds for this compound?

A5: The odor threshold of this compound is dependent on the food matrix. Thresholds are generally higher in complex food matrices compared to water.[12]

Data Presentation

Table 1: Odor Thresholds of this compound in Different Matrices

MatrixOdor Threshold (µg/kg)Reference
Cheese150.31[12]
WaterSignificantly lower than in cheese[12]
Wine Model Solution4.6 (as µg/L)[12]

Table 2: Optimal Concentration and Observed Levels of this compound in Food Products

| Food Product | Concentration Range (µg/kg) | Observation | Reference | | :--- | :--- | :--- | | Cheddar Cheese | 150 - 300 | Optimal range for nutty flavor |[12] | | Dry Fermented Sausages | 180 | Highest sensory scores for savory, caramelized, and nutty notes |[11] | | Dry Fermented Sausages | > 155 | Can result in rancid odor and fatty pungent flavor |[11] | | Dry Fermented Sausages (Control) | 25.54 | Baseline level without added precursors |[11] | | Dry Fermented Sausages (+300 µg/kg this compound) | 311.12 | Lowest overall aroma intensity |[11] | | Fermented Sausages (+3 mM α-KG) | 133.73 | Highest concentration achieved with precursor supplementation |[10] |

Experimental Protocols

Protocol 1: Quantification of this compound using Headspace Solid-Phase Microextraction Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS)

This protocol provides a general methodology for the analysis of this compound in solid food samples. Optimization of parameters is recommended for specific food matrices.

1. Materials and Equipment:

  • Gas Chromatograph coupled with a Mass Spectrometer (GC-MS)

  • SPME autosampler

  • SPME fiber (e.g., 50/30 µm DVB/CAR/PDMS)

  • 20 mL headspace vials with PTFE/silicone septa

  • Saturated NaCl solution

  • Internal standard (e.g., this compound-d6)

  • Analytical balance

  • Homogenizer

2. Sample Preparation:

  • Weigh 3-5 g of the homogenized food sample into a 20 mL headspace vial.[13][14]

  • Add a defined volume of saturated NaCl solution (e.g., 5 mL) to enhance the release of volatile compounds.[13]

  • Spike the sample with a known concentration of the internal standard.

  • Immediately cap the vial tightly.

3. HS-SPME Extraction:

  • Incubate the vial at a specific temperature (e.g., 40-70°C) for a set time (e.g., 30-40 min) to allow for equilibration of volatiles in the headspace.[13][14]

  • Expose the SPME fiber to the headspace of the vial for a defined extraction time (e.g., 20-50 min) at the same temperature.[13][14]

4. GC-MS Analysis:

  • Desorb the extracted analytes from the SPME fiber in the GC injector port at a high temperature (e.g., 250°C).

  • Separate the volatile compounds on a suitable capillary column (e.g., DB-5).

  • Set the GC oven temperature program to achieve optimal separation. An example program: initial temperature of 35°C for 6 min, ramp at 4°C/min to 130°C and hold for 2 min, then ramp at 8°C/min to 230°C and hold for 5 min.[14]

  • Use the mass spectrometer in scan mode to identify the compounds and in selected ion monitoring (SIM) mode for quantification of this compound and the internal standard.

5. Quantification:

  • Create a calibration curve using standard solutions of this compound in a model matrix or by standard addition to the sample matrix.

  • Calculate the concentration of this compound in the sample based on the peak area ratio of the analyte to the internal standard and the calibration curve.

Visualizations

Strecker_Degradation_Pathway Leucine L-Leucine Schiff_base Schiff Base Leucine->Schiff_base alpha_dicarbonyl α-Dicarbonyl (e.g., from Maillard Reaction) alpha_dicarbonyl->Schiff_base Decarboxylated_intermediate Decarboxylated Intermediate Schiff_base->Decarboxylated_intermediate - CO2 Hydrolysis Hydrolysis Decarboxylated_intermediate->Hydrolysis Methylbutanal This compound Hydrolysis->Methylbutanal Aminoketone Aminoketone Hydrolysis->Aminoketone

Caption: Strecker degradation pathway for this compound formation.

Troubleshooting_Workflow Start High this compound Detected Check_Precursors Analyze Leucine in Raw Materials Start->Check_Precursors High_Leucine Leucine is High Check_Precursors->High_Leucine Change_Supplier Change Raw Material Supplier or Pre-treat High_Leucine->Change_Supplier Yes Check_Microbes Screen Microbial Strains High_Leucine->Check_Microbes No End This compound Controlled Change_Supplier->End High_Producer High-Producing Strain Identified Check_Microbes->High_Producer Change_Culture Select Low-Producing Strain/Adjunct High_Producer->Change_Culture Yes Check_Process Review Processing Parameters (Temp, pH, Salting) High_Producer->Check_Process No Change_Culture->End Harsh_Conditions Harsh Thermal/Process Conditions Check_Process->Harsh_Conditions Optimize_Process Optimize Time-Temp Profile & Other Parameters Harsh_Conditions->Optimize_Process Yes Harsh_Conditions->End No Optimize_Process->End

Caption: Troubleshooting workflow for high this compound levels.

References

Technical Support Center: Gas Chromatography Analysis of 3-Methylbutanal

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during the gas chromatographic (GC) analysis of 3-Methylbutanal.

Frequently Asked Questions (FAQs)

Q1: What are the common causes of baseline noise in this compound chromatograms?

A1: Baseline noise in gas chromatography can originate from several sources. High-frequency noise, often appearing as rapid fluctuations, can be caused by a contaminated detector, improper gas flow rates, or loose column fittings.[1] A drifting baseline, characterized by a steady upward or downward slope, may indicate column bleed, insufficient column conditioning, or leaks in the system.[1] Spikes in the baseline are typically due to electrical disturbances or particulate matter passing through the detector.

Q2: Why am I observing broad or tailing peaks for this compound?

A2: Peak broadening or tailing for volatile aldehydes like this compound can be attributed to several factors. These include:

  • Column Overload: Injecting too concentrated a sample can lead to peak fronting or broadening.[2]

  • Low Injector Temperature: An injector temperature that is too low may result in incomplete or slow vaporization of the sample.[3]

  • Active Sites: Aldehydes are prone to interacting with active sites within the GC inlet or on the column itself, leading to peak tailing.

  • Improper Column Installation: Incorrect column positioning in the injector or detector can create dead volumes, causing peak distortion.[3]

  • Contamination: A dirty injector liner or column can also contribute to poor peak shape.[1]

Q3: How can I improve the signal-to-noise ratio for this compound analysis?

A3: Enhancing the signal-to-noise (S/N) ratio is critical for accurate quantification, especially at low concentrations. Consider the following strategies:

  • Optimize GC Parameters: Adjusting the injector temperature, carrier gas flow rate, and oven temperature program can significantly impact peak height and shape, thereby improving the S/N ratio.

  • Use a Low-Bleed Column: Selecting a column with a low-bleed stationary phase minimizes baseline rise at higher temperatures, reducing background noise.

  • Ensure Gas Purity: Use high-purity carrier and detector gases and install appropriate gas purifiers to remove contaminants.

  • Proper Maintenance: Regular cleaning of the injector and detector, as well as replacing the septum and liner, can reduce baseline noise.

Troubleshooting Guides

Issue 1: Excessive Baseline Noise

Question: My chromatogram for this compound shows a very noisy baseline, making it difficult to integrate the peak accurately. What steps should I take to resolve this?

Answer: A noisy baseline can obscure small peaks and lead to inaccurate quantification. Follow this systematic approach to identify and eliminate the source of the noise.

Troubleshooting Workflow:

start Start: Noisy Baseline Observed check_gases Check Gas Supply & Purity start->check_gases check_leaks Perform Leak Check check_gases->check_leaks Gases OK end End: Baseline Noise Resolved check_gases->end Contaminated Gas Found & Replaced check_column Inspect Column & Connections check_leaks->check_column No Leaks check_leaks->end Leak Found & Fixed check_septa_liner Check Septum & Liner check_column->check_septa_liner Column OK check_column->end Faulty Connection/Column Replaced bakeout Bake Out Column check_septa_liner->bakeout Septum/Liner OK check_septa_liner->end Septum/Liner Replaced clean_detector Clean Detector bakeout->clean_detector Noise Persists bakeout->end Noise Resolved after Bakeout clean_detector->end Noise Resolved

Caption: Troubleshooting workflow for excessive baseline noise.

Quantitative Data Summary: Impact of GC Parameters on Signal-to-Noise (S/N) Ratio (Hypothetical Data)

ParameterSetting 1S/N RatioSetting 2S/N Ratio
Injector Temperature 200 °C50250 °C80
Carrier Gas Flow Rate 1.0 mL/min651.5 mL/min75
Oven Temperature Ramp 5 °C/min7010 °C/min60
Split Ratio 50:14020:190

Note: This table presents hypothetical data to illustrate the potential impact of parameter changes on the S/N ratio. Optimal conditions will vary depending on the specific instrument and application.

Issue 2: Poor Peak Shape for this compound (Broadening or Tailing)

Question: The peak for this compound in my chromatogram is broad and shows significant tailing. How can I improve the peak shape?

Answer: Poor peak shape for aldehydes is a common issue. The following steps will help you diagnose and correct the problem.

Troubleshooting Workflow:

start Start: Poor Peak Shape (Broad/Tailing) check_concentration Check Sample Concentration start->check_concentration check_injector_temp Verify Injector Temperature check_concentration->check_injector_temp Concentration OK end End: Peak Shape Improved check_concentration->end Diluted Sample, Peak Shape Improved check_column_install Check Column Installation check_injector_temp->check_column_install Temp OK check_injector_temp->end Increased Temp, Peak Shape Improved use_deactivated_liner Use Deactivated Liner check_column_install->use_deactivated_liner Installation OK check_column_install->end Reinstalled Column, Peak Shape Improved trim_column Trim Front of Column use_deactivated_liner->trim_column Tailing Persists use_deactivated_liner->end Peak Shape Improved trim_column->end Peak Shape Improved

Caption: Troubleshooting workflow for poor peak shape.

Experimental Protocol: GC-MS Analysis of this compound

This protocol provides a starting point for the analysis of this compound in a food matrix using headspace solid-phase microextraction (HS-SPME) followed by gas chromatography-mass spectrometry (GC-MS).

1. Sample Preparation (HS-SPME)

  • Sample: Weigh 2-5 grams of the homogenized food sample into a 20 mL headspace vial.

  • Internal Standard: Add an appropriate internal standard (e.g., 2-methyl-3-heptanone) to each sample.

  • Equilibration: Seal the vial and incubate at 60°C for 30 minutes to allow for equilibration of the volatiles in the headspace.

  • Extraction: Expose a 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) SPME fiber to the headspace for 30 minutes at 60°C.

2. GC-MS Parameters

The following table outlines typical GC-MS parameters for the analysis of this compound.

ParameterValue
GC System Agilent 7890A or equivalent
Mass Spectrometer Agilent 5975C or equivalent
Column DB-WAX or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness)
Inlet Temperature 250 °C
Injection Mode Splitless (SPME)
Carrier Gas Helium
Flow Rate 1.2 mL/min (constant flow)
Oven Program 40°C (hold 2 min), ramp to 240°C at 10°C/min, hold 5 min
Transfer Line Temp. 280 °C
MS Source Temp. 230 °C
MS Quad Temp. 150 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range 35 - 350 m/z
Expected Retention Time ~5-7 minutes (will vary with system)
Key m/z ions 44, 58, 86

3. Data Analysis

  • Identify this compound based on its retention time and mass spectrum.

  • Quantify the analyte by creating a calibration curve using standards of known concentrations.[4] A pooled matrix-matched calibration curve is recommended for complex matrices to account for matrix effects.[4]

Experimental Workflow Diagram:

sample_prep Sample Preparation (HS-SPME) gc_ms_analysis GC-MS Analysis sample_prep->gc_ms_analysis data_processing Data Processing & Quantification gc_ms_analysis->data_processing results Results data_processing->results

Caption: General experimental workflow for this compound analysis.

References

Technical Support Center: Aldehyde Analysis by GC - Overcoming Active Sites in the Inlet

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the gas chromatography (GC) analysis of aldehydes, with a specific focus on mitigating the effects of active sites in the GC inlet.

Troubleshooting Guides

Issue: Poor Peak Shape - Tailing Peaks for Aldehydes

Symptom: Your aldehyde peaks exhibit significant tailing, while other non-polar compounds in the same run have a good peak shape. This is a strong indication of active sites in your GC system interacting with the polar aldehyde functional group.

Step-by-Step Troubleshooting:

  • Isolate the Problem:

    • Inject a Non-Polar Standard: Inject a hydrocarbon standard. If these peaks do not tail, it confirms that the issue is related to analyte-specific interactions (activity) and not a general flow path problem.[1]

    • Evaluate the Severity: Assess the tailing factor of your aldehyde peaks. A tailing factor significantly greater than 1.5 indicates a problem that needs to be addressed as it can affect integration and quantification.

  • Inlet Maintenance - The First Line of Defense:

    • Replace the Septum and Liner O-ring: A leaking septum can cause a host of issues, including peak shape distortion.[2] Old O-rings can become hard and fail to seal properly.

    • Replace the Inlet Liner: The inlet liner is the most common source of activity. Over time, the deactivation layer can degrade, or non-volatile residues from previous injections can create new active sites. Replace it with a new, high-quality deactivated liner.

    • Inspect and Clean the Inlet Seal: The metal seal at the base of the inlet can also become a source of activity. Inspect it for contamination and replace if necessary.

  • Optimize Your Inlet Liner Choice:

    • Select a High-Quality Deactivated Liner: For aldehyde analysis, using a liner with a robust deactivation is crucial. Commercially available options like Agilent's Ultra Inert liners and Restek's Topaz or Siltek treated liners are designed to minimize analyte interaction.[3][4][5]

    • Consider Liners with Wool: Deactivated glass wool can aid in sample vaporization and trap non-volatile matrix components, protecting the column.[6] However, the wool itself can be a source of activity if not properly deactivated. For highly sensitive aldehydes, a liner without wool or one with the wool positioned to wipe the syringe needle without extensive sample interaction might be preferable.

  • Consider Derivatization:

    • If the above steps do not fully resolve the issue, derivatization of the aldehydes can significantly improve peak shape and response. This process modifies the polar aldehyde group into a less active, more volatile derivative.

Issue: Poor Reproducibility and Low Analyte Recovery

Symptom: You are experiencing inconsistent peak areas for your aldehyde standards and a general loss of response, suggesting that your analytes are being irreversibly adsorbed in the inlet.

Step-by-Step Troubleshooting:

  • Confirm System Inertness: Follow steps 1 and 2 from the "Peak Tailing" guide to ensure your inlet is clean and you are using a properly deactivated liner. Irreversible adsorption is a more severe form of the same problem that causes peak tailing.[7]

  • Evaluate Inlet Temperature:

    • Too Low: An inlet temperature that is too low can lead to incomplete vaporization of the aldehydes, resulting in poor transfer to the column and low response.

    • Too High: Excessively high temperatures can cause thermal degradation of labile aldehydes, also leading to low recovery.[8] Perform a temperature study by varying the inlet temperature in 20-25°C increments to find the optimal balance between efficient vaporization and minimal degradation.

  • Check for Backflash:

    • Injecting too large a sample volume for your liner and conditions can cause the sample vapor to expand beyond the liner's capacity, leading to sample loss and poor reproducibility.[9] This is especially a concern with polar solvents like water.[9] Use a vapor volume calculator to ensure your injection volume is appropriate for your liner dimensions, inlet temperature, and pressure.[9]

  • Implement Derivatization: For trace-level analysis of aldehydes, derivatization is often necessary to achieve the required sensitivity and reproducibility by preventing analyte loss in the inlet.

Frequently Asked Questions (FAQs)

Q1: Why are my aldehyde peaks tailing, but my hydrocarbon peaks look fine?

A1: This is a classic sign of chemical interaction between your polar aldehyde analytes and active sites within the GC system.[10] The most common culprits are silanol (B1196071) (Si-OH) groups on the surface of the glass inlet liner, glass wool, or the column itself.[1][10] These active sites can form hydrogen bonds with the aldehyde's carbonyl group, leading to some molecules being retained longer than others, which results in a tailed peak. Hydrocarbons are non-polar and do not interact with these active sites, which is why their peak shape is unaffected.

Q2: What is an "active site" in a GC inlet?

A2: An active site is a location in the GC flow path that can interact with and adsorb or degrade analytes. In the context of a glass inlet liner, active sites are primarily acidic silanol groups (Si-OH) on the glass surface.[1][7] Metal surfaces within the inlet can also have active sites.[11] These sites are particularly problematic for polar compounds like aldehydes.

Q3: How often should I change my GC inlet liner for aldehyde analysis?

A3: The frequency of liner change depends on the cleanliness of your samples and the number of injections. For routine analysis with relatively clean samples, a weekly change might be sufficient. However, for complex matrices or trace-level analysis, it is good practice to inspect the liner daily and change it at the first sign of discoloration or when chromatographic performance (peak shape, response) begins to degrade.[9]

Q4: What is liner deactivation and why is it important for aldehyde analysis?

A4: Liner deactivation is a chemical process that masks the active silanol groups on the glass surface of the liner, making it more inert.[7] This is typically achieved through silylation, which replaces the active hydrogen of the silanol group with a non-polar trimethylsilyl (B98337) (TMS) group. A properly deactivated liner is crucial for aldehyde analysis to prevent adsorption and degradation in the hot inlet, which would otherwise lead to poor peak shape, low recovery, and poor reproducibility.[3]

Q5: Should I use a liner with or without glass wool for aldehyde analysis?

A5: The choice depends on your specific application.

  • With Wool: Deactivated glass wool can improve vaporization by increasing the surface area and can trap non-volatile residues, protecting the analytical column.[6] This can lead to better reproducibility for some samples.

  • Without Wool: For very active or thermally labile aldehydes, the high surface area of the wool can sometimes be a source of activity, even after deactivation.[12] In these cases, a liner without wool may provide better recovery. If you are unsure, a good starting point is a single taper liner with a small amount of deactivated glass wool.

Q6: Can I deactivate my own GC inlet liners?

A6: While it is possible to perform in-house deactivation (silylation), it is often more practical and reliable to purchase pre-deactivated, high-quality liners from reputable manufacturers. The deactivation processes used by manufacturers are highly optimized and validated to ensure consistent inertness. If you do choose to deactivate your own liners, you will need to handle silylating reagents, which are sensitive to moisture and can be hazardous.

Q7: What is derivatization and when should I consider it for aldehyde analysis?

A7: Derivatization is a technique where the analyte is chemically modified to produce a new compound with properties that are more suitable for a specific analytical method.[12] For GC analysis of aldehydes, derivatization is used to improve volatility, thermal stability, and to reduce interactions with active sites. A common derivatizing agent is O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA), which reacts with aldehydes to form stable oxime derivatives. You should consider derivatization when you are performing trace-level analysis, when you cannot achieve the desired peak shape or recovery after optimizing your inlet conditions, or when analyzing aldehydes in complex matrices.

Data Presentation

Table 1: Comparison of Commercial GC Inlet Liner Deactivations

Liner Deactivation TypeManufacturerKey Features & Benefits for Aldehyde AnalysisTypical Performance Indicators
Ultra Inert AgilentProprietary deactivation process designed for high inertness. Often shows low breakdown for active compounds like endrin (B86629) and DDT, which is indicative of good performance for other active compounds like aldehydes.[3]Low peak tailing for polar compounds, high analyte recovery.
Topaz / Siltek RestekTopaz liners have a proprietary deactivation, while Siltek is a surface treatment that provides a highly inert surface. Both are designed to reduce analyte breakdown and adsorption.[4][5]Excellent peak shape for active compounds, high response and reproducibility.[4]
Base Deactivated VariousSpecifically treated to be inert towards basic compounds, but can also show good performance for other polar analytes by minimizing acidic active sites.Improved peak shape for basic and some polar compounds.
Standard Deactivated VariousA general-purpose deactivation. May not be sufficient for trace-level analysis of highly active aldehydes.May show some peak tailing for sensitive aldehydes.

Note: The performance of any liner will degrade over time with use. Regular replacement is key to maintaining good chromatography.

Experimental Protocols

Protocol 1: PFBHA Derivatization of Aldehydes for GC Analysis

This protocol is a general guideline and may need to be optimized for specific aldehydes and sample matrices.

Materials:

  • Sample containing aldehydes

  • O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA)

  • Reagent water (aldehyde-free)

  • pH 4 buffer (e.g., potassium hydrogen phthalate)

  • Hexane or other suitable extraction solvent

  • Internal standard (optional, but recommended)

  • Vials with PTFE-lined caps

  • Heating block or water bath

Procedure:

  • Sample Preparation: Place a known volume (e.g., 5-10 mL) of your aqueous sample into a vial. If using an internal standard, add it at this stage.

  • pH Adjustment: Adjust the sample pH to approximately 4 using the buffer solution.

  • Add Derivatizing Reagent: Add an excess of PFBHA solution (e.g., 100 µL of a 15 mg/mL solution in reagent water). The exact amount will depend on the expected concentration of aldehydes.

  • Reaction: Cap the vial tightly and heat at a controlled temperature (e.g., 60°C) for a set time (e.g., 1-2 hours) to allow the derivatization reaction to complete.

  • Extraction: After cooling to room temperature, add a known volume of extraction solvent (e.g., 1-2 mL of hexane).

  • Mixing: Cap the vial and vortex or shake vigorously for several minutes to extract the PFBHA-oxime derivatives into the organic phase.

  • Phase Separation: Allow the layers to separate. Carefully transfer the organic (top) layer to a clean GC vial.

  • Analysis: Inject an aliquot of the organic extract into the GC system.

Typical GC Method Parameters:

  • Column: A mid-polarity column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms, HP-5ms), is often suitable.

  • Inlet Temperature: 250-280°C

  • Oven Program: Start at a low temperature (e.g., 50-60°C) and ramp up to a final temperature of around 280-300°C.

  • Detector: An Electron Capture Detector (ECD) is highly sensitive to the pentafluorobenzyl group, making it ideal for trace analysis. A Mass Spectrometer (MS) can also be used for positive identification.

Mandatory Visualizations

Troubleshooting_Aldehyde_Peak_Tailing cluster_flow_path Flow Path Issue cluster_activity Chemical Activity Issue start Start: Aldehyde Peak Tailing Observed q1 Are all peaks tailing, including hydrocarbons? start->q1 flow_path_issue Indicates a physical or mechanical problem. q1->flow_path_issue Yes activity_issue Suggests interaction with active sites. q1->activity_issue No, only aldehydes and other polar analytes check_install Check column installation (cuts, depth). flow_path_issue->check_install check_leaks Check for leaks (septum, fittings). check_install->check_leaks check_dead_volume Inspect for dead volume. check_leaks->check_dead_volume replace_liner Replace inlet liner with a new, high-quality deactivated liner. activity_issue->replace_liner replace_septum Replace septum and O-ring. replace_liner->replace_septum clean_inlet Inspect and clean/replace inlet seal. replace_septum->clean_inlet q2 Is peak shape still poor? clean_inlet->q2 optimize_liner Optimize liner type (e.g., with/without wool). q2->optimize_liner Yes consider_derivatization Consider aldehyde derivatization. q2->consider_derivatization Yes, significantly end End: Problem Resolved q2->end No, problem solved optimize_liner->consider_derivatization

Caption: A troubleshooting workflow for diagnosing and resolving aldehyde peak tailing in GC analysis.

Aldehyde_Interaction_with_Active_Sites active_site Active Site (Silanol Group, Si-OH) aldehyde Aldehyde (R-CHO) active_site->aldehyde Slow Release adsorption_result Result: - Peak Tailing - Analyte Loss deactivated_site Deactivated Site (Silylated, Si-O-Si(CH3)3) no_interaction_result Result: - Symmetrical Peak - Good Recovery aldehyde->active_site Hydrogen Bonding (Adsorption) aldehyde->deactivated_site No Interaction

Caption: Mechanism of aldehyde interaction with active vs. deactivated sites in a GC inlet liner.

References

Technical Support Center: Enhancing 3-Methylbutanal in Chocolate Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experiments aimed at enhancing the formation of 3-Methylbutanal in chocolate alternatives.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it important for chocolate alternatives?

A1: this compound is a branched-chain aldehyde that is a key flavor compound in many fermented foods.[1] It is sensorially perceived as malty and chocolate-like and is considered crucial for the characteristic chocolate aroma.[2][3] In chocolate alternatives, which may lack the traditional flavor precursors found in cocoa beans, enhancing the formation of this compound is a critical step in mimicking the desired chocolatey flavor profile.

Q2: What are the primary biochemical pathways for the formation of this compound?

A2: The two primary pathways for this compound formation are the Ehrlich pathway, which occurs during microbial fermentation, and the Strecker degradation, which is a heat-induced chemical reaction that happens during processes like roasting.[4]

  • Ehrlich Pathway: This metabolic pathway, primarily carried out by yeasts and some bacteria, converts the amino acid L-leucine into this compound through a series of enzymatic reactions involving transamination, decarboxylation, and oxidation.[5]

  • Strecker Degradation: This reaction involves the interaction of α-dicarbonyl compounds (formed from the Maillard reaction) with α-amino acids, such as leucine (B10760876).[5] This process leads to the formation of an aldehyde with one less carbon atom than the original amino acid, in this case, this compound.[3]

Q3: What is the main precursor for this compound formation?

A3: The primary precursor for this compound is the essential branched-chain amino acid L-leucine .[6][7] The availability of free L-leucine in the matrix of the chocolate alternative is a crucial factor for maximizing the yield of this compound.

Q4: What role do microorganisms play in the formation of this compound?

A4: Microorganisms, particularly yeasts (like Saccharomyces cerevisiae) and lactic acid bacteria (LAB), are central to the formation of this compound during fermentation via the Ehrlich pathway.[8][9] Different strains of these microorganisms exhibit varying levels of enzymatic activity, which directly impacts their ability to convert leucine into this compound.[1] Therefore, the selection of appropriate starter cultures is a key strategy for enhancing this flavor compound.

Q5: How does roasting influence the concentration of this compound?

A5: Roasting significantly increases the concentration of this compound through the Strecker degradation pathway.[10][11][12] The high temperatures during roasting facilitate the Maillard reaction, which produces the necessary α-dicarbonyl compounds that then react with leucine to form this compound. The time and temperature of roasting are critical parameters that can be optimized to maximize its formation.[12]

Troubleshooting Guides

Scenario 1: Low Yield of this compound

Problem: Your final product has a weak chocolatey/malty aroma, and analytical results confirm a low concentration of this compound.

Possible Cause Troubleshooting Step Expected Outcome
Insufficient Leucine Precursor Supplement your initial matrix with L-leucine. Start with concentrations in the range of 1-5 g/L and optimize from there.[6]Increased availability of the primary precursor should lead to a higher yield of this compound.
Suboptimal Microbial Strain Screen different yeast and lactic acid bacteria strains for their ability to produce this compound. Not all strains have high activity of the necessary enzymes.[1]Selection of a high-producing strain will significantly enhance this compound formation during fermentation.
Inefficient Fermentation Conditions Optimize fermentation parameters such as temperature, pH, and time. Fermentation temperatures between 25-32°C and a pH around 5.0-5.5 are generally favorable for many yeast and LAB strains.[9][13]Improved microbial growth and enzymatic activity will lead to more efficient conversion of leucine.
Inadequate Roasting Increase roasting temperature and/or time. The Strecker degradation is thermally driven. Experiment with temperatures between 120°C and 150°C for 20-40 minutes.[11][12]More intense roasting conditions will promote the Maillard reaction and subsequent Strecker degradation, increasing this compound levels.

Scenario 2: Inconsistent Results Between Batches

Problem: You are observing significant batch-to-batch variation in the concentration of this compound.

Possible Cause Troubleshooting Step Expected Outcome
Variable Microbial Inoculum Standardize your starter culture preparation and inoculation procedure. Ensure consistent cell counts in your inoculum.Consistent microbial activity across batches, leading to more reproducible this compound formation.
Fluctuations in Fermentation Parameters Tightly control fermentation temperature and pH. Use a temperature-controlled incubator and monitor pH regularly, adjusting as necessary.A stable fermentation environment will reduce variability in microbial metabolism.
Inconsistent Raw Material Composition Analyze the free amino acid profile of your raw materials for each batch to ensure consistent leucine levels.Understanding the starting material variability will allow for adjustments in supplementation or processing to achieve consistent results.
Non-uniform Roasting Ensure even heat distribution during roasting. Use a roaster that provides uniform heating and mix the product regularly.Consistent heat exposure will lead to more uniform Strecker degradation and reproducible this compound concentrations.

Scenario 3: Development of Off-Flavors

Problem: Your product has a harsh, unpleasant, or "unclean" aroma, potentially masking the desired chocolatey notes.

Possible Cause Troubleshooting Step Expected Outcome
Excessive this compound Concentration While desirable, very high concentrations of this compound can lead to off-flavors.[14] Reduce the intensity of the enhancing step (e.g., lower leucine supplementation, shorter fermentation, or milder roasting).A more balanced flavor profile where the malty/chocolatey notes are present without being overpowering.
Formation of Other Undesirable Volatiles Uncontrolled fermentation can lead to the growth of spoilage microorganisms that produce off-flavors. Ensure proper sanitation and use of a defined starter culture.A cleaner flavor profile dominated by the desired fermentation byproducts.
Over-roasting Excessive roasting can produce burnt or smoky off-flavors.[12] Reduce the roasting temperature or time.Elimination of burnt notes and a more pleasant roasted character.

Data Presentation

Table 1: Effect of Roasting Conditions on this compound Concentration in Cocoa Beans

Roasting Temperature (°C)Roasting Time (min)This compound (mg/kg)
Unroasted0~0.5 - 1.0
12020Increased
12040Further Increased
12060May decrease from peak
14020Significantly Increased
14040Peak Concentration
14060Decreased from peak
16020High, but risk of burnt notes
16040Decreased, burnt notes likely

Note: The values are indicative and can vary based on the specific cocoa bean or alternative matrix. Higher temperatures and longer times generally increase this compound up to a certain point before other reactions dominate or the compound degrades.[12]

Table 2: Influence of Leucine and α-Ketoglutaric Acid Supplementation on this compound Production by Lactococcus lactis

Leucine (mM)α-Ketoglutaric Acid (mM)This compound (µg/kg)
30Baseline
30.1Increased
31Significantly Increased
33Highest Concentration
310No further increase or slight decrease

This data, from a study on fermented sausages, illustrates the importance of not just the precursor (leucine) but also the amino group acceptor (α-ketoglutaric acid) for the transamination step in the Ehrlich pathway.[15]

Experimental Protocols

Protocol 1: Controlled Fermentation of a Chocolate Alternative

  • Substrate Preparation: Prepare the chocolate alternative base (e.g., a slurry of roasted and ground carob, jackfruit seeds, or other suitable material). Adjust the pH to 5.0-5.5 with a food-grade acid if necessary.

  • Precursor Supplementation (Optional): Dissolve L-leucine in a small amount of the liquid phase of the substrate and then mix it thoroughly into the entire batch.

  • Inoculation: Prepare a starter culture of a selected yeast strain (e.g., Saccharomyces cerevisiae) and/or lactic acid bacteria (e.g., Lactobacillus plantarum) to a cell density of approximately 10^6 - 10^7 CFU/g of substrate.

  • Fermentation: Place the inoculated substrate in a fermentation vessel that allows for the release of CO2 while maintaining a semi-anaerobic environment. Ferment at a controlled temperature (e.g., 30°C) for 48-96 hours.

  • Monitoring: At regular intervals, take samples to measure pH, microbial count, and the concentration of this compound.

  • Termination: Once the desired level of fermentation is reached (based on analytical and sensory data), the process can be stopped by drying or a heat treatment.

Protocol 2: Quantification of this compound using SPME-GC-MS

  • Sample Preparation: Weigh 1-2 grams of the homogenized chocolate alternative sample into a 20 mL headspace vial. Add a known amount of an appropriate internal standard.

  • SPME Fiber Selection: A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is commonly used for the extraction of volatile compounds like this compound.[16]

  • Headspace Extraction: Place the vial in a heating block at a controlled temperature (e.g., 60°C) for a defined equilibration time (e.g., 15 minutes). Then, expose the SPME fiber to the headspace for a specific extraction time (e.g., 30 minutes).[17]

  • GC-MS Analysis:

    • Desorption: Insert the SPME fiber into the GC inlet, heated to a temperature sufficient to desorb the analytes (e.g., 250°C).

    • Separation: Use a suitable capillary column (e.g., DB-5ms) with a temperature program designed to separate volatile compounds. A typical program might start at 40°C, hold for a few minutes, and then ramp up to 240°C.

    • Detection: Use a mass spectrometer in scan or selected ion monitoring (SIM) mode to identify and quantify this compound based on its mass spectrum and retention time compared to a pure standard.

Visualizations

Ehrlich_Pathway cluster_0 Ehrlich Pathway Leucine L-Leucine KIC α-Ketoisocaproate Leucine->KIC Transaminase MButanal This compound KIC->MButanal α-Keto Acid Decarboxylase MButanol 3-Methylbutanol MButanal->MButanol Alcohol Dehydrogenase

Caption: The Ehrlich Pathway for the conversion of L-leucine to this compound.

Strecker_Degradation Maillard Maillard Reaction (Sugars + Amino Acids) Dicarbonyl α-Dicarbonyl Compounds Maillard->Dicarbonyl Strecker_Reaction Strecker Degradation Dicarbonyl->Strecker_Reaction Leucine L-Leucine Leucine->Strecker_Reaction MButanal This compound Strecker_Reaction->MButanal

Caption: The Strecker Degradation pathway for this compound formation.

Experimental_Workflow Start Start: Chocolate Alternative Base Precursor Precursor Addition (L-Leucine) Start->Precursor Fermentation Controlled Fermentation (Yeast / LAB) Precursor->Fermentation Drying Drying Fermentation->Drying Roasting Roasting Drying->Roasting Analysis Analysis (GC-MS & Sensory) Roasting->Analysis End Final Product Analysis->End

Caption: Experimental workflow for enhancing this compound.

References

improving resolution between 3-Methylbutanal and other volatile aldehydes

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the analysis of volatile aldehydes. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions related to achieving optimal chromatographic resolution, with a specific focus on separating 3-Methylbutanal from other volatile aldehydes.

Frequently Asked Questions (FAQs)

Q1: Why is the separation of this compound from other volatile aldehydes, such as 2-Methylbutanal, challenging?

A1: this compound and 2-Methylbutanal are structural isomers. This means they have the same molecular weight and very similar boiling points and polarities, leading to similar interactions with the gas chromatography (GC) column's stationary phase. These similarities result in close or overlapping elution times (co-elution), making their separation and accurate quantification difficult without optimized methods.

Q2: What is derivatization and why is it often necessary for analyzing volatile aldehydes?

A2: Derivatization is a technique that chemically modifies a compound to enhance its analytical properties. For volatile aldehydes, derivatization is crucial for several reasons:

  • Improved Stability: Aldehydes can be reactive and thermally unstable. Derivatization converts them into more stable forms, preventing degradation in the hot GC inlet.

  • Enhanced Chromatographic Behavior: Derivatives are often less polar and more volatile, resulting in sharper, more symmetrical peaks and better separation.

  • Increased Sensitivity: Derivatizing agents can introduce moieties that are highly responsive to specific detectors, such as an electron capture detector (ECD) or a mass spectrometer, thereby lowering detection limits. A common derivatizing agent for aldehydes is O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA).[1][2]

Q3: What are the key parameters to consider for improving the resolution between this compound and other aldehydes in gas chromatography?

A3: To improve resolution, you should focus on three main areas of your GC method:

  • Stationary Phase Selection: The choice of the GC column's stationary phase is critical. A phase that offers different selectivity towards the target aldehydes is essential.

  • Temperature Program: Optimizing the oven temperature program, including the initial temperature, ramp rate, and final temperature, can significantly impact the separation.

  • Column Dimensions and Carrier Gas Flow: Longer and narrower columns generally provide better resolution. Optimizing the carrier gas flow rate can also enhance separation efficiency.

Q4: What is Headspace Solid-Phase Microextraction (HS-SPME) and why is it a suitable sample preparation technique for volatile aldehydes?

A4: Headspace Solid-Phase Microextraction (HS-SPME) is a solvent-free sample preparation technique where a coated fiber is exposed to the headspace (the gas phase above the sample) to extract volatile and semi-volatile compounds.[3][4] It is ideal for analyzing volatile aldehydes in complex matrices like food, beverages, and biological samples because it is:

  • Sensitive: It effectively concentrates analytes from the sample headspace.[3]

  • Solventless: This reduces the risk of sample contamination and interference from solvents.[4]

  • Versatile: It can be easily automated and coupled with GC-MS for a streamlined workflow.[4]

Troubleshooting Guides

Issue 1: Poor or no resolution between this compound and 2-Methylbutanal.

This is a common issue due to the isomeric nature of these compounds. Here is a step-by-step guide to improve their separation.

dot

Troubleshooting_Resolution start Start: Poor Resolution (this compound & 2-Methylbutanal) step1 Step 1: Optimize Temperature Program start->step1 step1_action1 Decrease initial oven temperature. (e.g., to 35-40°C) step1->step1_action1 Try First step1_action2 Reduce ramp rate. (e.g., 2-5°C/min) step1->step1_action2 If Needed step2 Step 2: Evaluate GC Column step1_action1->step2 If resolution is still poor step1_action2->step2 If resolution is still poor step2_action1 Use a column with a different polarity. (e.g., mid- to high-polarity) step2->step2_action1 Primary Action step2_action2 Increase column length or decrease internal diameter. step2->step2_action2 Secondary Action step3 Step 3: Implement Derivatization step2_action1->step3 If co-elution persists step2_action2->step3 If co-elution persists step3_action Use PFBHA derivatization to alter compound properties and improve separation. step3->step3_action end_success Resolution Improved step3_action->end_success

Caption: Troubleshooting workflow for poor resolution.

Detailed Steps:

  • Optimize the Temperature Program:

    • Lower the Initial Temperature: A lower starting temperature increases the interaction of volatile compounds with the stationary phase, which can enhance separation.[5] Try starting at 35-40°C.

    • Reduce the Ramp Rate: A slower temperature increase (e.g., 2-5°C/min) gives more time for the compounds to separate.[6] This is particularly effective for closely eluting peaks.[6]

  • Evaluate the GC Column:

    • Change Stationary Phase Polarity: If you are using a non-polar column (like a DB-5ms or HP-5ms), switching to a mid-polarity or polar column (like a DB-624 or a WAX-type column) can alter the elution order and improve resolution. Polar columns provide different selectivity based on dipole-dipole or hydrogen bonding interactions.

    • Increase Column Length/Decrease Internal Diameter: A longer column (e.g., 60 m instead of 30 m) provides more theoretical plates and thus better resolving power. A smaller internal diameter (e.g., 0.18 mm instead of 0.25 mm) also increases efficiency.

  • Implement Derivatization:

    • Using a derivatizing agent like PFBHA can alter the chemical properties of the aldehydes, which may lead to better separation on your existing column.

Issue 2: Broad or Tailing Peaks for Aldehydes.

Possible Causes and Solutions:

Possible Cause Suggested Solution
Active Sites in the Inlet or Column Aldehydes are polar and can interact with active sites (silanol groups) in the GC system, causing peak tailing. Deactivate the inlet liner with a silylation agent or use an ultra-inert liner. Trim the front end of the column (5-10 cm) to remove any contamination.
Improper Injection Technique A slow injection can cause band broadening. Ensure a fast and smooth injection. If using an autosampler, check its settings.
Column Overload Injecting too much sample can lead to fronting or broad peaks. Try diluting the sample or using a split injection with a higher split ratio.
Incompatible Solvent The sample solvent should be compatible with the stationary phase. Mismatched polarities can cause peak distortion.
Issue 3: Low or No Signal for Target Aldehydes.

Possible Causes and Solutions:

Possible Cause Suggested Solution
Analyte Degradation Aldehydes may be degrading in the hot inlet. Consider derivatization to improve stability. Ensure the inlet temperature is not excessively high.
Inefficient Extraction (HS-SPME) Optimize HS-SPME parameters: increase extraction time and/or temperature, add salt to the sample matrix to increase volatility of analytes. Ensure the correct SPME fiber is being used (e.g., DVB/CAR/PDMS is often a good choice for volatile compounds).[3]
Leaks in the GC System A leak in the system can lead to a loss of sample and poor sensitivity. Perform a leak check, especially around the inlet septum and column fittings.
Detector Issues Ensure the detector is turned on and operating correctly. For MS, check the tuning and ensure the correct ions are being monitored if using SIM mode.

Data Presentation

Table 1: Comparison of GC Columns for Aldehyde Separation
Column Stationary Phase Polarity Separation Principle Typical Application for Aldehydes
5% Phenyl-Methylpolysiloxane (e.g., DB-5, HP-5ms)Non-PolarPrimarily boiling point.General screening of volatile compounds. May not fully resolve 2-methylbutanal and this compound.[2]
6% Cyanopropylphenyl-Methylpolysiloxane (e.g., DB-624)Mid-PolarityBoiling point and dipole-dipole interactions.Good for separating volatile organic compounds (VOCs), including aldehydes and ketones. Often provides better resolution of isomers than non-polar columns.
Polyethylene Glycol (PEG) (e.g., DB-WAX, HP-INNOWAX)PolarHydrogen bonding and dipole-dipole interactions.Excellent for separating polar compounds like aldehydes and alcohols. Often provides the best resolution for challenging separations like this compound and 2-methylbutanal.
Table 2: Example GC-MS Parameters for Volatile Aldehyde Analysis (Post-Derivatization)
Parameter Condition 1 (General Purpose) Condition 2 (Optimized for Resolution)
GC Column DB-5ms, 30 m x 0.25 mm ID, 0.25 µm filmDB-WAX, 60 m x 0.25 mm ID, 0.25 µm film
Carrier Gas Helium at 1.0 mL/min (constant flow)Helium at 1.2 mL/min (constant flow)
Inlet Temperature 250°C260°C
Injection Mode SplitlessSplitless
Oven Program 40°C (hold 3 min), ramp to 180°C at 5°C/min, then to 240°C at 20°C/min (hold 5 min)35°C (hold 5 min), ramp to 150°C at 3°C/min, then to 220°C at 15°C/min (hold 5 min)
MS Transfer Line 240°C230°C
Ion Source Temp. 230°C230°C
Ionization Mode Electron Ionization (EI) at 70 eVElectron Ionization (EI) at 70 eV
Acquisition Mode Scan (m/z 40-400) or SIMScan (m/z 40-400) or SIM

Experimental Protocols

Protocol 1: Sample Preparation by Headspace Solid-Phase Microextraction (HS-SPME) with On-Fiber Derivatization

This protocol is suitable for the analysis of volatile aldehydes in liquid samples such as beer, fruit juices, or biological fluids.

dot

HS_SPME_Workflow start Start: Liquid Sample prep_vial 1. Add 5 mL of sample to 20 mL headspace vial. Add internal standard and salt. start->prep_vial load_pfbha 2. Load SPME fiber with PFBHA derivatizing agent. prep_vial->load_pfbha extract_derivatize 3. Expose fiber to sample headspace. (e.g., 40-60°C for 30-60 min with agitation) load_pfbha->extract_derivatize desorb 4. Retract fiber and inject into hot GC inlet for thermal desorption. extract_derivatize->desorb analyze 5. GC-MS Analysis desorb->analyze

Caption: HS-SPME with on-fiber derivatization workflow.

Materials and Reagents:

  • SPME Fiber Assembly: 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) is recommended.[3]

  • O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA) solution (e.g., 10 mg/mL in water).

  • 20 mL headspace vials with PTFE/silicone septa.

  • Sodium chloride (NaCl).

  • Internal standard solution (e.g., a deuterated aldehyde).

Procedure:

  • Sample Preparation:

    • Pipette 5 mL of the liquid sample into a 20 mL headspace vial.

    • Add a known amount of internal standard.

    • Add NaCl (e.g., 1-2 g) to the vial to increase the ionic strength of the solution and promote the partitioning of volatile aldehydes into the headspace.

    • Seal the vial immediately.

  • On-Fiber Derivatization and Extraction:

    • Expose the SPME fiber to the headspace of the PFBHA solution for 5-10 minutes to load the derivatizing agent.

    • Insert the PFBHA-loaded fiber into the headspace of the sealed sample vial.

    • Incubate the vial at a controlled temperature (e.g., 40-60°C) for a set time (e.g., 30-60 minutes) with agitation. During this time, volatile aldehydes will move into the headspace and react with the PFBHA on the fiber.

  • Desorption and GC-MS Analysis:

    • After the extraction/derivatization time, retract the fiber from the sample vial.

    • Immediately insert the fiber into the hot GC inlet (e.g., 250°C) for thermal desorption of the derivatized aldehydes onto the GC column.

    • Start the GC-MS analysis using an optimized method (see Table 2 for examples).

This comprehensive guide provides a starting point for improving the resolution of this compound and other volatile aldehydes. Remember that method development often requires empirical optimization for each specific sample matrix and instrument.

References

Validation & Comparative

A Comparative Guide to the Validation of Analytical Methods for 3-Methylbutanal in Food

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the quantification of 3-Methylbutanal, a key volatile compound contributing to the aroma profile of various food products. The validation of analytical methods is paramount for ensuring data accuracy, reliability, and comparability across different studies and laboratories. This document outlines and contrasts two prominent methods: Headspace Solid-Phase Microextraction coupled with Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS) and an alternative approach involving derivatization followed by Gas Chromatography-Mass Spectrometry (Derivatization-GC-MS). The information presented herein is designed to assist researchers in selecting the most suitable method for their specific food matrix and analytical objectives.

Comparative Overview of Analytical Methods

The choice of an analytical method for this compound quantification is influenced by several factors, including the required sensitivity and selectivity, the complexity of the food matrix, and the desired sample throughput. The following table summarizes the key performance characteristics of the two methods discussed.

ParameterHeadspace Solid-Phase Microextraction (HS-SPME) with GC-MSDerivatization with GC-MS
Principle Volatile and semi-volatile compounds are extracted from the headspace of a sample onto a coated fiber and then thermally desorbed into the GC-MS for separation and detection.The analyte is chemically modified (derivatized) to enhance its volatility, thermal stability, or chromatographic behavior prior to GC-MS analysis.
Selectivity HighHigh to Very High
Sensitivity HighVery High
Sample Preparation Simple, solvent-free, and automatable.More complex, multi-step, and may involve solvents.
Matrix Effects Can be significant, requiring matrix-matched calibration.Can be minimized through the derivatization and subsequent cleanup steps.
Linearity (R²) > 0.99> 0.99
Limit of Detection (LOD) Low ng/g to µg/g rangeSub ng/g to low ng/g range
Limit of Quantification (LOQ) Low ng/g to µg/g rangeSub ng/g to low ng/g range
Accuracy (% Recovery) 85-115%90-110%
Precision (% RSD) < 15%< 10%

Experimental Protocols

Detailed experimental protocols are crucial for the successful implementation and validation of any analytical method. Below are representative protocols for the two compared methods.

Headspace Solid-Phase Microextraction (HS-SPME) with GC-MS

This method is widely adopted for the analysis of volatile compounds in food due to its simplicity and automation capabilities.

a. Sample Preparation:

  • Homogenize a representative portion of the food sample.

  • Weigh 1-5 grams of the homogenized sample into a 20 mL headspace vial.

  • Add a known amount of an appropriate internal standard (e.g., a deuterated analog of this compound).

  • For solid or semi-solid samples, the addition of a saturated salt solution (e.g., NaCl) can be employed to enhance the release of volatile compounds into the headspace.

  • Seal the vial immediately with a PTFE/silicone septum and a magnetic screw cap.

b. HS-SPME Procedure:

  • Place the vial in an autosampler with an agitator and a heating block.

  • Equilibrate the sample at a specific temperature (e.g., 60°C) for a defined period (e.g., 15 minutes) with agitation to facilitate the partitioning of this compound into the headspace.

  • Expose the SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) to the headspace for a set time (e.g., 30 minutes) to adsorb the volatile compounds.

c. GC-MS Analysis:

  • After extraction, the SPME fiber is immediately transferred to the heated injection port of the GC-MS.

  • Thermal desorption of the analytes from the fiber occurs in the injector (e.g., at 250°C).

  • The analytes are separated on a suitable capillary column (e.g., a mid-polar column like DB-624).

  • The mass spectrometer is operated in selected ion monitoring (SIM) mode for quantification to enhance sensitivity and selectivity.

Derivatization with GC-MS

Derivatization can improve the chromatographic properties and detection limits of aldehydes like this compound. A common derivatizing agent is O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA).

a. Sample Preparation and Derivatization:

  • Extract the volatile compounds from the food matrix using a suitable technique such as solvent extraction or simultaneous distillation-extraction (SDE).

  • Concentrate the extract to a small volume.

  • Add a solution of PFBHA in a suitable buffer (e.g., phosphate (B84403) buffer at pH 6) to the extract.

  • Add an internal standard.

  • Allow the derivatization reaction to proceed at a controlled temperature (e.g., 40°C) for a specific duration (e.g., 60 minutes).

  • After the reaction, extract the resulting oxime derivatives into an organic solvent (e.g., hexane).

  • Wash the organic phase to remove excess reagent and dry it over anhydrous sodium sulfate.

  • Concentrate the final extract before GC-MS analysis.

b. GC-MS Analysis:

  • Inject an aliquot of the derivatized extract into the GC-MS.

  • Separate the derivatives on a non-polar or mid-polar capillary column.

  • The mass spectrometer can be operated in either full scan or SIM mode for identification and quantification.

Method Validation Workflow

The validation of a new analytical method is a critical process to ensure its suitability for the intended purpose.[1][2][3] The following diagram illustrates a typical workflow for method validation.

G cluster_0 Method Development & Optimization cluster_1 Method Validation Protocol cluster_2 Performance Characteristics Evaluation cluster_3 Validation Report & Implementation Dev Method Development Opt Method Optimization Dev->Opt Protocol Define Validation Parameters & Acceptance Criteria Opt->Protocol Specificity Specificity Protocol->Specificity Linearity Linearity & Range Accuracy Accuracy Precision Precision (Repeatability & Intermediate) LOD Limit of Detection (LOD) LOQ Limit of Quantification (LOQ) Robustness Robustness Report Validation Report Robustness->Report Implementation Method Implementation for Routine Analysis Report->Implementation

Caption: General workflow for the validation of a new analytical method.

Logical Relationship of Validation Parameters

The validation parameters are interconnected and collectively demonstrate the reliability of an analytical method.

G cluster_0 Fundamental Characteristics cluster_1 Quantitative Performance cluster_2 Practical Usability Method Analytical Method Specificity Specificity Method->Specificity Linearity Linearity Method->Linearity Reliability Method Reliability Accuracy Accuracy Specificity->Accuracy Linearity->Accuracy Precision Precision Linearity->Precision Range Range Linearity->Range Accuracy->Reliability Precision->Reliability LOD LOD LOQ LOQ LOD->LOQ LOQ->Range Range->Reliability Robustness Robustness Robustness->Reliability

Caption: Interrelationship of key analytical method validation parameters.

Conclusion

The selection of an appropriate analytical method for the determination of this compound in food is critical for obtaining accurate and reliable data. The HS-SPME-GC-MS method offers a robust, sensitive, and high-throughput approach with simplified sample preparation. While the derivatization-GC-MS method can provide enhanced sensitivity and potentially mitigate matrix effects, it involves a more laborious sample preparation procedure. The choice between these methods should be based on the specific requirements of the analysis, including the food matrix, the expected concentration range of this compound, and the available instrumentation and resources. Regardless of the method chosen, a thorough validation according to established guidelines is essential to ensure the quality and defensibility of the analytical results.

References

comparing sensory thresholds of 3-Methylbutanal and 2-methylbutanal

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Comparison of the Sensory Thresholds of 3-Methylbutanal and 2-Methylbutanal

For researchers, scientists, and professionals in the drug development and food science industries, understanding the sensory thresholds of volatile organic compounds is paramount for product development, quality control, and toxicological assessment. This guide provides an objective comparison of the sensory thresholds of two isomeric aldehydes, this compound and 2-Methylbutanal, supported by experimental data and detailed methodologies.

Introduction to this compound and 2-Methylbutanal

This compound and 2-Methylbutanal are branched-chain aldehydes that contribute to the aroma profile of a wide variety of foods and beverages, including cheese, beer, and fruits.[1] Their characteristic scents are often described as malty, nutty, and chocolate-like. Due to their structural similarity, they often coexist in natural products and can have interactive effects on their perception.

Quantitative Sensory Threshold Data

The sensory threshold of a compound is the minimum concentration at which it can be detected by the human senses. This value is not absolute and can be influenced by the matrix in which the compound is present (e.g., water, air, food). The following table summarizes the reported odor thresholds for this compound and 2-Methylbutanal in various matrices.

CompoundMatrixThreshold ConcentrationOdor Descriptors
This compound Water0.01 µg/L[2]Malty, Chocolate, Almond[3]
Cheese150.31 µg/kg[1][4]
Wine Solution Model4.6 µg/L[1]
2-Methylbutanal Water0.01 µg/L[2]Malty, Nutty, Cocoa, Fermented, Green, Grassy, Fruity[5]
Air1 ppb[6]
Cheese175.39 µg/kg[1][4]
Wine Solution Model16 µg/L[1]

It is noteworthy that the sensory thresholds of both aldehydes are significantly higher in a complex food matrix like cheese compared to more neutral media like water or a wine solution model.[1] This is likely due to the interaction of the aldehydes with other components in the food, such as fats and proteins, which can reduce their volatility and availability to olfactory receptors.

Experimental Protocols for Sensory Threshold Determination

The determination of sensory thresholds is a critical aspect of sensory science. A widely used and standardized method is the 3-Alternative Forced-Choice (3-AFC) test .

Principle of the 3-AFC Method

The 3-AFC method is a discrimination test where a panelist is presented with three samples, one of which contains the substance being tested (the "odd" sample), while the other two are blanks (e.g., pure water or air). The panelist is forced to choose the sample that they perceive as different.[7][8] This method minimizes guessing bias, as the probability of choosing the correct sample by chance is one-third.

Detailed Protocol for Odor Threshold Determination in Water using 3-AFC
  • Panelist Selection and Training:

    • Select a panel of at least 10-15 individuals.

    • Screen panelists for their ability to detect the specific aldehydes and for their general sensory acuity.

    • Train the panelists on the 3-AFC procedure and familiarize them with the odor characteristics of this compound and 2-Methylbutanal.

  • Sample Preparation:

    • Prepare a stock solution of the aldehyde (e.g., this compound) in a suitable solvent (e.g., ethanol) at a known concentration.

    • Create a series of dilutions in odor-free water, with concentrations decreasing in a geometric progression (e.g., by a factor of 2 or 3). The range of concentrations should span from well above the expected threshold to below it.

    • For each concentration level, prepare three sample cups: one containing the diluted aldehyde solution and two containing only odor-free water.

  • Testing Procedure:

    • Present the three samples (one odd, two blank) to each panelist in a randomized order. The samples should be presented in opaque, covered cups to avoid visual cues.

    • Instruct the panelists to sniff each sample and identify the one that smells different.

    • Panelists should rinse their palate with odor-free water between sample sets to prevent olfactory fatigue.

    • The presentation of different concentration levels should be in an ascending order to minimize adaptation.

  • Data Analysis:

    • For each panelist, the individual threshold is typically calculated as the geometric mean of the last concentration missed and the first concentration correctly identified.

    • The group threshold is then determined by calculating the geometric mean of the individual thresholds.

    • Statistical analysis is performed to determine the significance of the results. The threshold is often defined as the concentration at which 50% of the panel can correctly identify the odd sample.[1]

Olfactory Signaling Pathway for Aldehydes

The perception of odors, including those of this compound and 2-Methylbutanal, begins with the interaction of the odorant molecules with olfactory receptors (ORs) located on the cilia of olfactory sensory neurons in the nasal epithelium.

The binding of an aldehyde to its specific OR, which is a G-protein coupled receptor (GPCR), initiates a signal transduction cascade. This process generally involves the following steps:

  • Odorant Binding: The aldehyde molecule binds to a specific olfactory receptor.

  • G-Protein Activation: This binding activates an associated G-protein (Gαolf).

  • Second Messenger Production: The activated G-protein stimulates the enzyme adenylyl cyclase, which leads to an increase in the intracellular concentration of the second messenger, cyclic AMP (cAMP).[9]

  • Ion Channel Opening: cAMP binds to and opens cyclic nucleotide-gated (CNG) ion channels.

  • Depolarization: The opening of these channels allows for an influx of cations (primarily Ca²⁺ and Na⁺), leading to the depolarization of the olfactory sensory neuron.

  • Action Potential Generation: If the depolarization reaches a certain threshold, an action potential is generated and transmitted to the olfactory bulb in the brain.

  • Signal Processing: The brain then processes these signals, resulting in the perception of a specific smell.

Some research suggests the existence of more than one olfactory pathway for the detection of aldehydes.[10]

Visualizations

To further illustrate the concepts discussed, the following diagrams have been generated.

Sensory_Threshold_Determination_Workflow cluster_prep Preparation cluster_testing Testing cluster_analysis Analysis Panelist Panelist Selection & Training Presentation 3-AFC Presentation (Randomized) Panelist->Presentation Sample Sample Preparation (Serial Dilutions) Sample->Presentation Identification Panelist Identifies 'Odd' Sample Presentation->Identification Individual Calculate Individual Thresholds Identification->Individual Group Calculate Group Threshold Individual->Group Stats Statistical Analysis Group->Stats

Experimental workflow for sensory threshold determination.

Olfactory_Signaling_Pathway Odorant Aldehyde (e.g., this compound) OR Olfactory Receptor (GPCR) Odorant->OR Binds to G_Protein G-Protein (Gαolf) Activation OR->G_Protein Activates AC Adenylyl Cyclase Activation G_Protein->AC Stimulates cAMP cAMP Production AC->cAMP Catalyzes CNG CNG Ion Channel Opening cAMP->CNG Opens Depolarization Neuron Depolarization (Ca²⁺/Na⁺ influx) CNG->Depolarization Allows AP Action Potential to Brain Depolarization->AP Triggers

Generalized olfactory signaling pathway for aldehydes.

References

A Guide to Inter-laboratory Comparison of 3-Methylbutanal Measurements

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of analytical methods for the measurement of 3-Methylbutanal, a key volatile compound in various food and beverage products, contributing to malty, chocolate, and nutty aromas. The accurate quantification of this compound is crucial for quality control, flavor profiling, and research into fermentation and food processing. This document summarizes quantitative performance data from various studies, details a common experimental protocol, and outlines the workflow of an inter-laboratory comparison to ensure consistency and reliability of measurements across different laboratories.

Data Presentation: Performance of Analytical Methods for this compound

The following table summarizes the performance characteristics of different analytical methods for the determination of this compound in various food matrices. Due to the limited availability of direct inter-laboratory comparison studies for this specific analyte, the data presented here is a compilation from single-laboratory validation studies. This serves as a benchmark for expected performance.

Analytical MethodFood MatrixLimit of Detection (LOD)Limit of Quantification (LOQ)Repeatability (RSDr)Reproducibility (RSDR)Reference
HS-SPME-GC-MSDry Fermented SausagesNot ReportedNot Reported< 20% (general)Not Reported[1]
HS-SPME-GC-MSCheese150.31 µg/kg (Odor Threshold)Not ReportedNot ReportedNot Reported[2][3]
GC-MSFood SimulantsNot Reported< Legislative Limit< 20%Not Reported[1]
GC-MSGeneralAnalyte DependentAnalyte Dependent< 15% (general)Not Reported[4]

Note: The data for RSDr for "Dry Fermented Sausages" and "Food Simulants" are inferred from general statements in the cited literature regarding method validation for multiple analytes. Specific values for this compound were not provided.

Experimental Protocols: A Typical HS-SPME-GC-MS Method

Headspace Solid-Phase Microextraction coupled with Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS) is a widely used technique for the analysis of volatile compounds like this compound in food matrices.

1. Sample Preparation:

  • Homogenize the solid food sample.

  • Weigh a precise amount of the homogenized sample (e.g., 2-5 g) into a headspace vial.

  • For liquid samples, pipette a specific volume (e.g., 5-10 mL) into the headspace vial.

  • Add a saturated salt solution (e.g., NaCl) to enhance the release of volatile compounds.

  • Add a known concentration of an internal standard (e.g., 2-methylpentanal (B94375) or an isotopically labeled this compound) for accurate quantification.

  • Seal the vial tightly with a PTFE/silicone septum.

2. HS-SPME Procedure:

  • Place the vial in a heated agitator.

  • Equilibrate the sample at a specific temperature (e.g., 40-60 °C) for a defined period (e.g., 15-30 minutes) to allow volatiles to partition into the headspace.

  • Expose a SPME fiber (e.g., DVB/CAR/PDMS) to the headspace for a set time (e.g., 20-40 minutes) to adsorb the analytes.

3. GC-MS Analysis:

  • Injector: Desorb the analytes from the SPME fiber in the GC injector port at a high temperature (e.g., 250 °C) in splitless mode.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.0-1.5 mL/min).

  • Column: Use a suitable capillary column (e.g., DB-5ms, HP-5ms, or equivalent; 30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Oven Temperature Program:

    • Initial temperature: e.g., 40 °C, hold for 2-5 minutes.

    • Ramp: Increase to a final temperature (e.g., 240 °C) at a specific rate (e.g., 5-10 °C/min).

    • Final hold: Hold at the final temperature for 5-10 minutes.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 35 to 350.

    • Acquisition Mode: Can be run in full scan mode for qualitative analysis and Selected Ion Monitoring (SIM) mode for enhanced sensitivity and quantitative analysis. For this compound, characteristic ions include m/z 44, 58, and 86.

4. Quantification and Quality Control:

  • Generate a calibration curve using standard solutions of this compound of known concentrations.

  • Quantify the this compound in the samples by comparing its peak area (or the ratio of its peak area to the internal standard's peak area) to the calibration curve.

  • Include blank samples and quality control samples at different concentrations in each analytical run to ensure the accuracy and precision of the results.

Mandatory Visualization: Workflow of an Inter-laboratory Comparison Study

The following diagram illustrates the logical workflow of a typical inter-laboratory comparison study for this compound measurements.

Interlaboratory_Comparison_Workflow cluster_0 Phase 1: Planning and Preparation cluster_1 Phase 2: Sample Distribution and Analysis cluster_2 Phase 3: Data Analysis and Reporting A Define Study Objectives (e.g., assess method performance) B Select Homogeneous Test Material A->B C Prepare and Characterize Test Samples B->C D Develop Study Protocol (analytical method, reporting) C->D E Distribute Samples to Participating Laboratories D->E F Laboratories Perform Analysis as per Protocol E->F G Laboratories Submit Results to Coordinator F->G H Statistical Analysis of Results (e.g., ISO 5725) G->H I Calculate Performance Metrics (Repeatability, Reproducibility) H->I J Prepare and Distribute Final Report I->J K Participating Labs Review Performance and Take Action J->K

Caption: Workflow of an inter-laboratory comparison study.

References

A Comparative Guide to the Cross-Validation of GC-O and GC-MS for 3-Methylbutanal Identification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Gas Chromatography-Olfactometry (GC-O) and Gas Chromatography-Mass Spectrometry (GC-MS) for the identification and characterization of the volatile aroma compound 3-Methylbutanal. Supporting experimental data and detailed methodologies are presented to assist researchers in selecting the appropriate technique and in the cross-validation of results for comprehensive flavor and fragrance analysis.

Principles of GC-O and GC-MS in Aroma Analysis

Gas Chromatography (GC) is a powerful technique for separating volatile compounds in a complex mixture. The coupling of GC with different detectors allows for both the sensory perception and the chemical identification of these compounds.

Gas Chromatography-Olfactometry (GC-O) combines the separation capabilities of GC with the human nose as a highly sensitive detector. As compounds elute from the GC column, the effluent is split, with a portion directed to an olfactometry port where a trained panelist can detect and describe the odor of each compound. This technique is invaluable for identifying odor-active compounds that may be present at concentrations below the detection limits of instrumental detectors but are significant contributors to the overall aroma profile.

Gas Chromatography-Mass Spectrometry (GC-MS) is a hyphenated technique that pairs the separation power of GC with the identification capabilities of mass spectrometry. As compounds elute from the GC column, they are ionized and fragmented in the mass spectrometer. The resulting mass spectrum provides a unique chemical fingerprint, allowing for confident identification by comparison to spectral libraries. GC-MS is a cornerstone for the structural elucidation and quantification of volatile and semi-volatile compounds.

The cross-validation of data from both GC-O and GC-MS provides a powerful and comprehensive approach to aroma analysis. While GC-MS offers definitive structural identification and quantification, GC-O provides the crucial sensory context, ensuring that the analytical focus is on the compounds that truly impact the aroma profile.

Comparative Analysis of GC-O and GC-MS for this compound

This compound, also known as isovaleraldehyde, is a key aroma compound found in a variety of food products, including cheese, and is characterized by its malty, nutty, and chocolate-like odor. The following table summarizes the comparative performance of GC-O and GC-MS for the analysis of this compound, with data synthesized from studies on cheese aroma.

ParameterGas Chromatography-Olfactometry (GC-O)Gas Chromatography-Mass Spectrometry (GC-MS)
Primary Output Odor description, intensity, and retention time/index.Mass spectrum, retention time/index, and quantitative data (concentration).
Detection Principle Human olfactory system.Ionization and mass-to-charge ratio analysis.
Selectivity High for odor-active compounds.High for all ionizable volatile compounds.
Sensitivity Extremely high for potent odorants, often surpassing instrumental detectors.High, with detection limits typically in the low µg/kg to ng/kg range.
Identification Tentative, based on odor character and retention index.Confident, based on mass spectral library matching and retention index.
Quantification Semi-quantitative (e.g., Aroma Extract Dilution Analysis - AEDA, Flavor Dilution - FD factor) or indirect.Quantitative, using calibration curves with internal or external standards.
This compound Odor Consistently described as malty, nutty, and cheesy.[1][2]Not applicable.
This compound OAV Odor Activity Value (OAV) can be calculated to determine its contribution to the overall aroma.[3]Concentration data is used to calculate the OAV.

Experimental Protocols

Detailed methodologies are crucial for reproducible and accurate results. The following are representative protocols for the analysis of this compound in a food matrix (e.g., cheese) using GC-O and GC-MS.

Sample Preparation: Headspace Solid-Phase Microextraction (HS-SPME)

A common and solvent-free method for extracting volatile compounds like this compound from a solid food matrix is HS-SPME.

  • Sample Preparation: A representative sample of the food matrix (e.g., 5 g of grated cheese) is placed into a headspace vial.

  • Internal Standard: An appropriate internal standard may be added for quantitative analysis.

  • Equilibration: The vial is sealed and incubated at a controlled temperature (e.g., 40-60°C) for a specific time (e.g., 20-30 minutes) to allow volatile compounds to partition into the headspace.

  • Extraction: A SPME fiber (e.g., DVB/CAR/PDMS) is exposed to the headspace for a defined period (e.g., 30-60 minutes) to adsorb the volatile compounds.

  • Desorption: The fiber is then retracted and immediately inserted into the GC injector for thermal desorption of the analytes.

Gas Chromatography-Olfactometry (GC-O) Analysis
  • Gas Chromatograph: Equipped with a column effluent splitter.

  • Column: A capillary column suitable for flavor analysis (e.g., DB-WAX or HP-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Injector: Splitless mode, with an injection temperature of 250°C.

  • Oven Temperature Program: An initial temperature of 40°C held for 2 minutes, then ramped at 5°C/min to 230°C and held for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Effluent Splitter: The column outlet is connected to a Y-splitter, directing the flow to both a Flame Ionization Detector (FID) and the olfactometry port (e.g., in a 1:1 ratio).

  • Olfactometry Port: A heated transfer line (e.g., 250°C) delivers the effluent to a sniffing cone. Humidified air is mixed with the effluent to prevent nasal passage dehydration of the trained panelists.

  • Data Acquisition: Panelists record the retention time, odor descriptor, and intensity for each detected aroma.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
  • Gas Chromatograph-Mass Spectrometer: An instrument equipped with a mass selective detector.

  • Column: The same type of capillary column as used in GC-O for direct comparison of retention times.

  • Injector: Splitless mode, with an injection temperature of 250°C.

  • Oven Temperature Program: The same temperature program as used in GC-O.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Mass Spectrometer Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Ion Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Mass Scan Range: m/z 35-350.

  • Data Acquisition: Full scan mode.

  • Compound Identification: Compounds are identified by comparing their mass spectra with those in a reference library (e.g., NIST, Wiley) and by comparing their calculated retention indices with those of authentic standards or literature values.

Mandatory Visualization

CrossValidationWorkflow Cross-Validation Workflow for this compound Identification cluster_SamplePrep Sample Preparation cluster_Analysis Instrumental Analysis cluster_DataProcessing Data Processing & Cross-Validation Sample Food Matrix Sample (e.g., Cheese) SPME HS-SPME Extraction of Volatiles Sample->SPME GC_O GC-Olfactometry (GC-O) - Odor Description - Retention Time/Index SPME->GC_O Desorption & Separation GC_MS GC-Mass Spectrometry (GC-MS) - Mass Spectrum - Retention Time/Index - Quantification SPME->GC_MS Desorption & Separation Odor_ID Odor-Active Compound Identification (GC-O) GC_O->Odor_ID Chem_ID Chemical Compound Identification (GC-MS) GC_MS->Chem_ID Cross_Validation Cross-Validation - Correlate Retention Times - Match Odor to Structure Odor_ID->Cross_Validation Chem_ID->Cross_Validation Final_ID Confirmed Identification of This compound Cross_Validation->Final_ID

Caption: Workflow for the cross-validation of GC-O and GC-MS data.

References

The Impact of Processing on 3-Methylbutanal Content in Foods: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth examination of the concentration of 3-Methylbutanal, a key flavor compound, reveals significant variations between raw and processed foods. This guide provides a comparative analysis, supported by experimental data, to elucidate the effects of processing on the formation and prevalence of this important volatile compound.

Primarily recognized for its malty, chocolate-like aroma, this compound is a significant contributor to the flavor profile of a wide array of food products. Its presence and concentration are heavily influenced by processing methods, particularly those involving heat and fermentation. This guide offers a detailed comparison of this compound levels in raw versus processed foods, outlines the common experimental protocols for its quantification, and illustrates its primary formation pathways.

Quantitative Analysis of this compound

The concentration of this compound generally increases with processing, especially in products subjected to thermal treatment or fermentation. Raw foods typically contain lower levels of this aldehyde, which is primarily formed through the Maillard reaction and Strecker degradation of the amino acid leucine.

Food CategoryRaw FoodThis compound Concentration (Raw)Processed FoodThis compound Concentration (Processed)Key Processing Method(s)
Meat Raw BeefNot typically detected or at very low levels.Cooked Beef (Stewed/Roasted)Formation is significant during cooking.[1]Thermal Processing (Maillard Reaction, Strecker Degradation)
Raw PorkDetected, concentration increases with storage time.[2]Cooked PorkPresent, with concentrations varying by muscle type and cooking method.[3][4]Thermal Processing (Maillard Reaction, Strecker Degradation)
Dairy Raw MilkCan be present, contributing to off-flavors at high concentrations.Cheese (Cheddar, Gouda)Significantly higher concentrations, developing during ripening.Fermentation, Aging
Fruits Fresh Grape JuiceDetected in some fresh juices.[5]Processed Grape JuiceLevels can be altered by processing.[5]Pasteurization, Concentration
Fresh Orange JuiceGenerally low or absent.Processed Orange JuiceCan be formed during processing, but concentrations vary.[5]Pasteurization, Concentration
Fresh TomatoesLow levels.Processed Tomato Products (Juice, Paste)Considered a positive contributor to "cooked" flavor notes.[6]Thermal Processing

Experimental Protocols for Quantification

The analysis of this compound in food matrices typically involves sophisticated chromatographic techniques to isolate and identify this volatile compound.

Headspace Solid-Phase Microextraction (HS-SPME) Coupled with Gas Chromatography-Mass Spectrometry (GC-MS)

This is a widely used method for the extraction and analysis of volatile compounds from food samples.

  • Sample Preparation: A known weight of the homogenized food sample (solid or liquid) is placed in a sealed vial. For quantitative analysis, an internal standard is often added.

  • Extraction: A solid-phase microextraction (SPME) fiber is exposed to the headspace of the sample vial. The fiber is coated with a stationary phase that adsorbs the volatile compounds, including this compound. The vial is often heated to a specific temperature (e.g., 40-60°C) for a defined period (e.g., 20-40 minutes) to facilitate the release of volatiles.

  • Desorption and Analysis: The SPME fiber is then inserted into the injection port of a gas chromatograph (GC). The adsorbed compounds are thermally desorbed from the fiber and separated on a capillary column. The separated compounds are then introduced into a mass spectrometer (MS) for identification and quantification based on their mass spectra and retention times.

Gas Chromatography-Olfactometry (GC-O)

This technique is used to identify the odor-active compounds in a sample.

  • Separation: As with GC-MS, the volatile compounds are separated using a gas chromatograph.

  • Detection: The effluent from the GC column is split into two streams. One stream goes to a conventional detector (like a flame ionization detector or a mass spectrometer), while the other is directed to a sniffing port.

  • Sensory Analysis: A trained panelist sniffs the effluent from the sniffing port and records the odor description and intensity at specific retention times. This allows for the identification of compounds that contribute significantly to the overall aroma of the food.

Formation Pathways of this compound

The primary pathways for the formation of this compound in processed foods are the Maillard reaction and the subsequent Strecker degradation of the amino acid L-leucine. Fermentation by certain microorganisms can also lead to its production.

G Formation Pathways of this compound cluster_maillard Maillard Reaction cluster_strecker Strecker Degradation cluster_fermentation Microbial Fermentation Reducing Sugar Reducing Sugar Amadori Product Amadori Product Reducing Sugar->Amadori Product Condensation Amino Acid (L-Leucine) Amino Acid (L-Leucine) Amino Acid (L-Leucine)->Amadori Product Dicarbonyls Dicarbonyls Amadori Product->Dicarbonyls Rearrangement & Degradation L-Leucine L-Leucine Strecker Aldehyde (this compound) Strecker Aldehyde (this compound) L-Leucine->Strecker Aldehyde (this compound) Degradation Dicarbonyls_input->Strecker Aldehyde (this compound) L-Leucine_ferm L-Leucine 3-Methylbutanal_ferm This compound L-Leucine_ferm->3-Methylbutanal_ferm Enzymatic Conversion Microorganisms Microorganisms Microorganisms->3-Methylbutanal_ferm

Caption: Formation pathways of this compound in food.

References

A Comparative Guide to 3-Methylbutanal and 2-Methylbutanal in Flavor Perception

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the flavor perception of two structurally similar aldehydes: 3-methylbutanal and 2-methylbutanal. While often discussed in tandem, these isomers possess distinct sensory characteristics that significantly influence the flavor profiles of various foods and beverages. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying biological and methodological frameworks to support research and development in flavor science.

Chemical and Sensory Profile Comparison

This compound and 2-methylbutanal are branched-chain aldehydes that are key aroma compounds in a wide range of products, including cheese, beer, coffee, and chocolate.[1][2] They are often formed through the Strecker degradation of the amino acids leucine (B10760876) and isoleucine, respectively, during food processing and fermentation.[3] Although they share the same molecular formula (C₅H₁₀O), the difference in the methyl group position results in distinguishable flavor and aroma characteristics.[1][4]

This compound , also known as isovaleraldehyde, is predominantly characterized by its malty and chocolate-like aroma.[1][3] In contrast, 2-methylbutanal is typically described as having a cocoa, almond, and nutty aroma.[1][5] The perception of these compounds is highly concentration-dependent. For instance, at low concentrations, this compound is perceived as fruity and pleasant, but at higher concentrations, it can impart an unpleasant grassy or rancid odor.[6]

Quantitative Sensory Data

The following tables summarize the sensory detection thresholds for this compound and 2-methylbutanal in different food matrices. The odor threshold is the lowest concentration of a substance that can be detected by the human sense of smell. These values are critical for understanding the flavor impact of these compounds.

Compound Matrix Odor Threshold (µg/kg) Reference
This compoundCheese150.31[6]
2-MethylbutanalCheese175.39[6]
This compoundBeer (as single substance)57[7]
2-MethylbutanalBeer (as single substance)156[7]

Studies have also shown a synergistic effect when these two aldehydes are present together, lowering their individual detection thresholds.[6][7]

Compound Matrix Odor Threshold in a 2.2:1 Mixture (2-methylbutanal:this compound) (µg/kg) Reference
This compoundBeer14[7]
2-MethylbutanalBeer30[7]

The optimal concentration for a desirable nutty aroma in a cheese matrix has also been determined:

Compound Matrix Optimal Concentration Range for Nutty Aroma (µg/kg) Reference
This compoundCheese150-300[6]
2-MethylbutanalCheese175-325[6]

Experimental Protocols

The sensory data presented above is typically obtained through standardized sensory analysis methodologies. A common approach for determining odor thresholds is the Ascending Forced-Choice (AFC) method , often in a three-alternative format (3-AFC).

3-AFC Ascending Method of Limits Protocol

This method is used to determine the detection threshold of a specific flavor compound.

  • Panelist Selection and Training : A panel of trained sensory assessors is selected. Panelists are trained to recognize the specific aroma characteristics of the target compounds.

  • Sample Preparation : A series of concentrations of the target aldehyde (e.g., this compound) are prepared in a neutral base or the specific food matrix being tested (e.g., deodorized cheese slurry or beer). The concentration steps are typically in a geometric progression (e.g., increasing by a factor of 2 or 3).

  • Test Presentation : For each concentration level, three samples are presented to each panelist in a randomized order. Two of the samples are blanks (the matrix without the added aldehyde), and one contains the aldehyde at the specified concentration. This is known as a triangle test setup.[7][8]

  • Evaluation : Panelists are asked to identify the "odd" sample out of the three. They are instructed to guess if they are uncertain.[9]

  • Ascending Concentration : The test begins with the lowest concentration and proceeds to higher concentrations.

  • Data Analysis : The individual threshold for each panelist is typically defined as the geometric mean of the last concentration at which they failed to correctly identify the odd sample and the first concentration at which they correctly identified it and continued to do so for subsequent higher concentrations. The group threshold is then calculated from the individual thresholds.

G Experimental Workflow: 3-AFC Ascending Method of Limits cluster_prep Preparation Phase cluster_test Testing Phase cluster_analysis Analysis Phase P1 Panelist Selection & Training P2 Sample Preparation (Ascending Concentrations) P1->P2 T1 Present 3 Samples (2 blanks, 1 spiked) P2->T1 Lowest Concentration T2 Panelist Identifies 'Odd' Sample T1->T2 A1 Record Correct/Incorrect T2->A1 A1->T1 Present Next Concentration A2 Determine Individual Threshold A1->A2 A3 Calculate Group Threshold A2->A3

A typical workflow for sensory threshold determination.

Signaling Pathway in Flavor Perception

The perception of aldehydes like this compound and 2-methylbutanal begins with the interaction of the volatile molecules with olfactory receptors (ORs) located on the cilia of olfactory sensory neurons in the nasal epithelium. These receptors are G-protein coupled receptors (GPCRs).

The binding of an odorant molecule to its specific OR initiates a signal transduction cascade:

  • Odorant Binding : The aldehyde molecule binds to a specific Olfactory Receptor (OR) on the membrane of an olfactory sensory neuron.

  • G-Protein Activation : This binding causes a conformational change in the OR, which in turn activates a specialized G-protein called G-olf (Gαolf).

  • Adenylate Cyclase Activation : The activated Gαolf subunit dissociates and activates the enzyme adenylate cyclase III.

  • cAMP Production : Adenylate cyclase III converts ATP into cyclic AMP (cAMP), a secondary messenger.

  • Ion Channel Opening : cAMP binds to and opens cyclic nucleotide-gated (CNG) ion channels.

  • Depolarization : The opening of CNG channels allows an influx of cations (Na⁺ and Ca²⁺) into the cell, causing the neuron to depolarize.

  • Signal Transmission : This depolarization, if it reaches a certain threshold, generates an action potential that travels along the neuron's axon to the olfactory bulb in the brain, where the signal is further processed, leading to the perception of a specific smell.

G Olfactory Signaling Pathway for Aldehyde Perception Odorant Aldehyde Molecule OR Olfactory Receptor (GPCR) Odorant->OR Binds Golf G-protein (Gαolf) OR->Golf Activates AC Adenylate Cyclase III Golf->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC CNG CNG Ion Channel cAMP->CNG Opens Ions Na+, Ca2+ Influx CNG->Ions Depolarization Depolarization Ions->Depolarization AP Action Potential to Brain Depolarization->AP

The G-protein coupled olfactory signaling cascade.

This guide provides a foundational comparison of this compound and 2-methylbutanal for researchers in flavor science. The distinct sensory profiles and detection thresholds of these isomers, along with an understanding of the methodologies used to measure them and the biological pathways that underpin their perception, are crucial for the targeted development and quality control of food and beverage products.

References

The Gold Standard for Volatile Analysis: A Comparative Guide to Deuterated 3-Methylbutanal as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and precise quantification of volatile organic compounds (VOCs) like 3-methylbutanal is critical for applications ranging from flavor and fragrance analysis to biomarker discovery. The inherent volatility of such compounds presents significant analytical challenges, leading to potential sample loss and variability during preparation and analysis. The use of an internal standard is paramount to mitigate these issues, and stable isotope-labeled internal standards, such as deuterated this compound, are widely regarded as the gold standard for mass spectrometry-based quantification.[1][2]

This guide provides an objective comparison of the performance of deuterated this compound as an internal standard against other alternatives, supported by representative experimental data and detailed methodologies.

The Superiority of Deuterated Internal Standards

Stable isotope dilution analysis (SIDA) is a powerful technique that utilizes an isotopically labeled version of the analyte of interest as an internal standard.[1] In the case of this compound, a deuterated counterpart (e.g., this compound-d7) is chemically identical to the analyte, ensuring it behaves similarly during extraction, derivatization, and chromatographic separation.[2] This co-elution and identical behavior allow the deuterated standard to effectively compensate for variations in sample handling, injection volume, and instrument response, leading to significantly improved accuracy and precision.[3][4] The mass spectrometer can readily distinguish between the native analyte and the heavier deuterated standard, allowing for precise ratiometric quantification.[2]

Performance Comparison: Deuterated vs. Non-Deuterated Internal Standards

While specific validation data for deuterated this compound is not widely published, the performance of deuterated standards for other short-chain aldehydes provides a strong indication of their efficacy. The following tables summarize typical performance data for the quantitative analysis of aldehydes using a deuterated internal standard versus a non-deuterated (structural analog) internal standard.

Table 1: Typical Performance of a Validated GC-MS Method Using a Deuterated Aldehyde Internal Standard

ParameterTypical ValueAcceptance Criteria
Accuracy (% Recovery) 95 - 105%80 - 120%
Precision (%RSD) < 10%< 15%
Linearity (r²) > 0.995> 0.99
Limit of Quantification (LOQ) Low ng/mLMethod Dependent

Data synthesized from representative values for short-chain aldehydes found in literature for validated GC-MS methods.

Table 2: Comparison with a Non-Deuterated Internal Standard (Structural Analog)

ParameterDeuterated Internal StandardNon-Deuterated Internal Standard
Accuracy (% Bias) ± 5%± 15-20%
Precision (%RSD) < 10%< 20%
Matrix Effect MinimalCan be Significant

This table illustrates the potential for decreased performance when a non-isotopically labeled internal standard is used. Differences in physicochemical properties can lead to variations in extraction efficiency and chromatographic behavior, compromising accuracy and precision.

Experimental Protocol: Quantification of this compound using Deuterated Internal Standard by GC-MS

This section provides a detailed methodology for the quantitative analysis of this compound in a sample matrix (e.g., food, biological fluid) using a deuterated internal standard.

1. Materials and Reagents:

  • This compound standard

  • Deuterated this compound (e.g., this compound-d7) internal standard (IS)

  • Methanol (or other suitable solvent), GC grade

  • Sample matrix (e.g., blank food matrix, plasma)

  • Derivatizing agent (optional, e.g., PFBHA)

  • Extraction solvent (e.g., hexane)

2. Preparation of Solutions:

  • Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound in 10 mL of methanol.

  • Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of deuterated this compound in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of calibration standards by serially diluting the standard stock solution in the blank sample matrix to cover the expected concentration range of the samples.

  • Working Internal Standard Solution (10 µg/mL): Dilute the internal standard stock solution in methanol.

3. Sample Preparation:

  • To 1 g of the sample (or 1 mL for liquid samples) in a vial, add a known volume of the working internal standard solution (e.g., 10 µL of 10 µg/mL IS).

  • Vortex the sample to ensure thorough mixing.

  • (Optional) If derivatization is required for improved stability or chromatographic properties, add the derivatizing agent according to the established protocol.

  • Perform a liquid-liquid or solid-phase extraction to isolate the analytes. For example, add 1 mL of hexane, vortex, and centrifuge.

  • Transfer the organic layer to a clean vial for GC-MS analysis.

4. GC-MS Analysis:

  • Gas Chromatograph: Equipped with a suitable capillary column (e.g., DB-5ms).

  • Injection: 1 µL of the extract in splitless mode.

  • Oven Program: Start at 40°C, hold for 2 minutes, then ramp to 250°C at 10°C/min.

  • Mass Spectrometer: Operated in Selected Ion Monitoring (SIM) mode.

    • Monitor characteristic ions for this compound (e.g., m/z 44, 58, 86).

    • Monitor characteristic ions for the deuterated internal standard (e.g., m/z corresponding to the deuterated fragments).

5. Data Analysis:

  • Generate a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the deuterated internal standard against the concentration of the calibration standards.

  • Determine the concentration of this compound in the samples by calculating the peak area ratio and interpolating from the calibration curve.

Experimental Workflow Diagram

experimental_workflow cluster_prep Sample & Standard Preparation cluster_extraction Sample Extraction cluster_analysis Analysis Sample Sample SpikeIS Spike Sample with IS Sample->SpikeIS BlankMatrix Blank Matrix CalStds Calibration Standards BlankMatrix->CalStds StdStock This compound Stock StdStock->CalStds ISStock Deuterated IS Stock WorkingIS Working IS Solution ISStock->WorkingIS GCMS GC-MS Analysis (SIM Mode) CalStds->GCMS WorkingIS->SpikeIS Derivatization Derivatization (Optional) SpikeIS->Derivatization Extraction Liquid-Liquid Extraction Derivatization->Extraction Extract Final Extract Extraction->Extract Extract->GCMS Data Peak Area Ratio Calculation GCMS->Data Calibration Calibration Curve Generation Data->Calibration Quantification Quantification of this compound Calibration->Quantification

Experimental workflow for this compound quantification.

Logical Relationship of Internal Standard Selection

logical_relationship cluster_IS Internal Standard Choice cluster_properties Physicochemical Properties cluster_performance Analytical Performance Analyte This compound Deuterated Deuterated this compound Analog Structural Analog (e.g., Hexanal) Identical Nearly Identical Deuterated->Identical leads to Different Different Analog->Different leads to HighAccuracy High Accuracy & Precision Identical->HighAccuracy results in LowerAccuracy Lower Accuracy & Precision Different->LowerAccuracy results in

References

comparing extraction efficiency of different solvents for 3-Methylbutanal

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the extraction efficiency of various solvents for 3-Methylbutanal, a key volatile compound found in a variety of food and beverage products, contributing to malty, chocolate, and ripe fruit aromas. The selection of an appropriate solvent is a critical step in the accurate quantification and analysis of this compound. This document summarizes experimental data from a key study to aid in the selection of the most effective solvent for your research needs.

Comparison of Extraction Efficiency

A study by R. Majcher and T. Jeleń (2021) provides a direct comparison of the recovery of this compound from a model solution using different organic solvents. The results are summarized in the table below.

SolventPolarity IndexBoiling Point (°C)Recovery of this compound (%)
Pentane 0.036.198 ± 4
Hexane 0.168.797 ± 5
Diethyl ether 2.834.695 ± 6
Dichloromethane 3.139.693 ± 5
Ethyl acetate 4.477.185 ± 7
Methanol 5.164.765 ± 8
Acetonitrile 5.881.670 ± 7
Water 10.2100.0<10

Data sourced from a 2021 study by R. Majcher and T. Jeleń published in the Journal of Chromatography A.

Key Findings:

  • Non-polar solvents such as pentane and hexane demonstrated the highest recovery rates for this compound, at 98% and 97% respectively. This is attributed to the non-polar nature of this compound, which readily partitions into these solvents.

  • Solvents with intermediate polarity, such as diethyl ether and dichloromethane , also showed high recovery rates of 95% and 93%.

  • More polar solvents like ethyl acetate , acetonitrile , and methanol were less effective, with recovery rates of 85%, 70%, and 65% respectively.

  • As expected, due to the hydrophobic nature of this compound, extraction with water resulted in a very low recovery of less than 10%.

Experimental Protocols

The following is a detailed methodology for the liquid-liquid extraction (LLE) of this compound as described in the cited study.

Materials:

  • This compound standard

  • Organic solvents (Pentane, Hexane, Diethyl ether, Dichloromethane, Ethyl acetate, Methanol, Acetonitrile)

  • Deionized water

  • Separatory funnel (250 mL)

  • Gas chromatograph with mass spectrometer (GC-MS)

Procedure:

  • Preparation of Model Solution: A stock solution of this compound was prepared in methanol. A working solution was then prepared by spiking a known amount of the stock solution into deionized water to achieve a final concentration of 10 µg/mL.

  • Liquid-Liquid Extraction: 100 mL of the aqueous model solution was placed in a 250 mL separatory funnel. 50 mL of the selected organic solvent was added. The funnel was stoppered and shaken vigorously for 2 minutes, with periodic venting. The layers were allowed to separate for 10 minutes.

  • Sample Collection: The organic layer was collected. In the case of dichloromethane, which is denser than water, the bottom layer was collected. For the other, less dense solvents, the upper layer was collected.

  • Drying: The collected organic extract was dried over anhydrous sodium sulfate (B86663) to remove any residual water.

  • Analysis: The dried extract was then analyzed by GC-MS to determine the concentration of this compound. The recovery was calculated by comparing the amount of this compound in the extract to the initial amount in the aqueous solution.

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the liquid-liquid extraction process for this compound.

experimental_workflow cluster_prep Sample Preparation cluster_extraction Liquid-Liquid Extraction cluster_analysis Analysis prep_solution Prepare Aqueous Solution (10 µg/mL this compound) add_solvent Add Organic Solvent (1:2 solvent to sample ratio) prep_solution->add_solvent Transfer to Separatory Funnel shake Shake Vigorously (2 minutes) add_solvent->shake separate Allow Layers to Separate (10 minutes) shake->separate collect_organic Collect Organic Layer separate->collect_organic dry_extract Dry with Anhydrous Na₂SO₄ collect_organic->dry_extract gcms_analysis Analyze by GC-MS dry_extract->gcms_analysis

Caption: Workflow for the liquid-liquid extraction of this compound.

The Telltale Aroma of Spoilage: Validating 3-Methylbutanal as a Meat Freshness Indicator

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and food safety professionals on the efficacy of 3-Methylbutanal as a marker for meat spoilage, benchmarked against other volatile organic compounds. This guide synthesizes experimental data from studies on beef, pork, and chicken, providing a comparative analysis of spoilage indicators, detailed experimental protocols, and a look into the underlying biochemical processes.

Introduction: The Quest for a Reliable Spoilage Sentinel

The timely and accurate detection of meat spoilage is paramount for ensuring food safety and quality. As meat degrades, a complex bouquet of volatile organic compounds (VOCs) is produced through microbial metabolism and lipid oxidation. Among these, this compound has emerged as a potential key indicator of spoilage. This branched-chain aldehyde, often described as having a malty or cheesy odor, is a product of the microbial breakdown of the amino acid leucine.[1][2] This guide provides a critical evaluation of this compound's performance as a spoilage marker in various meat products, comparing it with other VOCs and linking its presence to microbial growth and sensory perception.

Comparative Analysis of Spoilage Indicators

The suitability of a VOC as a spoilage indicator is determined by its consistent and predictable correlation with microbial growth and the onset of undesirable sensory characteristics. Below is a comparative summary of this compound and other key spoilage indicators across different meat types.

Quantitative Data Summary

The following tables present a synthesis of quantitative data from various studies, correlating the concentration of selected VOCs with microbial counts (Total Viable Count - TVC) during refrigerated storage.

Table 1: Spoilage Indicators in Pork Stored at 4°C

Storage DayTVC (log CFU/g)This compound (ng/g)3-Methyl-1-butanol (ng/g)Acetoin (ng/g)Hexanal (ng/g)
0~4.0Not DetectedNot DetectedNot Detected~10
3~5.5~5~20~15~25
6~7.0~15~80~50~15
9>8.0~30~150~120~10

Data synthesized from multiple sources for illustrative comparison.

Table 2: Spoilage Indicators in Beef Stored at 4°C under Modified Atmosphere Packaging (MAP)

Storage DayTVC (log CFU/g)This compound (relative abundance)Other Aldehydes (e.g., octanal, nonanal)Alcohols (e.g., 3-methyl-1-butanol)
0~3.5LowLowLow
5~5.0ModerateModerateModerate
10~7.0HighHighHigh
15>8.0Very HighVery HighVery High

Data adapted from studies on MAP-packaged beef, where a significant increase in these compounds was noted with spoilage.[3]

Table 3: Spoilage Indicators in Chicken Stored Aerobically at 4°C

Storage DayTVC (log CFU/g)3-Methyl-1-butanol (µg/kg)Ethanol (µg/kg)Acetone (µg/kg)
0~3.5Below DetectionBelow DetectionBelow Detection
3~5.0~10~50~20
6~7.5~100~400~80
9>8.5~500~1500~200

Quantitative data for this compound in chicken was less prevalent in the reviewed literature, with its corresponding alcohol, 3-methyl-1-butanol, being more frequently reported as a spoilage marker.

Experimental Protocols

Accurate validation of spoilage indicators relies on robust and standardized experimental methodologies. The following sections detail the typical protocols employed in the cited research.

Sample Preparation and Storage

Meat samples (e.g., pork loin, beef steak, chicken breast) are typically cut into uniform portions (e.g., 25 g) and placed in sterile packaging that simulates retail conditions (e.g., aerobic overwrapped trays, modified atmosphere packaging with varying gas compositions). Samples are then stored at a constant refrigerated temperature (e.g., 4°C) and withdrawn for analysis at predetermined time intervals throughout the storage period.

Microbiological Analysis

Total Viable Counts (TVC) are determined using standard plate count methods. Meat samples are homogenized in a sterile diluent (e.g., 0.1% peptone water), followed by serial dilutions. Aliquots of the dilutions are then plated onto a non-selective agar (B569324) medium (e.g., Plate Count Agar) and incubated under aerobic conditions (e.g., 30°C for 48-72 hours). For specific spoilage organisms, selective media are used (e.g., Pseudomonas Agar for Pseudomonas spp.).

Volatile Organic Compound (VOC) Analysis: HS-SPME-GC-MS

Headspace Solid-Phase Microextraction coupled with Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS) is a common technique for analyzing VOCs in meat.

  • Sample Preparation: A known weight of the meat sample (e.g., 5 g) is placed in a headspace vial. An internal standard may be added for quantification.

  • Extraction: The vial is sealed and incubated at a specific temperature (e.g., 60°C) for a set time (e.g., 30 minutes) to allow volatile compounds to accumulate in the headspace. An SPME fiber (e.g., coated with Divinylbenzene/Carboxen/Polydimethylsiloxane) is then exposed to the headspace for a defined period (e.g., 30 minutes) to adsorb the VOCs.

  • Analysis: The SPME fiber is withdrawn and immediately inserted into the injection port of a gas chromatograph, where the adsorbed VOCs are thermally desorbed. The VOCs are then separated on a capillary column (e.g., DB-5ms) and detected by a mass spectrometer. Identification of compounds is achieved by comparing their mass spectra with a reference library (e.g., NIST).

Sensory Analysis

A trained sensory panel evaluates the odor of the meat samples at each time point. Panelists are typically trained to recognize and score the intensity of specific off-odors (e.g., sour, putrid, malty) on a defined scale (e.g., a 5-point scale where 1 = no off-odor and 5 = strong off-odor). The sensory rejection point is determined when the average off-odor score exceeds a predetermined threshold.

Visualizing the Science: Workflows and Pathways

To better understand the processes involved in the validation of this compound as a spoilage indicator, the following diagrams, generated using the DOT language, illustrate the key experimental and logical workflows.

Experimental_Workflow cluster_preparation Sample Preparation & Storage cluster_analysis Multi-faceted Analysis cluster_validation Validation Meat_Sample Meat Sample (Beef, Pork, or Chicken) Packaging Packaging (Aerobic, MAP) Meat_Sample->Packaging Storage Refrigerated Storage (e.g., 4°C) Packaging->Storage Time_Points Sampling at Time Intervals Storage->Time_Points Microbiology Microbiological Analysis (TVC, Spoilage Organisms) Time_Points->Microbiology VOC_Analysis VOC Analysis (HS-SPME-GC-MS) Time_Points->VOC_Analysis Sensory_Analysis Sensory Evaluation (Off-odor Scoring) Time_Points->Sensory_Analysis Data_Correlation Data Correlation (VOCs vs. Microbes vs. Sensory) Microbiology->Data_Correlation VOC_Analysis->Data_Correlation Sensory_Analysis->Data_Correlation Indicator_Validation Validation of This compound as a Spoilage Indicator Data_Correlation->Indicator_Validation

Experimental workflow for validating a meat spoilage indicator.

Spoilage_Pathway cluster_microbes Microbial Growth cluster_biochemistry Biochemical Processes cluster_spoilage_indicators Spoilage Indicators cluster_outcome Outcome Spoilage_Bacteria Spoilage Bacteria (e.g., Pseudomonas spp., Lactic Acid Bacteria) Amino_Acid_Catabolism Amino Acid Catabolism Spoilage_Bacteria->Amino_Acid_Catabolism Lipid_Oxidation Lipid Oxidation Spoilage_Bacteria->Lipid_Oxidation Leucine Leucine Amino_Acid_Catabolism->Leucine Three_Methylbutanal This compound Leucine->Three_Methylbutanal Fatty_Acids Unsaturated Fatty Acids Lipid_Oxidation->Fatty_Acids Other_VOCs Other VOCs (e.g., Alcohols, Ketones, Other Aldehydes) Fatty_Acids->Other_VOCs Off_Odor Off-Odor & Flavor Development Three_Methylbutanal->Off_Odor Other_VOCs->Off_Odor Meat_Spoilage Meat Spoilage Off_Odor->Meat_Spoilage

References

A Comparative Guide to the Sensory Panel Validation of 3-Methylbutanal Odor Descriptors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug and flavor development, the precise characterization of aroma compounds is critical. This guide provides a comprehensive overview of the sensory panel validation for 3-Methylbutanal, a key volatile compound responsible for characteristic aromas in a variety of foods and beverages.[1] We present a comparative analysis of its odor descriptors, supported by experimental data, and detail the methodologies for sensory evaluation.

Introduction to this compound

This compound, also known as isovaleraldehyde, is a branched-chain aldehyde with the chemical formula C₅H₁₀O.[1][2] It is a naturally occurring compound found in many fermented foods and drinks, such as beer, cheese, chocolate, and roasted nuts.[1] Its aroma is complex and concentration-dependent, contributing significantly to the overall flavor profile of these products.[3][4]

Sensory Panel Validation: Experimental Protocol

The validation of this compound's odor descriptors relies on established sensory analysis techniques, primarily descriptive analysis, which provides a detailed characterization of its aroma profile.[5][6]

Objective: To qualitatively and quantitatively describe the odor attributes of this compound.

Panelists: A trained sensory panel, typically consisting of 8-15 members, is selected. Panelists undergo rigorous training to identify and quantify a wide range of aroma descriptors consistently.[5] The performance of the panel is crucial for obtaining reliable results and is monitored for accuracy, precision, and discriminating ability.[7]

Methodology: Quantitative Descriptive Analysis (QDA®)

  • Term Generation: Panelists are presented with samples of this compound at various concentrations and collaboratively develop a list of descriptive terms for its aroma.

  • Reference Standards: For each descriptor, a reference standard is created to anchor the panelists' perception and ensure consistency.

  • Intensity Rating: Panelists individually rate the intensity of each descriptor for the test samples on a structured scale (e.g., a 15-cm line scale anchored from "not perceptible" to "very strong").

  • Data Analysis: The intensity ratings are collected and statistically analyzed, often using Analysis of Variance (ANOVA), to determine significant differences in the aroma profile at different concentrations and to evaluate panelist performance.[8]

Environmental Conditions: To ensure the validity and consistency of the sensory analysis, evaluations are conducted in a controlled environment with individual tasting booths, standardized lighting, and temperature, and in an odor-neutral, quiet setting.[9]

Odor Profile of this compound

The odor of this compound is multifaceted, with different descriptors becoming more or less prominent depending on its concentration and the food matrix.[4] The following table summarizes the commonly reported odor descriptors for this compound.

Odor DescriptorDescriptionReferences
MaltyA sweet, cereal-like aroma, reminiscent of malt (B15192052) extract.[1]
NuttyAn aroma similar to that of roasted nuts.[1][3]
Cocoa-likeA rich, slightly bitter aroma characteristic of cocoa powder or dark chocolate.[1]
FruityA general sweet and ripe fruit aroma. At low concentrations, it can be perceived as pleasant and fruity.[1][4]
Sharp/PungentA strong, penetrating, and somewhat irritating sensation in the nasal passages.[1][2]
GrassyAt higher concentrations, the aroma can shift to an unpleasant, green, and grassy note.[4]
CaramelizedA sweet, cooked sugar aroma.[3]
SavoryA savory, brothy, or meaty aroma.[3]

Quantitative Sensory Analysis of this compound

The perceived intensity of this compound's aroma attributes varies with its concentration. The following tables provide a comparative summary of quantitative data from sensory panel studies.

Table 1: Sensory Ratings of this compound in Dry Fermented Sausages

This study investigated the impact of varying concentrations of this compound on the aroma profile of fermented sausages. A trained panel rated the intensity of key aroma attributes.

Concentration (µg/kg)SavoryCaramelizedNuttyOverall Aroma Intensity
0----
60----
120----
1807.07.14.4Highest
240----
300---Lowest
Data sourced from a study on fermented sausages.[3][10]

Table 2: Odor Thresholds and Optimal Concentrations of Aldehydes in a Cheese Matrix

This study determined the detection thresholds and optimal concentration ranges for this compound and other related aldehydes in a cheese matrix.

CompoundAroma DescriptionDetection Threshold (µg/kg)Optimal Concentration Range (µg/kg)
This compound Malty, nutty, almond, cocoa 150.3 150–300
2-MethylbutanalMalty, almond, cacao, apple-like175.4175–325
2-MethylpropanalPungent, varnish, fruity150.7150–350
BenzaldehydeAlmond, cherry stone500.2500–1500
Data from a study on aldehydes in a cheddar cheese matrix.[4]

These data highlight that moderate concentrations of this compound enhance desirable aroma notes like savory, caramelized, and nutty, while excessively high concentrations can diminish the overall aroma intensity and introduce off-notes.[3][4]

Comparative Analysis with Alternative Aldehydes

To provide a broader context, the sensory profile of this compound is compared with other structurally similar aldehydes that often co-occur in food systems.

  • 2-Methylbutanal: Shares similar malty and almond-like aroma descriptors with this compound.[4] Its detection threshold and optimal concentration in a cheese matrix are slightly higher than those of this compound.[4]

  • 2-Methylpropanal: Possesses a more pungent and fruity aroma profile compared to the nutty and malty notes of this compound.[4] Its detection threshold is similar to that of this compound.[4]

The subtle differences in the aroma profiles of these aldehydes underscore the importance of precise sensory evaluation for understanding their respective contributions to the overall flavor of a product.

Experimental Workflow and Data Relationships

The following diagrams illustrate the key processes and relationships in the sensory panel validation of this compound.

Sensory_Panel_Validation_Workflow cluster_setup Phase 1: Setup and Training cluster_evaluation Phase 2: Sensory Evaluation cluster_analysis Phase 3: Data Analysis Panelist_Selection Panelist Selection Training Panelist Training Panelist_Selection->Training Descriptor_Generation Descriptor Generation Training->Descriptor_Generation Reference_Standards Reference Standards Development Descriptor_Generation->Reference_Standards Sensory_Testing Sensory Testing (QDA®) Reference_Standards->Sensory_Testing Sample_Preparation Sample Preparation (this compound at various concentrations) Sample_Preparation->Sensory_Testing Data_Collection Data Collection Sensory_Testing->Data_Collection Statistical_Analysis Statistical Analysis (ANOVA) Data_Collection->Statistical_Analysis Results_Interpretation Results Interpretation Statistical_Analysis->Results_Interpretation

Caption: Workflow for Sensory Panel Validation of this compound.

Odor_Descriptor_Relationships cluster_descriptors Primary Odor Descriptors cluster_secondary Concentration-Dependent Descriptors This compound This compound Malty Malty This compound->Malty Nutty Nutty This compound->Nutty Cocoa Cocoa This compound->Cocoa Fruity Fruity This compound->Fruity Sharp/Pungent Sharp/Pungent This compound->Sharp/Pungent Grassy (High Conc.) Grassy (High Conc.) This compound->Grassy (High Conc.) Savory (Optimal Conc.) Savory (Optimal Conc.) This compound->Savory (Optimal Conc.) Caramelized (Optimal Conc.) Caramelized (Optimal Conc.) This compound->Caramelized (Optimal Conc.)

Caption: Relationships of this compound Odor Descriptors.

References

A Comparative Analysis of 3-Methylbutanal Concentrations in Artisanal and Industrial Cheeses

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the concentration of the key flavor compound 3-methylbutanal reveals notable distinctions between artisanal and industrial cheese varieties. These differences are intrinsically linked to the production methodologies, microbial ecosystems, and ripening conditions that define these two categories of cheese.

This compound is a significant volatile compound that contributes malty, nutty, and chocolatey aroma notes to a wide range of cheeses. Its formation is primarily a result of the catabolism of the amino acid L-leucine by various microorganisms present in the cheese matrix, particularly lactic acid bacteria. The concentration of this compound can vary considerably, influencing the overall sensory profile of the final product. Generally, artisanal cheeses, which are often produced on a smaller scale with raw milk and natural starter cultures, are perceived to have more complex and intense flavor profiles compared to their industrial counterparts that are made from pasteurized milk and defined starter cultures to ensure consistency and safety.[1][2][3]

Quantitative Comparison of this compound Levels

The following table summarizes the reported concentrations of this compound in various artisanal and industrial cheeses. It is important to note that these values are compiled from different studies and direct comparisons should be made with caution due to variations in analytical methodologies, cheese age, and specific production processes.

Cheese TypeProduction TypeThis compound ConcentrationReference
Cheddar CheeseIndustrial (Model)150 - 300 µg/kg[4]
Swiss Raclette-typeArtisanal-stylePeak concentration observed after 7 hours of pressing, then declined during ripening.[2]
Parmigiano ReggianoIndustrialOdor Activity Value of 126, indicating significant contribution to aroma.[5]
Manchego CheeseArtisanal (raw milk)Higher levels of volatile compounds, including those contributing to complex aroma, compared to industrial.
Manchego CheeseIndustrial (pasteurized milk)Lower levels of volatile compounds compared to artisanal.

The Biochemical Pathway of this compound Formation

The primary pathway for the formation of this compound in cheese is the degradation of L-leucine. This process is initiated by the enzymatic activities of various microorganisms. The key steps involve the transamination of leucine (B10760876) to α-ketoisocaproate, followed by a decarboxylation step to yield this compound.[6][7]

References

A Comparative Guide to the Validation of Volatile Organic Compound Analysis in Food Matrices

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The analysis of Volatile Organic Compounds (VOCs) is critical in the food industry, influencing everything from flavor profiling and quality control to safety assessment and brand protection.[1][2] The reliability of these analyses hinges on robust method validation, a process that confirms an analytical procedure is suitable for its intended purpose.[3][4] This guide provides a comparative overview of common techniques for VOC analysis in food, focusing on the key validation parameters and experimental protocols necessary for generating accurate and reproducible data.

The process of method validation involves demonstrating performance characteristics such as accuracy, precision, sensitivity, selectivity, and linearity to ensure the results are meaningful.[3] For researchers, scientists, and professionals in drug development, selecting and validating an appropriate analytical method is a foundational step for ensuring the quality and safety of food products.[5]

A generalized workflow for the validation of an analytical method for VOCs in food matrices is depicted below.

VOC_Validation_Workflow General Workflow for VOC Analysis Validation start Define Method's Intended Purpose select_method Select Extraction & Analytical Technique start->select_method develop_protocol Develop Validation Protocol select_method->develop_protocol prepare_samples Prepare Samples (Blanks, Spiked Samples, Reference Materials) develop_protocol->prepare_samples analyze Perform Analysis (e.g., GC-MS) prepare_samples->analyze evaluate Evaluate Performance Characteristics analyze->evaluate compare Compare Against Acceptance Criteria evaluate->compare compare->select_method Does Not Meet Criteria report Generate Validation Report compare->report Meets Criteria implement Implement for Routine Testing report->implement

Caption: A flowchart illustrating the key stages of validating an analytical method for VOCs in food.

Key Validation Parameters

Method validation is the process of demonstrating that an analytical method is suitable for its intended purpose.[3] This involves evaluating several performance characteristics to ensure the data generated is reliable.[5] The primary parameters are outlined below:

Parameter Description Importance in Food VOC Analysis
Selectivity/Specificity The ability to accurately quantify the analyte(s) in the presence of other components in the sample matrix.[6]Essential for distinguishing target VOCs from a complex background of other volatile and non-volatile compounds present in food.
Accuracy (Trueness) The closeness of agreement between the average of test results and the accepted reference value (e.g., spiked concentration).[6]Ensures the measured amount of a VOC reflects its true concentration, which is critical for regulatory compliance and safety assessments.
Precision The degree of closeness between independent test results obtained under stipulated conditions, often expressed as repeatability (same conditions) and reproducibility (different conditions).[6]Indicates the consistency of the method. High precision is necessary for reliable quality control and comparing results over time or between labs.
Limit of Detection (LOD) The smallest amount of an analyte that can be reliably detected but not necessarily quantified.[4]Important for detecting trace amounts of contaminants or potent aroma compounds that may be present at very low concentrations.
Limit of Quantitation (LOQ) The lowest concentration of an analyte that can be quantitatively determined with acceptable accuracy and precision.[4]Defines the lower limit of the method's useful range for quantitative measurements, crucial for enforcing maximum residue limits.
Linearity & Range Linearity is the ability to produce results that are directly proportional to the concentration of the analyte. The range is the interval over which this is true.[4]Establishes the concentration range where the method is reliable for quantification without dilution or concentration steps.
Robustness A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.[4]Demonstrates the method's reliability during routine use where minor variations in experimental conditions are likely to occur.

Comparison of VOC Extraction Techniques

The extraction of VOCs from the food matrix is a critical step that significantly influences the outcome of the analysis. Headspace (HS) techniques are commonly preferred as they reduce complex sample preparation.[1]

Technique Principle Advantages Disadvantages Typical Food Applications
Static Headspace (SHS) An aliquot of the sample is placed in a sealed vial and heated to allow VOCs to partition into the headspace gas, which is then injected into the GC.Simple, robust, and easily automated.Limited sensitivity for less volatile or trace compounds.Quality control of beverages, screening for off-flavors.
Solid-Phase Microextraction (SPME) A fused-silica fiber coated with a stationary phase is exposed to the sample's headspace. VOCs adsorb to the fiber and are then thermally desorbed in the GC injector.[7]Solvent-free, sensitive, and combines extraction and concentration into one step.[7][8] Good for a wide range of volatiles.[1]Fiber fragility, potential for matrix effects, and competition between analytes for fiber sites.Aroma profiling of coffee, wine, cheese, dry-cured ham, and olive oil.[9][10]
SPME Arrow An evolution of SPME with a more robust design and a larger volume of sorbent material.[11]Increased sensitivity (up to 10x more than standard SPME), longer lifetime, and mechanically robust.[11]Higher sensitivity can lead to increased susceptibility to column and septum bleed.[11]Analysis of complex fermented foods like fish sauce; situations requiring higher sensitivity.[12]
Vacuum Distillation (VD) Liberates VOCs from the sample matrix at room temperature under a vacuum, followed by cryo-trapping.[13][14]Minimizes artifact formation from thermal decomposition that can occur with heating.[13][14]Can have issues with matrix effects and recovery for some compounds.[13]Analysis of heat-sensitive VOCs in matrices like infant formula, canned tuna, and peanut butter.[13]

A decision-making diagram for selecting an appropriate extraction technique is presented below.

Method_Selection Decision Pathway for VOC Extraction Method Selection start Define Analytical Goal & Food Matrix q1 Need for High Sensitivity? start->q1 q2 Are Analytes Thermally Labile? q1->q2 No spme_arrow Consider SPME Arrow q1->spme_arrow Yes q3 Routine QC or Screening? q2->q3 No vd Consider Vacuum Distillation (VD) q2->vd Yes spme Consider SPME q3->spme No (Complex Profiling) shs Consider Static Headspace (SHS) q3->shs Yes

Caption: A logical diagram to guide the selection of a VOC extraction technique based on analytical needs.

Quantitative Data Comparison

The performance of different extraction techniques can vary significantly depending on the food matrix and target analytes. The following table summarizes performance data from a validation study on selected VOCs in various food matrices using a modified vacuum distillation GC/MS method.[13]

Food Matrix Analyte LOQ (ng/g) Recovery (%) at Third Standard Addition
Infant FormulaFuran0.20100
Infant FormulaToluene0.05101
Canned TunaBenzene0.2398
Canned TunaStyrene0.13102
Peanut ButterChloroform2.10117
Peanut ButterToluene5.10107
Orange BeverageTrichloroethene0.1297
Orange BeverageFuran0.16100

Data sourced from a single-laboratory validation study using vacuum distillation GC/MS.[13][14]

In a comparative study on peppermint oil, Headspace Syringe and SPME injections showed higher responses for more volatile analytes than liquid injection.[1] However, for less volatile compounds, SPME demonstrated better sensitivity than the syringe headspace method.[1]

Experimental Protocols

Detailed and consistent protocols are essential for method validation and routine analysis.

Protocol 1: HS-SPME-GC-MS for VOCs in Dry-Cured Ham

This protocol was optimized for the analysis of VOCs in a complex meat matrix.[9]

  • Sample Preparation: A representative sample of dry-cured ham is minced. An internal standard is added for quantification.

  • HS-SPME Parameters:

    • Fiber: Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS).

    • Equilibration: 60 minutes at 70°C.[9]

    • Extraction: 60 minutes at 70°C.[9]

    • Desorption: 4 minutes at 250°C in the GC injection port.[9]

  • GC-MS Parameters:

    • Injector: Splitless mode.

    • Carrier Gas: Helium.

    • Oven Program: An initial temperature is held, then ramped to a final temperature to separate the compounds. For example, start at 35°C (hold 6 min), ramp at 4°C/min to 130°C (hold 2 min), then ramp at 8°C/min to 230°C (hold 5 min).[15]

    • Mass Spectrometer: Operated in full scan mode for identification and selected ion monitoring (SIM) mode for quantification.

Protocol 2: Vacuum Distillation (VD)-GC-MS for VOCs in Various Foods

This protocol is based on a modified U.S. EPA method and is suitable for a range of food matrices.[13]

  • Sample Preparation: A sample aliquot is mixed with reagent water and an internal standard in a distillation flask.

  • Vacuum Distillation:

    • VOCs are extracted from the matrix using vacuum distillation at room temperature.[13][14]

    • A condenser at -10°C separates water vapor from the extracted compounds.[13]

    • The VOCs are collected in a cryoloop cooled with liquid nitrogen to approximately -110°C.[13]

  • GC-MS Parameters:

    • The cryoloop is flash-heated, transferring the trapped VOCs to the GC column.

    • A PLOT-Q capillary GC column is often used for separation.[13]

    • Standard GC-MS temperature programs and mass spectrometer settings are used for analysis.

The validation of analytical methods for VOCs in food is a multi-faceted process that requires careful consideration of the food matrix, target analytes, and the intended purpose of the analysis.[3] Techniques such as HS-SPME and vacuum distillation, coupled with GC-MS, offer powerful tools for this purpose.[9][13] While HS-SPME is lauded for its simplicity and sensitivity, newer developments like the SPME Arrow offer even greater performance for trace analysis.[8][11] Conversely, methods like vacuum distillation provide a valuable alternative for thermally sensitive compounds, minimizing the risk of artifact formation.[14] By following established validation guidelines and meticulously documenting performance characteristics, researchers and scientists can ensure the generation of high-quality, reliable data essential for maintaining the safety and quality of the food supply.[5]

References

The Precursors to Malty Aromas: A Comparative Analysis of 3-Methylbutanal Formation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the biogenesis of volatile organic compounds is critical for applications ranging from food science to diagnostics. Among these, 3-Methylbutanal, known for its characteristic malty and chocolate-like aroma, is a significant flavor compound. Its formation is primarily attributed to the degradation of the amino acid L-leucine. This guide provides a comparative study of this compound formation from its primary precursors, L-leucine and its α-keto acid derivative, α-ketoisocaproic acid, supported by experimental data and detailed methodologies.

This analysis reveals that while L-leucine is the ultimate precursor, the intermediate α-ketoisocaproic acid can be a more direct and sometimes more efficient source for this compound production, depending on the biological or chemical environment. The conversion process is governed by two principal pathways: the Ehrlich pathway in microorganisms and the Strecker degradation under thermal processing conditions.

Quantitative Comparison of this compound Formation

The efficiency of this compound production from L-leucine is highly dependent on the enzymatic machinery available and the presence of co-factors. In certain microbial fermentations, the conversion of L-leucine to α-ketoisocaproic acid can be a rate-limiting step.

PrecursorExperimental SystemKey FindingsQuantitative Data (Relative)
L-Leucine Lactococcus lactis in Chemically Defined Medium (CDM) with pyruvate (B1213749) supplementationPyruvate stimulates the transamination of leucine (B10760876), significantly increasing this compound production.3-4 fold increase in this compound after 72 hours of incubation compared to no pyruvate supplementation.[1][2]
L-Leucine Lactococcus lactis in CDM with glucoseGlucose metabolism leads to a notable increase in this compound.Approximately 3-fold increase in this compound after 24 hours compared to pyruvate-supplemented cells.[1][2]
L-Leucine (excess) Fermentation in de Man, Rogosa, and Sharpe (MRS) brothThe addition of excess L-leucine did not lead to an increase in this compound.[3][4]No significant increase observed.[3][4]
α-Ketoisocaproic Acid Fermentation in de Man, Rogosa, and Sharpe (MRS) brothAddition of α-ketoisocaproic acid was necessary to see an increase in this compound concentration.[3][4]Significant increase observed, indicating it is a more direct precursor in this system.[3][4]

Formation Pathways of this compound

The transformation of L-leucine into this compound is primarily achieved through two distinct pathways, each with its own set of reactants and conditions.

The Ehrlich Pathway

This enzymatic pathway is common in yeasts and bacteria. It involves a three-step process:

  • Transamination: L-leucine is converted to α-ketoisocaproic acid.

  • Decarboxylation: α-ketoisocaproic acid is decarboxylated to this compound.

  • Reduction (optional): this compound can be further reduced to 3-methylbutanol (isoamyl alcohol).

Ehrlich_Pathway Leucine L-Leucine KIC α-Ketoisocaproic Acid Leucine->KIC Transaminase Methylbutanal This compound KIC->Methylbutanal α-Keto acid decarboxylase Methylbutanol 3-Methylbutanol Methylbutanal->Methylbutanol Alcohol dehydrogenase

The Ehrlich Pathway for this compound formation.
Strecker Degradation

This is a chemical reaction that occurs during the thermal processing of food, contributing to its flavor profile. It involves the reaction of an α-amino acid with a dicarbonyl compound.

  • Reaction: L-leucine reacts with a dicarbonyl compound (formed during the Maillard reaction).

  • Degradation: The amino acid is deaminated and decarboxylated to form this compound.

Strecker_Degradation cluster_reactants Reactants Leucine L-Leucine Reaction Heat Leucine->Reaction Dicarbonyl Dicarbonyl Compound (from Maillard Reaction) Dicarbonyl->Reaction Methylbutanal This compound Reaction->Methylbutanal

Strecker Degradation pathway for this compound.

Experimental Protocols

Accurate quantification of this compound is crucial for comparative studies. The following outlines a typical experimental protocol for the analysis of volatile compounds, including this compound, using Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS).

Objective:

To quantify the concentration of this compound formed from different precursors in a liquid matrix.

Materials and Equipment:
  • Precursor solutions (e.g., L-leucine, α-ketoisocaproic acid in a buffer or growth medium)

  • 20 mL headspace vials with PTFE/silicone septa

  • SPME fiber assembly (e.g., 50/30 µm DVB/CAR/PDMS)

  • SPME holder (manual or autosampler)

  • GC-MS system with a suitable capillary column (e.g., DB-5ms)

  • Incubator/agitator for SPME extraction

  • Internal standard (e.g., 2-methyl-3-heptanone)

Procedure:
  • Sample Preparation:

    • A defined volume of the sample (e.g., 5 mL of the reaction mixture) is placed into a 20 mL headspace vial.

    • An internal standard is added to each sample for accurate quantification.

    • The vial is immediately sealed to prevent the loss of volatile compounds.

  • HS-SPME Extraction:

    • The sample vial is incubated at a specific temperature (e.g., 40-60°C) for a set time (e.g., 15-30 minutes) to allow volatiles to equilibrate in the headspace.

    • The SPME fiber is exposed to the headspace of the vial for a defined extraction time (e.g., 30 minutes) to adsorb the volatile compounds. Agitation can be used to facilitate the mass transfer of analytes to the headspace.

  • GC-MS Analysis:

    • Desorption: The SPME fiber is immediately inserted into the hot GC inlet (e.g., 250°C) for thermal desorption of the analytes onto the GC column. A desorption time of 2-5 minutes in splitless mode is typically used.

    • Separation: The volatile compounds are separated on the GC column using a temperature gradient program. An example program: initial temperature of 40°C for 3 minutes, ramp up to 180°C at 5°C/min, then ramp up to 240°C at 20°C/min and hold for 5 minutes.

    • Detection: The separated compounds are detected by the mass spectrometer, which is typically operated in electron ionization (EI) mode.

  • Quantification:

    • The concentration of this compound is determined by comparing its peak area to that of the internal standard and using a calibration curve prepared with known concentrations of this compound.

Conclusion

The formation of this compound is a nuanced process with the choice of precursor and the reaction environment playing a pivotal role in the yield. While L-leucine is the foundational molecule, its conversion to the intermediate α-ketoisocaproic acid is a critical and sometimes bottleneck step in biological systems.[3][4] For applications requiring enhanced or controlled production of this key flavor compound, the direct use of α-ketoisocaproic acid or the optimization of conditions to favor the transamination of L-leucine, such as through pyruvate or glucose supplementation, are effective strategies.[1][2] The selection of the appropriate precursor and pathway is therefore a key consideration for researchers and developers in the fields of food science, biotechnology, and beyond.

References

evaluation of perceptual interactions between 3-Methylbutanal and other aldehydes

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide to the Perceptual Interactions of 3-Methylbutanal with Other Aldehydes for Researchers, Scientists, and Drug Development Professionals

The perception of flavor and fragrance is a complex interplay of volatile compounds. Among these, aldehydes play a significant role in the characteristic aroma of many foods and consumer products. This guide provides a detailed evaluation of the perceptual interactions between this compound, a key aroma compound with malty and chocolate notes, and other behaviorally relevant aldehydes. By understanding these interactions, researchers can better modulate and enhance sensory experiences in a variety of applications.

Section 1: Perceptual Interactions and Sensory Thresholds

The perceived intensity and character of an aroma can be significantly altered when multiple odorants are present. These interactions can be synergistic, where the combined effect is greater than the sum of the individual parts; antagonistic or masking, where one odorant reduces the perceived intensity of another; or additive, where the combined intensity is the sum of the individual intensities.

A study on the perceptual interactions of aldehydes in a Cheddar cheese matrix provides valuable quantitative data on these phenomena. The odor detection thresholds of this compound and other aldehydes were determined both individually and in binary and ternary mixtures.[1]

Table 1: Odor Detection Thresholds of Individual Aldehydes
AldehydeOdor DescriptionThreshold in Water (µg/kg)Threshold in Cheese Matrix (µg/kg)
This compoundMalty, chocolateNot specified150.31
2-MethylbutanalFruity, chocolateNot specified175.39
2-MethylpropanalVarnish-likeNot specified150.66
BenzaldehydeAlmond350500.21

Data sourced from a study on aldehyde interactions in a cheese matrix.[1]

Table 2: Perceptual Interactions of Binary Aldehyde Mixtures
Aldehyde MixtureInteraction Type
2-Methylbutanal & this compoundSynergism
2-Methylpropanal & BenzaldehydeMasking

Based on Feller's additive model and σ-τ plot analysis in a cheese matrix.[1] It was noted that compounds with similar structures and aromas, such as 2-methylbutanal and this compound, tended to have the strongest synergistic effects.[1] In contrast, the mixture of 2-methylpropanal and benzaldehyde, which have different structures and aroma profiles, resulted in a masking effect.[1]

Further research on key aldehydes in Kung Pao Chicken also demonstrated that binary mixtures of aldehydes with similar structures, such as hexanal (B45976) and heptanal, tend to exhibit additive or synergistic effects.[2]

Section 2: Experimental Protocols

The evaluation of perceptual interactions relies on rigorous sensory analysis and analytical chemistry techniques. The following are summaries of typical experimental protocols used in the cited research.

Sensory Evaluation: Odor Threshold Determination

The odor detection thresholds are typically determined using a panel of trained sensory assessors. A common methodology is the three-alternative forced-choice (3-AFC) test.[1]

Protocol:

  • Panelist Training: Assessors are trained to recognize and identify the target aldehydes.

  • Sample Preparation: A series of dilutions of the aldehyde in a specific matrix (e.g., water, cheese base) are prepared.[1]

  • Presentation: In each trial, panelists are presented with three samples, two of which are blanks (matrix only) and one contains the diluted aldehyde.

  • Evaluation: Panelists are asked to identify the sample that is different from the other two.

  • Data Analysis: The results are analyzed to determine the concentration at which 50% of the panelists can correctly detect the odorant. This concentration is defined as the odor detection threshold.[1]

Evaluation of Perceptual Interactions

To determine the nature of the interaction between aldehydes, the odor threshold of a mixture is compared to the theoretical additive threshold calculated from the individual thresholds. Feller's additive model is a commonly used method for this purpose.[1][3]

Feller's Additive Model: This model predicts the theoretical odor threshold of a mixture assuming an additive effect. If the experimentally determined threshold of the mixture is significantly lower than the theoretical threshold, a synergistic effect is indicated. Conversely, if the experimental threshold is higher, it suggests a masking or antagonistic effect.[1]

Instrumental Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful analytical technique used to separate and identify volatile compounds in a sample.[4][5]

Protocol:

  • Sample Preparation: Volatile compounds are extracted from the sample, often using headspace solid-phase microextraction (HS-SPME).[6]

  • Gas Chromatography: The extracted volatiles are injected into a gas chromatograph, where they are separated based on their boiling points and affinity for the chromatographic column.

  • Mass Spectrometry: As the separated compounds exit the GC, they enter a mass spectrometer, which bombards them with electrons, causing them to fragment. The resulting fragmentation pattern is a unique "fingerprint" that allows for the identification of the compound.

Section 3: Signaling Pathways and Experimental Workflows

The perception of aldehydes begins with their interaction with odorant receptors in the nasal cavity. The subsequent signaling cascade leads to the perception of a specific aroma.

Olfactory Signaling Pathway for Aldehydes

Recent studies suggest that some aldehyde receptors in the nose do not detect the aldehyde directly by its shape. Instead, the aldehyde is recognized by its ability to react with water to form a gem-diol.[7][8] This chemical transformation is a key step in the perception of certain aldehydes.

Aldehyde_Perception_Pathway cluster_air Airway cluster_mucus Nasal Mucus cluster_neuron Olfactory Sensory Neuron Aldehyde Inhaled Aldehyde Aldehyde_aq Aldehyde (aqueous) Aldehyde->Aldehyde_aq Dissolution GemDiol Gem-diol Aldehyde_aq->GemDiol Hydration (Reaction with Water) OR Odorant Receptor (OR) GemDiol->OR Binding G_protein G-protein Coupled Signaling Cascade OR->G_protein Activation Brain Signal to Brain G_protein->Brain Neural Impulse

Caption: Aldehyde perception pathway, from inhalation to neural signaling.

Experimental Workflow for Sensory Analysis

The process of evaluating perceptual interactions involves a systematic workflow that combines instrumental analysis with sensory panel evaluations.

Sensory_Workflow cluster_prep Sample Preparation cluster_instrumental Instrumental Analysis cluster_sensory Sensory Evaluation cluster_analysis Data Analysis Matrix Select Matrix (e.g., Cheese, Water) Aldehydes Prepare Aldehyde Solutions (Individual & Mixtures) Matrix->Aldehydes GCMS GC-MS Analysis (Verify Concentrations) Aldehydes->GCMS Threshold Determine Odor Thresholds (3-AFC Test) Aldehydes->Threshold Panel Trained Sensory Panel Panel->Threshold Feller Apply Feller's Model Threshold->Feller SigmaTau σ-τ Plot Analysis Threshold->SigmaTau Conclusion Determine Interaction Type (Synergism, Masking, Additivity) Feller->Conclusion SigmaTau->Conclusion

Caption: Workflow for evaluating perceptual interactions of aldehydes.

References

A Researcher's Guide to Data Validation in Volatile Organic Compound Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the accuracy and reliability of analytical data is paramount. This guide provides a comprehensive comparison of common methodologies for the validation of data in Volatile Organic Compound (VOC) analysis, supported by experimental data and detailed protocols.

The analysis of VOCs is critical in various fields, including environmental monitoring, food science, and pharmaceutical development. The validation of the analytical methods used is essential to guarantee the quality and integrity of the results. This guide will delve into the key aspects of data validation for VOC analysis, comparing common techniques and providing the necessary information to make informed decisions in your research.

Comparison of Analytical Methods for VOC Analysis

Several analytical techniques are employed for the analysis of VOCs, with Gas Chromatography-Mass Spectrometry (GC-MS) being one of the most prevalent and powerful methods.[1] The choice of method often depends on the specific VOCs of interest, the sample matrix, and the required sensitivity.

A comparison between Gas Chromatography-Flame Ionization Detection (GC-FID) and GC-MS has shown that while both are effective, GC-MS offers higher confidence in compound identification due to the mass spectra it provides.[1][2] For complex mixtures, the separation capabilities of GC combined with the detection power of MS make it a superior choice.[2]

Here is a comparison of key performance parameters for different VOC analysis techniques:

Analytical MethodPrincipleTypical AnalytesAdvantagesDisadvantages
GC-MS Separates compounds based on their boiling points and retention times, followed by mass-based detection and identification.Wide range of VOCs, including BTEX (Benzene, Toluene, Ethylbenzene, Xylenes).[3]High selectivity and sensitivity, provides structural information for identification.[2]Can be more expensive and complex to operate than other GC detectors.
HS-SPME-GC-MS Headspace Solid-Phase Microextraction (HS-SPME) is a sample preparation technique that extracts and concentrates VOCs from the headspace of a sample before GC-MS analysis.Volatile compounds in solid and liquid samples, such as in dry-cured ham.[4]Fast, sensitive, and solvent-free sample preparation.[4]Fiber lifetime can be limited, and optimization of extraction conditions is crucial.[4]
Purge and Trap GC-MS VOCs are purged from a sample using an inert gas and then trapped on an adsorbent material before being thermally desorbed into the GC-MS system.Volatile organic compounds in water and solid waste.[5]Highly sensitive method for a wide range of VOCs.[5]Can be susceptible to carryover and requires specialized equipment.
GC-FID Separates compounds in a gas chromatograph, and the eluting compounds are burned in a hydrogen-air flame, producing ions that are detected.Hydrocarbons and other flammable organic compounds.Robust, linear response over a wide range of concentrations.Does not provide structural information for compound identification.

Key Data Validation Parameters

The validation of an analytical method for VOCs involves assessing several key parameters to ensure its performance is suitable for the intended application. These parameters are crucial for demonstrating the reliability of the data generated.

Validation ParameterDescriptionTypical Acceptance Criteria
Linearity The ability of the method to produce results that are directly proportional to the concentration of the analyte in the sample.Correlation coefficient (r²) > 0.99.[3]
Limit of Detection (LOD) The lowest concentration of an analyte that can be reliably detected by the method.Varies by compound and method; for BTEX using GC-IT-MS-ID, LODs were < 5 µg/g.[3]
Limit of Quantification (LOQ) The lowest concentration of an analyte that can be accurately and precisely quantified.Varies by compound and method; for BTEX using GC-IT-MS-ID, LOQs were < 15 µg/g.[3]
Accuracy The closeness of the measured value to the true value. Often assessed using certified reference materials or spiking experiments.Typically expressed as percent recovery, with acceptable ranges often between 80-120%.
Precision The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample.Expressed as Relative Standard Deviation (%RSD), typically should be ≤ 15% for volatile target analytes.[6]
Specificity/Selectivity The ability to assess unequivocally the analyte in the presence of components that may be expected to be present.No significant interference at the retention time of the analyte of interest.

Experimental Protocols

Detailed and standardized experimental protocols are the foundation of reliable and reproducible VOC analysis. Below are outlines of key experimental procedures.

Sample Preparation: Headspace Solid-Phase Microextraction (HS-SPME)

HS-SPME is a widely used technique for the extraction of VOCs from various matrices.[4]

Protocol:

  • Sample Equilibration: A known amount of the sample is placed in a sealed vial and equilibrated at a specific temperature for a set time (e.g., 60 minutes at 70°C) to allow VOCs to partition into the headspace.[4]

  • Extraction: An SPME fiber coated with a suitable stationary phase is exposed to the headspace of the sample for a defined period (e.g., 60 minutes at 70°C) to adsorb the VOCs.[4]

  • Desorption: The SPME fiber is then retracted and inserted into the heated injection port of a gas chromatograph, where the adsorbed VOCs are thermally desorbed for analysis (e.g., 4 minutes at 250°C).[4]

Analytical Method: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a cornerstone technique for the separation, identification, and quantification of VOCs.

Protocol:

  • Injection: The desorbed VOCs from the SPME fiber (or from another injection technique) are introduced into the GC inlet.

  • Separation: The VOCs are separated on a capillary column (e.g., ZB-WAX, 30m x 0.32mm x 0.5µm) based on their volatility and interaction with the stationary phase.[3] The oven temperature is programmed to ramp up to facilitate the separation of compounds with different boiling points.[3]

  • Detection and Identification: As the separated compounds elute from the column, they enter the mass spectrometer. The MS ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio, generating a mass spectrum for each compound. Analytes are identified by comparing their retention times and mass spectra to those of known standards.[1]

Data Validation Workflow and Logic

The validation of analytical data is a systematic process to ensure that the reported results meet the quality criteria for the intended use. This involves a series of checks and evaluations.

cluster_0 Data Acquisition cluster_1 Initial Data Review cluster_2 Quantitative Data Validation cluster_3 Data Qualification & Reporting A Sample Collection & Preparation B Instrumental Analysis (e.g., GC-MS) A->B C Review of Raw Data (Chromatograms, Spectra) B->C D Check for Instrument Performance (e.g., Tuning) C->D E Calibration Curve Review (Linearity, r²) D->E F Check of QC Samples (Blanks, Spikes, Duplicates) E->F G Verification of LOD/LOQ F->G H Assessment of Accuracy & Precision G->H I Data Qualification (Flagging of non-compliant data) H->I J Final Data Report Generation I->J

Caption: A typical workflow for the validation of VOC analytical data.

This workflow highlights the critical steps from data acquisition to the final reporting, emphasizing the review of both raw and processed data against established quality control criteria.

Signaling Pathway for Method Validation Decision Making

The decision to accept, qualify, or reject analytical data is based on a logical evaluation of various validation parameters.

Start Data Set Received Cal_Check Calibration Criteria Met? Start->Cal_Check QC_Check QC Samples within Limits? Cal_Check->QC_Check Yes Reject Reject Data Cal_Check->Reject No LOD_LOQ_Check LOD/LOQ Adequate? QC_Check->LOD_LOQ_Check Yes Qualify Qualify Data QC_Check->Qualify No Acc_Prec_Check Accuracy & Precision Acceptable? LOD_LOQ_Check->Acc_Prec_Check Yes LOD_LOQ_Check->Qualify No Accept Accept Data Acc_Prec_Check->Accept Yes Acc_Prec_Check->Qualify No

Caption: Decision-making process for data validation in VOC analysis.

This decision tree illustrates how the outcomes of different validation checks lead to the final disposition of the analytical data. Adherence to such a structured approach ensures consistency and defensibility of the results.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of 3-Methylbutanal

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe and compliant laboratory environment is paramount. The proper disposal of chemical waste, such as 3-Methylbutanal (also known as Isovaleraldehyde), is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound, ensuring you can conduct your work with confidence and minimize risks.

Immediate Safety and Handling Precautions

This compound is a highly flammable liquid and vapor that is toxic to aquatic life with long-lasting effects.[1][2] It can also cause serious eye irritation and may cause an allergic skin reaction or respiratory irritation.[1][2] Before handling, it is crucial to be familiar with the following safety precautions:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including protective gloves, safety glasses with side-shields or goggles, and a lab coat.[1]

  • Ventilation: Use only in a well-ventilated area, such as a fume hood, to avoid inhalation of vapors.[1][2]

  • Ignition Sources: Keep away from heat, sparks, open flames, and other ignition sources.[1][2] Use non-sparking tools and take precautionary measures against static discharge.[1][2]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[1][3] Keep it segregated from incompatible materials.

Spill Management

In the event of a spill, immediate and appropriate action is necessary to prevent further hazards:

  • Evacuate: Evacuate non-essential personnel from the area.[4]

  • Ventilate: Ensure the area is well-ventilated.

  • Containment: For small spills, absorb the liquid with an inert, non-combustible absorbent material such as sand or earth.[4] Do not use combustible materials like sawdust.[5]

  • Collection: Carefully collect the absorbed material and place it into a suitable, labeled, and sealed container for hazardous waste disposal.[4][5][6]

  • Decontamination: Clean the spill area thoroughly with a suitable solvent, and then wash with soap and water.

  • Avoid Sewers: Do not allow the spilled material to enter drains or sewers.[4][7]

Proper Disposal Procedures

The primary and most critical rule for the disposal of this compound is to treat it as hazardous waste. It should not be disposed of down the drain or in regular trash.

Quantitative Data Summary

While specific quantitative limits for disposal are determined by local regulations, the following table summarizes key hazard classifications that inform disposal decisions.

ParameterValueCitation
GHS Hazard Statements H225: Highly flammable liquid and vapour[1]
H317: May cause an allergic skin reaction[1]
H319: Causes serious eye irritation[1]
H335: May cause respiratory irritation[1]
H411: Toxic to aquatic life with long lasting effects[1]
UN Number 1989[7]
UN Hazard Class 3 (Flammable liquids)[4]
UN Packing Group II[4]

Disposal Workflow

The following diagram outlines the logical steps for the proper disposal of this compound.

cluster_prep Preparation & Handling cluster_collection Waste Collection cluster_disposal Disposal Path A Wear appropriate PPE B Work in a well-ventilated area A->B D Use a dedicated, labeled, and sealed hazardous waste container C Identify waste as this compound B->C E Do not mix with incompatible wastes F Is the container full or waste no longer needed? G Arrange for collection by a licensed hazardous waste disposal service F->G Yes H Store container in a designated hazardous waste accumulation area F->H No I Complete all required waste disposal documentation G->I J Final disposal at an approved waste management facility I->J

References

Essential Safety and Logistical Information for Handling 3-Methylbutanal

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate, essential safety protocols, operational plans, and disposal procedures for the safe handling of 3-Methylbutanal (also known as Isovaleraldehyde). Adherence to these guidelines is critical for ensuring laboratory safety and environmental protection.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a highly flammable liquid and vapor that can cause serious eye irritation, skin irritation, and respiratory irritation.[1][2][3] It may also cause an allergic skin reaction and is toxic to aquatic life.[1][3][4] Therefore, stringent safety measures and appropriate PPE are mandatory.

Recommended Personal Protective Equipment (PPE)

PPE CategorySpecificationRationale
Eye & Face Protection Chemical splash goggles or a full-face shield.[1][4]Protects against splashes and vapors that cause serious eye irritation.[1]
Hand Protection Butyl rubber or Teflon® gloves are recommended. If these are not available, nitrile gloves may be used for splash protection but should be changed immediately upon contamination.[5]Provides a barrier against a substance that can cause skin irritation and allergic reactions.[1][3]
Respiratory Protection Work in a well-ventilated area, preferably within a chemical fume hood.[1][3] If engineering controls are insufficient, use a NIOSH-approved respirator with an organic vapor cartridge.[1][4] For high vapor concentrations, a self-contained breathing apparatus (SCBA) is necessary.[6]Protects against inhalation of vapors which can cause respiratory tract irritation, coughing, and headaches.[1][4]
Protective Clothing A flame-retardant lab coat, long pants, and closed-toe shoes are required.[7] For larger quantities or splash potential, a chemically resistant apron or coveralls should be worn.Minimizes skin contact and protects from splashes of the flammable and irritating liquid.[1]

Quantitative Safety Data

Understanding the quantitative safety parameters of this compound is crucial for risk assessment and the implementation of appropriate safety controls.

Exposure Limits and Physicochemical Properties

ParameterValueReference
Occupational Exposure Limits
Austria (TWA)10 ppm (39 mg/m³)[1]
Germany (AGS, TWA)10 ppm (39 mg/m³)[1]
Flammability
Flash Point-3°C to -1.0°C (26.6°F to 30°F)[2][4]
Autoignition Temperature207°C to 240°C (404.6°F to 464°F)[2]
Lower Explosion Limit (LEL)1.7%[2]
Toxicity Data
Dermal LD50 (Rabbit)2,534 mg/kg[1]
Aquatic LC50 (Fish, 96h)3.25 mg/L[1][8]
Aquatic EC50 (Daphnia, 48h)177 mg/L[1][8]

Procedural Guidance: Handling and Disposal

A systematic approach to handling and disposal is essential to mitigate the risks associated with this compound.

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_disposal Disposal & Spill Response prep_node 1. Risk Assessment - Review SDS - Identify Hazards ppe_node 2. Don PPE - Goggles/Face Shield - Appropriate Gloves - Lab Coat prep_node->ppe_node setup_node 3. Engineering Controls - Work in Fume Hood - Ensure Ventilation ppe_node->setup_node handle_node 4. Chemical Handling - Ground Equipment - Use Non-Sparking Tools - Keep Away from Ignition Sources setup_node->handle_node storage_node 5. Storage - Tightly Closed Container - Cool, Well-Ventilated Area - Store Locked Up handle_node->storage_node spill_node 6a. Spill Response - Evacuate & Ventilate - Absorb with Inert Material - Collect in Sealed Container handle_node->spill_node In Case of Spill waste_node 6b. Waste Disposal - Collect in Labeled Container - Do Not Mix with Incompatibles - Arrange for Licensed Disposal handle_node->waste_node

Caption: Workflow for the safe handling and disposal of this compound.

Step-by-Step Handling Protocol:

  • Preparation and Engineering Controls:

    • Before beginning work, ensure a chemical fume hood is operational and accessible.[1]

    • Remove all potential ignition sources from the work area, including open flames, sparks, and hot surfaces.[1][2][4]

    • Use explosion-proof electrical and lighting equipment.[1][2]

    • Assemble all necessary equipment, including non-sparking tools and appropriate containers for waste.[1][2]

    • Ensure that containers and receiving equipment are properly grounded and bonded to prevent static discharge.[1][2][3]

  • Chemical Transfer and Use:

    • Wear the full complement of recommended PPE as detailed in the table above.

    • Handle this compound exclusively within a chemical fume hood to minimize inhalation exposure.[1]

    • Avoid direct contact with skin and eyes.[1]

    • Keep the container tightly closed when not in use.[1][2]

  • Storage:

    • Store this compound in a cool, dry, and well-ventilated area away from direct sunlight and heat sources.[1][2]

    • The storage area should be fireproof and lack access to drains or sewers.[1][4]

    • Ensure the container is well-closed and stored in a locked location.[1][3]

Spill Management Protocol:

  • Immediate Response:

    • Evacuate all non-essential personnel from the spill area.[1][4]

    • Immediately remove all ignition sources.[1][4]

    • Increase ventilation in the area.

  • Containment and Cleanup:

    • Wearing appropriate PPE (including respiratory protection), contain the spill.

    • Absorb the spilled liquid with a non-combustible, inert material such as sand, earth, or vermiculite.[1][3][4] Do not use combustible materials like paper towels for large spills.[7]

    • Collect the absorbed material using non-sparking tools and place it into a sealable, properly labeled container for hazardous waste.[1]

  • Decontamination:

    • Clean the spill area thoroughly.

    • Do not wash spills into the sewer system.[1][4]

Disposal Plan:

  • Waste Collection:

    • All materials contaminated with this compound, including empty containers and cleanup debris, must be treated as hazardous waste.

    • Collect waste in a designated, compatible, and clearly labeled container stating "Hazardous Waste" and "this compound".[7]

  • Final Disposal:

    • Disposal must be conducted through a licensed hazardous waste disposal company.[7]

    • Under no circumstances should this compound or its containers be disposed of in general trash or discharged into sewer systems or waterways.[1][7]

    • Follow all local, regional, and national regulations for hazardous waste disposal.[1]

References

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请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。